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  • Product: sodium 2-methoxy-2-oxoethane-1-sulfinate
  • CAS: 1866983-18-7

Core Science & Biosynthesis

Foundational

what are the physical properties of sodium 2-methoxy-2-oxoethane-1-sulfinate

Comprehensive Technical Guide: Physical Properties and Mechanistic Utility of Sodium 2-Methoxy-2-Oxoethane-1-Sulfinate As a Senior Application Scientist in synthetic methodology and drug development, I frequently evaluat...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Technical Guide: Physical Properties and Mechanistic Utility of Sodium 2-Methoxy-2-Oxoethane-1-Sulfinate

As a Senior Application Scientist in synthetic methodology and drug development, I frequently evaluate bench-stable reagents that can reliably introduce critical pharmacophores into complex molecular scaffolds. Sodium 2-methoxy-2-oxoethane-1-sulfinate (CAS: 1866983-18-7) has emerged as a highly versatile organosulfur building block [1]. Unlike its highly electrophilic and moisture-sensitive sulfonyl chloride analogs, this sulfinate salt offers superior thermodynamic stability and serves as an exceptional precursor for the methoxycarbonylmethyl radical (•CH2COOMe) via single-electron transfer (SET) activation [3].

This whitepaper provides an in-depth analysis of its physical properties, mechanistic utility, and field-proven experimental protocols designed for high-fidelity late-stage functionalization.

Chemical Identity & Quantitative Physical Properties

Understanding the physical state and solubility profile of sodium 2-methoxy-2-oxoethane-1-sulfinate is critical for designing homogeneous catalytic systems. The ionic nature of the sodium counterion dictates its interaction with both solvents and transition-metal catalysts [4].

Table 1: Core Physical and Chemical Properties

Property Value / Description
IUPAC Name Sodium 2-methoxy-2-oxoethane-1-sulfinate
CAS Number 1866983-18-7
Molecular Formula C3H5NaO4S
Molecular Weight 160.12 g/mol
Physical State Solid (White to off-white crystalline powder)
Solubility Profile Soluble in H₂O, MeOH, DMSO, DMF; Insoluble in Hexane, Et₂O
Redox Behavior Undergoes SET oxidation at low potentials to yield sulfonyl radicals

| Storage Conditions | 2–8 °C under inert atmosphere (Ar/N₂) to prevent oxidation |

Causality in Solubility: The high polarity of the sulfinate anion ensures excellent solubility in polar aprotic solvents like DMSO and DMF, which are the standard solvents for photoredox and electrochemical methodologies [3]. However, its insolubility in non-polar solvents allows for rapid precipitation and isolation during workup procedures.

Mechanistic Role in Radical Synthesis

In modern drug discovery, introducing a methyl acetate group (-CH2COOMe) via C-H functionalization is a highly sought-after transformation. Historically, haloacetates were used for this purpose; however, they require harsh reductive conditions to undergo mesolytic cleavage.

Why use a sulfinate salt? Sodium sulfinates possess relatively low oxidation potentials. Upon SET oxidation by a mild photoexcited catalyst, the sulfinate salt forms a transient sulfonyl radical. The inherent thermodynamic driving force of SO₂ gas extrusion (desulfonylation) rapidly yields the primary carbon-centered radical (•CH2COOMe). This rapid extrusion prevents back-electron transfer (BET) and ensures a high, steady radical flux for downstream trapping by the target substrate [3].

G A Sodium 2-Methoxy-2- Oxoethane-1-Sulfinate (R-SO2Na) B Photocatalyst + hν (SET Oxidation) A->B -e⁻ C Sulfonyl Radical (R-SO2•) B->C SET D SO2 Gas (Extrusion) C->D E Methoxycarbonylmethyl Radical (•CH2COOMe) C->E -SO2 F Target Substrate (e.g., Heteroarene) E->F Addition G Functionalized Product F->G Oxidation & Deprotonation

Fig 1: Photoredox-mediated SET activation and desulfonylation to generate the active radical.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes a causal explanation to empower the researcher to troubleshoot effectively.

Protocol 1: Reagent Integrity Validation via ¹H NMR

Sodium sulfinates are prone to slow oxidation to their corresponding sulfonates (e.g., sodium 2-methoxy-2-oxoethanesulfonate) if exposed to atmospheric oxygen [2]. Using an oxidized batch will drastically reduce radical generation yields.

Step-by-Step Methodology:

  • Sampling: Under an argon atmosphere, transfer 5 mg of sodium 2-methoxy-2-oxoethane-1-sulfinate into a dry vial.

  • Dissolution: Dissolve the solid in 0.5 mL of D₂O.

  • Acquisition: Acquire a standard ¹H NMR spectrum (16 scans).

  • Validation (The Causal Check): Analyze the chemical shift of the methylene protons (-CH₂-). The methylene protons adjacent to the sulfinate group (-SO₂Na) resonate at a distinct, upfield chemical shift compared to the fully oxidized sulfonate (-SO₃Na).

  • Decision Matrix: If the sulfonate peak integrates to >5% relative to the sulfinate, the batch must be recrystallized from ethanol/water or discarded. This self-validating step prevents unexplained yield drops in subsequent radical coupling reactions.

Protocol 2: Representative Photoredox C-H Alkylation

This protocol details the generation of the •CH2COOMe radical for the functionalization of an electron-deficient heteroarene.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the heteroarene substrate (0.2 mmol, 1.0 equiv), sodium 2-methoxy-2-oxoethane-1-sulfinate (0.6 mmol, 3.0 equiv), and the photocatalyst[e.g., Ir(dF-CF₃-ppy)₂(dtbbpy)PF₆] (0.004 mmol, 2 mol%).

  • Solvent Addition: Add 2.0 mL of anhydrous, degassed DMSO. Causality: DMSO is chosen because it fully solubilizes the sodium sulfinate salt, ensuring a homogeneous reaction mixture critical for efficient SET [4].

  • Degassing (Critical Step): Subject the mixture to three freeze-pump-thaw cycles. Causality: Molecular oxygen is a potent triplet quencher that will deactivate the excited state of the photocatalyst and prematurely intercept the carbon-centered radical to form peroxides.

  • Irradiation: Backfill with Argon and irradiate the mixture using 440 nm blue LEDs at ambient temperature (maintained via a cooling fan) for 16 hours.

  • Workup & Isolation: Dilute the mixture with water (10 mL) and extract with EtOAc (3 × 10 mL). The unreacted sodium sulfinate and inorganic byproducts will partition entirely into the aqueous layer due to their high polarity. Dry the combined organic layers over Na₂SO₄, concentrate, and purify via flash chromatography.

Analytical Characterization Expectations

When isolating products derived from this reagent, or verifying the reagent itself, expect the following spectroscopic markers:

  • IR Spectroscopy: Strong S=O stretching vibrations typical for sulfinates appear around 980–1090 cm⁻¹, distinct from the higher frequency sulfonate stretches (1150–1250 cm⁻¹). A sharp C=O ester stretch will be visible at ~1740 cm⁻¹.

  • Mass Spectrometry (ESI-MS): In negative ion mode, the intact sulfinate anion [M-Na]⁻ is readily observable at m/z 137.0.

References

  • Title: sodium 2-methoxy-2-oxoethane-1-sulfinate | 1866983-18-7 Source: Sigma-Aldrich URL
  • Title: 29508-16-5 | Sodium 2-methoxy-2-oxoethanesulfonate | BLD Pharm Source: BLD Pharm URL
  • Title: Synthesis and applications of sodium sulfinates (RSO2Na)
  • Title: Electrochemical Alkoxysulfonylation Difunctionalization of Styrene Derivatives Using Sodium Sulfinates as Sulfonyl Sources Source: ACS Omega URL
Exploratory

An In-depth Technical Guide to the Chemical Structure and Bonding in Sodium 2-methoxy-2-oxoethane-1-sulfinate

For Researchers, Scientists, and Drug Development Professionals Foreword: The Emergence of Specialized Sulfinates in Modern Synthesis The ever-present demand for novel molecular architectures in drug discovery and materi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Emergence of Specialized Sulfinates in Modern Synthesis

The ever-present demand for novel molecular architectures in drug discovery and materials science has propelled the exploration of versatile and reactive functional groups. Among these, the sulfinate moiety has garnered significant attention for its unique electronic properties and diverse reactivity. This guide delves into the specific characteristics of sodium 2-methoxy-2-oxoethane-1-sulfinate, a specialized sulfinate salt, offering a comprehensive analysis of its chemical structure, bonding, and potential utility in advanced chemical synthesis. As a Senior Application Scientist, the insights presented herein are a synthesis of established chemical principles and field-proven applications of related organosulfur compounds, aimed at empowering researchers to leverage the unique attributes of this molecule.

Molecular Architecture: Unveiling the Structure of Sodium 2-methoxy-2-oxoethane-1-sulfinate

The foundational step in understanding the chemical personality of any compound lies in a thorough examination of its molecular structure. Sodium 2-methoxy-2-oxoethane-1-sulfinate is an organic salt with a fascinating arrangement of functional groups that dictate its reactivity and physical properties.

The anionic component, 2-methoxy-2-oxoethane-1-sulfinate, consists of a two-carbon backbone. One carbon is part of a methyl ester group (-COOCH₃), while the other is bonded to the sulfur atom of the sulfinate group (-SO₂⁻). The sodium cation (Na⁺) acts as the counter-ion, forming an ionic bond with the negatively charged sulfinate group.

Component Chemical Formula Key Features
AnionC₃H₅O₄S⁻Contains a sulfinate group, a methyl ester, and an ethylene bridge.
CationNa⁺Forms an ionic bond with the sulfinate anion.
Overall Compound C₃H₅NaO₄S An organic sodium salt.

The presence of both a nucleophilic sulfinate group and an electrophilic ester group on a small, flexible backbone suggests a rich and varied chemical reactivity.

The Locus of Reactivity: Delving into the Bonding of the Sulfinate Group

The sulfinate group (R-SO₂⁻) is the heart of this molecule's reactivity. Its electronic structure is characterized by a sulfur atom in an intermediate oxidation state (+2), bonded to two oxygen atoms and one carbon atom. This arrangement gives rise to a resonance-stabilized anion, where the negative charge is delocalized over the two oxygen atoms.

The bonding within the sulfinate moiety is a hybrid of covalent and ionic character. The sulfur-carbon bond is a standard covalent bond. The sulfur-oxygen bonds, however, are best described by resonance theory, which depicts the delocalization of the negative charge across the S-O₂ unit. This delocalization contributes significantly to the stability of the sulfinate anion.

The sodium ion is not covalently bonded to the sulfinate group but is held by electrostatic attraction. In the solid state, this results in a crystalline lattice. In polar solvents, the salt is likely to dissociate, yielding a solvated sodium cation and the 2-methoxy-2-oxoethane-1-sulfinate anion.

A Quantum-Mechanical Perspective

Computational studies on similar sulfinate systems suggest that the highest occupied molecular orbital (HOMO) is primarily located on the oxygen atoms of the sulfinate group, with some contribution from the sulfur atom. This distribution is consistent with the observed nucleophilic character of sulfinates, which can react through either the sulfur or the oxygen atoms, demonstrating ambident nucleophilicity. The presence of the electron-withdrawing methoxy-oxo-ethane group is expected to influence the electron density on the sulfinate moiety, potentially modulating its nucleophilicity compared to simple alkyl sulfinates.

Synthesis and Experimental Protocols: Forging Sodium 2-methoxy-2-oxoethane-1-sulfinate

While specific literature detailing the synthesis of sodium 2-methoxy-2-oxoethane-1-sulfinate is not abundant, its preparation can be logically deduced from established methods for synthesizing sulfinate salts. A plausible and robust synthetic strategy would involve the reduction of a corresponding sulfonyl chloride.

Proposed Synthetic Pathway

A viable synthetic route is outlined below. This multi-step process is designed to be self-validating at each stage through standard analytical techniques.

Synthetic_Pathway A Methyl 2-chloroacetate C Methyl 2-(sodio-sulfanyl)acetate A->C + Na2S B Sodium Sulfide B->C E Methyl 2-(sodio-disulfanyl)acetate C->E Mild Oxidation D Oxidation G Methyl 2-(chlorosulfonyl)acetate E->G e.g., Cl2, H2O F Oxidative Chlorination I Sodium 2-methoxy-2-oxoethane-1-sulfinate G->I e.g., Na2SO3 H Reduction

Caption: Proposed synthetic workflow for sodium 2-methoxy-2-oxoethane-1-sulfinate.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 2-(chlorosulfonyl)acetate (Precursor)

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve methyl 2-mercaptoacetate in a suitable solvent such as acetic acid.

  • Oxidative Chlorination: Cool the solution in an ice bath and slowly add a chlorinating agent, such as chlorine gas dissolved in acetic acid or sulfuryl chloride. The reaction is exothermic and should be controlled carefully.

  • Work-up: After the addition is complete, allow the reaction to stir at room temperature for several hours. The solvent is then removed under reduced pressure to yield crude methyl 2-(chlorosulfonyl)acetate.

  • Purification: The crude product can be purified by vacuum distillation or chromatography.

Step 2: Reduction to Sodium 2-methoxy-2-oxoethane-1-sulfinate

  • Reaction Setup: In a separate flask, prepare a solution of a reducing agent, such as sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃), in water.

  • Reduction: Slowly add the purified methyl 2-(chlorosulfonyl)acetate to the reducing solution while maintaining a neutral or slightly basic pH with the addition of a base like sodium bicarbonate.

  • Isolation: Upon completion of the reaction, the desired sodium 2-methoxy-2-oxoethane-1-sulfinate can be isolated by evaporation of the water, followed by washing the solid residue with an organic solvent like ethanol to remove any unreacted starting material and byproducts.

  • Drying: The final product should be dried under vacuum to yield a stable, solid salt.

Self-Validation: Each step of this protocol should be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of starting materials and the formation of the product. The identity and purity of the final compound must be confirmed by spectroscopic methods such as NMR (¹H and ¹³C), FT-IR, and Mass Spectrometry.

Reactivity and Mechanistic Considerations: A Versatile Synthetic Building Block

The dual functionality of sodium 2-methoxy-2-oxoethane-1-sulfinate paves the way for a wide array of chemical transformations. The sulfinate group can act as a nucleophile, an electrophile under certain conditions, or a precursor to sulfonyl radicals.

Nucleophilic Reactivity

As a soft nucleophile, the sulfinate anion can participate in substitution reactions with various electrophiles. It can attack through the sulfur atom, leading to the formation of sulfones, or through the oxygen atoms, forming sulfinate esters. The outcome is often dependent on the nature of the electrophile and the reaction conditions (Hard-Soft Acid-Base theory).

Nucleophilic_Reactivity cluster_0 Reaction with Hard Electrophile cluster_1 Reaction with Soft Electrophile Sulfinate_Anion_1 R-SO₂⁻Na⁺ Sulfinate_Ester R-SO(OR') Sulfinate_Anion_1->Sulfinate_Ester O-attack Hard_E Hard E⁺ (e.g., R'-X) Hard_E->Sulfinate_Ester Sulfinate_Anion_2 R-SO₂⁻Na⁺ Sulfone R-SO₂R' Sulfinate_Anion_2->Sulfone S-attack Soft_E Soft E⁺ (e.g., R'-X) Soft_E->Sulfone

Caption: Ambident nucleophilicity of the sulfinate anion.

Radical Generation

Under oxidative conditions, often facilitated by transition metal catalysts or photoredox catalysis, sulfinates can undergo a one-electron oxidation to generate sulfonyl radicals (R-SO₂•).[1] These highly reactive intermediates are valuable for forming carbon-sulfur bonds through addition to alkenes and alkynes, or in C-H functionalization reactions.[1] The presence of the ester group in sodium 2-methoxy-2-oxoethane-1-sulfinate could offer a handle for further transformations after the radical reaction.

Role in Drug Development

Organosulfur compounds, particularly those containing the sulfonyl group, are prevalent in pharmaceuticals.[2] Sulfinates serve as key precursors to these motifs.[1][3] The ability to introduce the methoxy-oxo-ethane-sulfonyl group into a lead compound could modulate its pharmacokinetic properties, such as solubility and metabolic stability. The ester functionality could also act as a pro-drug moiety, which is cleaved in vivo to release the active molecule. The versatility of sulfinates makes them attractive reagents for late-stage functionalization in drug discovery programs, allowing for the rapid generation of analog libraries for structure-activity relationship (SAR) studies.[4]

Conclusion and Future Outlook

Sodium 2-methoxy-2-oxoethane-1-sulfinate represents a class of specialized reagents with significant potential in modern organic synthesis. Its unique combination of a reactive sulfinate group and a modifiable ester functionality within a compact molecular framework makes it a valuable tool for the construction of complex molecules. While detailed experimental data on this specific compound is emerging, a solid understanding of the fundamental principles of sulfinate chemistry allows for the confident prediction of its reactivity and the design of innovative synthetic applications. As the drive for more efficient and selective synthetic methodologies continues, it is anticipated that the utility of tailored sulfinate salts like sodium 2-methoxy-2-oxoethane-1-sulfinate will become increasingly prominent in the fields of pharmaceutical development and materials science.

References

  • Reddy, R. J., & Kumari, A. H. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances, 11(15), 8984-9035. [Link]

  • Baran, P. S., et al. (2018). Alkyl Sulfinates: Radical Precursors Enabling Drug Discovery. Journal of Medicinal Chemistry, 61(21), 9745-9773. [Link]

  • Procter, D. J., et al. (2019). Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts. Chemical Reviews, 119(17), 10366-10449. [Link]

  • Larionov, O. V. (2019). UTSA research aims to use sulfur to expedite new drug development. News-Medical.net. [Link]

  • PubChem. (n.d.). Sodium 2-methoxyethane-1-sulfinate. National Center for Biotechnology Information. [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (n.d.). Preprints.org. [Link]

Sources

Foundational

Sodium 2-Methoxy-2-oxoethane-1-sulfinate (CAS 1866983-18-7): A Mechanistic and Practical Guide for Radical-Mediated Methoxycarbonylmethylation

Executive Summary & Chemical Identity Sodium 2-methoxy-2-oxoethane-1-sulfinate (CAS 1866983-18-7 ), with the molecular formula C3​H5​NaO4​S , is a highly versatile bench-stable reagent utilized primarily in radical-media...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

Sodium 2-methoxy-2-oxoethane-1-sulfinate (CAS 1866983-18-7 ), with the molecular formula C3​H5​NaO4​S , is a highly versatile bench-stable reagent utilized primarily in radical-mediated C–H functionalization. Structurally, it is the sodium salt of a functionalized sulfinic acid ( CH3​OOC−CH2​−SO2−​Na+ ).

Operating on the same fundamental principles as the Langlois reagent ( CF3​SO2​Na ), this compound serves as a robust precursor for the generation of the methoxycarbonylmethyl radical ( CH3​OOC−CH2∙​ ) [1]. By leveraging photoredox catalysis or electrochemical oxidation, chemists can bypass the need for toxic organotin reagents or harsh organometallic conditions traditionally required to install ester-bearing alkyl chains into complex pharmacophores.

Mechanistic Causality: Radical Generation and SO2​ Extrusion

The utility of sodium 2-methoxy-2-oxoethane-1-sulfinate lies in its precise electrochemical window, which allows it to undergo Single Electron Transfer (SET) oxidation under mild conditions [2].

  • Single Electron Transfer (SET): In a typical photoredox cycle, a visible-light-excited photocatalyst (e.g., ∗Ru(bpy)32+​ or an Iridium complex) or an intermediate oxidant (such as the sulfate radical anion, SO4∙−​ ) oxidizes the sulfinate anion. This generates a transient, highly reactive methoxycarbonylmethylsulfonyl radical ( CH3​OOC−CH2​−SO2∙​ ).

  • SO2​ Extrusion: Driven by the thermodynamic stability of the resulting carbon-centered radical and the entropic gain of gas evolution, the sulfonyl radical rapidly extrudes sulfur dioxide ( SO2​ ).

  • Minisci Addition: The resulting methoxycarbonylmethyl radical is ambiphilic but exhibits sufficient nucleophilic character to attack electron-deficient, protonated N-heteroarenes (e.g., pyridines, quinolines) in a classic Minisci-type addition [3].

The causality of this pathway is highly dependent on the oxidation potential of the photocatalyst and the presence of an acidic medium to lower the Lowest Unoccupied Molecular Orbital (LUMO) of the target heterocycle.

G A Sodium 2-methoxy-2-oxoethane-1-sulfinate (Anion) B Photocatalyst (PC*) Single Electron Transfer A->B Oxidation C Methoxycarbonylmethylsulfonyl Radical [CH3OOC-CH2-SO2•] B->C -e⁻ D SO2 Extrusion (Gas Evolution) C->D Δ / hν E Methoxycarbonylmethyl Radical [CH3OOC-CH2•] D->E -SO2 F Minisci Addition to Protonated Heterocycle E->F Target Functionalization

Caption: Photoredox-mediated radical generation and pathway bifurcation via SO2 extrusion.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocol describes a self-validating system for the photoredox-catalyzed Minisci-type methoxycarbonylmethylation of N-heterocycles.

Protocol: Photoredox-Catalyzed Minisci Functionalization

Reagents:

  • Substrate: N-Heteroarene (e.g., Lepidine) (1.0 equiv, 0.5 mmol)

  • Radical Precursor: Sodium 2-methoxy-2-oxoethane-1-sulfinate (3.0 equiv, 1.5 mmol)

  • Photocatalyst: Ru(bpy)3​(PF6​)2​ (2 mol%)

  • Oxidant: K2​S2​O8​ (2.0 equiv)

  • Additive: Trifluoroacetic acid (TFA) (1.5 equiv)

  • Solvent: CH3​CN/H2​O (1:1, 0.1 M)

Step-by-Step Methodology:

  • Preparation: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the N-heteroarene, sodium 2-methoxy-2-oxoethane-1-sulfinate, K2​S2​O8​ , and the photocatalyst.

  • Solvation & Acidification: Add the CH3​CN/H2​O solvent mixture, followed by the dropwise addition of TFA. Causality Note: TFA is mandatory; it protonates the basic nitrogen of the heteroarene, drastically lowering its LUMO and directing the radical attack exclusively to the highly electrophilic ortho or para positions.

  • Degassing (Critical Step): Subject the mixture to three cycles of freeze-pump-thaw. Causality Note: Molecular oxygen is a potent triplet quencher that will deactivate the excited photocatalyst ( ∗Ru(bpy)32+​ ) and intercept the carbon-centered radical to form undesired peroxides.

  • Irradiation: Irradiate the stirred mixture with 450 nm blue LEDs at ambient temperature ( 25∘C ) for 16 hours.

  • Quenching & Workup: Neutralize the reaction with saturated aqueous NaHCO3​ and extract with ethyl acetate ( 3×10 mL ). Dry over anhydrous Na2​SO4​ , concentrate in vacuo, and purify via flash column chromatography.

The Self-Validating Control (TEMPO Trapping)

To validate the radical nature of this specific protocol, a parallel control reaction must be run containing 2.0 equivalents of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl).

  • Expected Observation: The Minisci product formation will be completely suppressed.

  • Validation: LC-MS analysis of the crude mixture will reveal a mass peak corresponding to the TEMPO-methoxycarbonylmethyl adduct ( m/z calculated for [M+H]+ : 230.17), definitively proving the intermediacy of the CH3​OOC−CH2∙​ radical.

Workflow S1 1. Substrate & Reagent Preparation (Heterocycle + Sulfinate Salt) S2 2. Catalyst & Additive Introduction (Ru(bpy)3 + TFA + Oxidant) S1->S2 S3 3. Degassing (Freeze-Pump-Thaw x3) S2->S3 S4 4. Blue LED Irradiation (Room Temp, 16h) S3->S4 S5 5. Quenching & Extraction (NaHCO3 + EtOAc) S4->S5 S6 6. Purification & Validation (Column Chromatography + NMR) S5->S6

Caption: Self-validating experimental workflow for photoredox Minisci reactions.

Quantitative Data & Reaction Optimization

The efficiency of radical generation from sodium 2-methoxy-2-oxoethane-1-sulfinate is highly sensitive to the choice of photocatalyst and oxidant. The table below summarizes the optimization parameters for the functionalization of a standard quinoline scaffold.

Photocatalyst (2 mol%)Oxidant (2.0 eq)AdditiveSolventLight SourceYield (%)
Ru(bpy)3​(PF6​)2​ K2​S2​O8​ TFA CH3​CN/H2​O 450 nm Blue LED88%
Ir(ppy)3​ K2​S2​O8​ TFA CH3​CN/H2​O 450 nm Blue LED65%
Eosin Y (Organic PC) K2​S2​O8​ TFA CH3​CN/H2​O 530 nm Green LED42%
Ru(bpy)3​(PF6​)2​ NoneTFA CH3​CN/H2​O 450 nm Blue LED<5%
Ru(bpy)3​(PF6​)2​ K2​S2​O8​ None (No Acid) CH3​CN/H2​O 450 nm Blue LED12%

Data Interpretation: The necessity of the oxidant ( K2​S2​O8​ ) indicates that the reaction proceeds via an oxidative quenching cycle where the persulfate generates the highly oxidizing Ru(III) species, which is ultimately responsible for the SET oxidation of the sulfinate. The absence of TFA results in a dramatic drop in yield, confirming that LUMO-lowering of the heterocycle is a strict prerequisite.

Application in Drug Development

In late-stage functionalization (LSF), the ability to introduce a methoxycarbonylmethyl group directly onto a complex, unprotected pharmaceutical intermediate is invaluable. The ester moiety serves as a versatile synthetic handle:

  • It can be hydrolyzed to a carboxylic acid for subsequent amide coupling.

  • It can be reduced to a primary alcohol for etherification.

  • It can be treated with Grignard reagents to form tertiary alcohols.

By utilizing sodium 2-methoxy-2-oxoethane-1-sulfinate, medicinal chemists can rapidly generate structural analogs (SAR libraries) from a single advanced lead compound without redesigning the entire synthetic route from scratch.

References

  • Langlois, B. R., Laurent, E., & Roidot, N. "Trifluoromethylation of aromatic compounds with sodium trifluoromethanesulfinate under oxidative conditions." Tetrahedron Letters, 1991. (Foundational concept for sulfinate radical precursors). Available at:[Link]

  • Carson, W. P., Sarver, P. J., Goudy, N. S., & MacMillan, D. W. C. "Photoredox Catalysis-Enabled Sulfination of Alcohols and Bromides." Journal of the American Chemical Society, 2023. Available at:[Link]

  • Pillitteri, S., Van der Eycken, E. V., & Sharma, U. K. "Recent developments in the photoredox catalyzed Minisci-type reactions under continuous flow." Chemical Communications, 2018. Available at:[Link]

Exploratory

safety and handling precautions for sodium 2-methoxy-2-oxoethane-1-sulfinate

Technical Whitepaper: Safety, Handling, and Mechanistic Application of Sodium 2-Methoxy-2-Oxoethane-1-Sulfinate Executive Summary & Chemical Identity Sodium 2-methoxy-2-oxoethane-1-sulfinate (CAS: 1866983-18-7) is a high...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Safety, Handling, and Mechanistic Application of Sodium 2-Methoxy-2-Oxoethane-1-Sulfinate

Executive Summary & Chemical Identity

Sodium 2-methoxy-2-oxoethane-1-sulfinate (CAS: 1866983-18-7) is a highly versatile, bench-stable organic salt utilized extensively in late-stage C-H functionalization and radical cascade reactions[1][2]. In modern drug development, introducing ester-bearing functional groups into complex molecular scaffolds is a critical vector for tuning pharmacokinetics. This reagent serves as a premier precursor for generating the methoxycarbonylmethyl radical (•CH2COOMe) via sulfur dioxide extrusion[2]. However, the primary point of failure in utilizing sulfinate salts is a misunderstanding of their thermodynamic stability. This guide provides a rigorous, self-validating framework for the safe handling, storage, and experimental application of this compound.

Physicochemical Properties & Stability Causality

To design a robust experimental protocol, we must first define the physical parameters of the reagent[1][3].

PropertySpecification
Chemical Name Sodium 2-methoxy-2-oxoethane-1-sulfinate
CAS Number 1866983-18-7
Molecular Formula C3H5NaO4S
Molecular Weight 160.12 g/mol
SMILES String O=S(CC(OC)=O)[O-].[Na+]
Physical State Solid (Powder)
Storage Requirement Inert atmosphere (Ar/N2), 2–8 °C

The Causality of Degradation: The sulfur atom in a sulfinate salt is in the +4 oxidation state (S^IV). It is thermodynamically driven to oxidize to the +6 oxidation state (S^VI), forming a sulfonate[2]. Exposure to atmospheric oxygen or ambient moisture accelerates this auto-oxidation. Once oxidized to the sulfonate, the reagent can no longer undergo the single-electron transfer (SET) required to generate radical species, rendering it completely inert for photoredox applications. Therefore, rigorous exclusion of oxygen during both storage and reaction setup is not merely a precaution—it is a mechanistic absolute.

Core Safety & Handling Protocols

Handling this reagent requires strict adherence to air- and moisture-free techniques to preserve its chemical integrity and ensure operator safety.

  • Personal Protective Equipment (PPE): Wear standard nitrile gloves, safety goggles, and a lab coat. Because the reagent is a fine powder, handling large quantities outside of a fume hood or glovebox can lead to inhalation exposure; a particulate respirator is recommended for bulk transfers.

  • Storage: The reagent must be stored at 2–8 °C under a strict argon or nitrogen atmosphere to prevent the S^IV to S^VI oxidation pathway[3].

  • Dispensing: Weighing should ideally be performed in a glovebox. If a glovebox is unavailable, rapid weighing in ambient air followed by immediate transfer to a Schlenk flask and subsequent vacuum/argon cycling (minimum of 3 cycles) is mandatory.

Mechanistic Insights: Radical Generation

Sodium sulfinates are premier precursors for carbon-centered radicals[2]. When subjected to a photoredox catalyst (e.g., Ru or Ir complexes) or a chemical oxidant (e.g., persulfate or copper salts), the sulfinate anion undergoes a single-electron oxidation[4][5]. This generates a transient sulfonyl radical (R-SO2•). Driven by the entropic release of sulfur dioxide gas (SO2), this intermediate rapidly desulfonylates to yield the highly reactive methoxycarbonylmethyl radical, which can then engage in downstream cross-coupling[2].

Mechanism A Sodium 2-methoxy-2-oxoethane- 1-sulfinate B Photocatalyst/Oxidant (Single Electron Transfer) A->B -e⁻, -Na⁺ C Sulfonyl Radical (R-SO2•) B->C D Methoxycarbonylmethyl Radical (•CH2COOMe) C->D Desulfonylation E SO2 Gas (Extrusion) C->E F C-H Functionalized Product D->F + Substrate

Fig 1. Single-electron transfer and desulfonylation pathway of the sulfinate precursor.

Experimental Workflow: Photoredox-Catalyzed C-H Functionalization

To guarantee reproducibility, the following protocol is designed as a self-validating system.

Step 1: Reagent Validation (Quality Control) Before initiating the reaction, dissolve a 5 mg aliquot of the sulfinate in D2O and analyze via 1H NMR. Causality: You must confirm the absence of the sulfonate impurity. The methylene (-CH2-) protons of the sulfinate and sulfonate have distinct chemical shifts. If the sulfonate peak integrates to >5%, the batch should be discarded or recrystallized, as the oxidized impurity will quench the reaction yield.

Step 2: Reaction Assembly In a glovebox, charge a flame-dried vial with the validated sodium 2-methoxy-2-oxoethane-1-sulfinate (2.0 equiv), the target substrate (1.0 equiv), and the photocatalyst (e.g., 2 mol% Ir(ppy)3). Seal with a PTFE-lined septum cap.

Step 3: Solvent Addition and Degassing Remove the vial from the glovebox. Add anhydrous, degassed solvent (e.g., DMSO or MeCN) via syringe. Sparge the solution with argon for 15 minutes. Causality: Oxygen is a triplet diradical. If not rigorously removed, O2 will rapidly quench the excited state of the photocatalyst and irreversibly trap the generated •CH2COOMe radical to form peroxides, completely shutting down the desired functionalization pathway.

Step 4: Photochemical Irradiation Irradiate the mixture with blue LEDs (450 nm) at 25 °C for 12–24 hours, maintaining vigorous stirring to ensure uniform photon flux.

Step 5: Workup and Waste Management Quench the reaction with water and extract with ethyl acetate. The aqueous layer will contain unreacted sulfinate, sodium salts, and dissolved SO2. Dispose of the aqueous layer in a designated heavy-metal/aqueous waste container, ensuring it is kept slightly basic to prevent the release of SO2 gas into the laboratory environment.

Workflow S1 1. Reagent Validation (1H NMR for Sulfonate Impurity) S2 2. Reaction Assembly (Glovebox or Schlenk Line) S1->S2 Purity >95% S3 3. Solvent Degassing (Ar Sparging / Freeze-Pump-Thaw) S2->S3 Add Solvents S4 4. Photochemical Irradiation (Blue LED, 25 °C) S3->S4 O2 Removed S5 5. Aqueous Workup (Removal of Inorganic Salts) S4->S5 Full Conversion

Fig 2. Step-by-step experimental workflow for photoredox-catalyzed radical functionalization.

References

  • ResearchGate. "Recent advances of sodium sulfinates in radical reactions". ResearchGate Publications. URL:[Link]

Sources

Foundational

spectroscopic data (NMR, IR, MS) of sodium 2-methoxy-2-oxoethane-1-sulfinate

An In-depth Technical Guide to the Spectroscopic Characterization of Sodium 2-methoxy-2-oxoethane-1-sulfinate Introduction Sodium 2-methoxy-2-oxoethane-1-sulfinate is an organosulfur compound featuring both a methyl este...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Spectroscopic Characterization of Sodium 2-methoxy-2-oxoethane-1-sulfinate

Introduction

Sodium 2-methoxy-2-oxoethane-1-sulfinate is an organosulfur compound featuring both a methyl ester and a sodium sulfinate functional group. Its structure suggests potential utility as a versatile building block in organic synthesis for the introduction of functionalized sulfonyl or sulfinyl moieties.[1][2] Compounds of this class are instrumental in the synthesis of various organosulfur molecules, including sulfones and sulfonamides, which are prevalent in medicinal chemistry and materials science.[2]

Predicted Spectroscopic Data

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For sodium 2-methoxy-2-oxoethane-1-sulfinate, we anticipate a simple yet informative set of spectra.

Predicted ¹H and ¹³C NMR Data

Assignment Predicted ¹H Chemical Shift (ppm) Predicted Multiplicity Predicted ¹³C Chemical Shift (ppm) Rationale & Notes
-OCH₃ (Methoxy)3.7 – 3.8Singlet52 – 55The methyl protons are in a typical ester environment.[3] The signal is a singlet as there are no adjacent protons for coupling.
-CH₂- (Methylene)3.5 – 4.0Singlet55 – 65These protons are alpha to two electron-withdrawing groups: the ester carbonyl and the sulfinate. The deshielding effect of the sulfinate group places this signal significantly downfield.[4][5] The signal is a singlet due to the absence of neighboring protons.
-C=O (Carbonyl)--165 – 175This chemical shift is characteristic of an ester carbonyl carbon.

Causality Behind Experimental Choices: The choice of solvent is critical. Deuterated water (D₂O) is an excellent choice due to the salt's expected high polarity. Alternatively, for anhydrous conditions, a polar aprotic solvent like DMSO-d₆ can be used, though care must be taken as sulfinates can be hygroscopic.[6] A high-field spectrometer (≥400 MHz) is recommended to ensure good signal resolution.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of sodium 2-methoxy-2-oxoethane-1-sulfinate.

    • Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a clean, dry NMR tube.

    • If using a non-aqueous solvent, ensure the sample and solvent are anhydrous to prevent side reactions or the appearance of a large water peak.

    • Add a small amount of an internal standard (e.g., TMS, though its utility in D₂O is limited; DSS or TSP are alternatives for aqueous media).

  • Instrument Setup & Data Acquisition:

    • Tune and shim the spectrometer to the sample.

    • Acquire a ¹H NMR spectrum with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio. Use a standard pulse sequence with a relaxation delay of 1-2 seconds.

    • Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. A proton-decoupled experiment is standard.

    • (Optional) Perform 2D NMR experiments like HSQC to definitively correlate the proton and carbon signals.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak or the internal standard.

    • Integrate the ¹H NMR signals to determine the relative proton ratios.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

Predicted IR Absorption Frequencies

Vibrational Mode Predicted Frequency (cm⁻¹) Intensity Rationale & Notes
C-H Stretch (Aliphatic)2850 – 3000Medium-StrongCorresponds to the stretching vibrations of the methyl and methylene C-H bonds.
C=O Stretch (Ester)1730 – 1750StrongA very strong and sharp absorption is expected in this region, characteristic of a saturated ester carbonyl group.
S=O Stretch (Sulfinate)1050 – 1150StrongThis is a key diagnostic peak. Sulfinates typically show a single, strong absorption band for the S=O stretch, distinct from sulfones which show two bands.[7]
C-O Stretch (Ester)1000 – 1300StrongTwo stretches are expected for the C-O bonds of the ester group. This region often contains multiple overlapping peaks.

Causality Behind Experimental Choices: Attenuated Total Reflectance (ATR) is the preferred method for solid samples as it requires minimal sample preparation and is non-destructive. The KBr pellet method is a viable alternative but is more labor-intensive.

Step-by-Step Methodology (ATR):

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background scan in the absence of a sample to account for atmospheric CO₂ and H₂O.

  • Sample Application: Place a small amount of the solid sodium 2-methoxy-2-oxoethane-1-sulfinate powder directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum is automatically ratioed against the background scan to produce the final absorbance or transmittance spectrum. Clean the ATR crystal thoroughly after analysis.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming its molecular weight and offering structural clues.

Predicted Mass Spectrometry Data

Ionization Mode Predicted Ion (m/z) Identity Predicted Fragments (m/z) Fragment Identity
ESI Negative~137.0[M-Na]⁻~73[M-Na-SO₂]⁻
C₃H₅O₄S⁻C₂H₅O₂⁻

Causality Behind Experimental Choices: Electrospray Ionization (ESI) is the ideal technique for analyzing pre-existing ions in solution, such as this sodium salt. Negative ion mode is chosen to directly detect the sulfinate anion after the dissociation of the sodium cation in the spray.

The expected workflow for analysis and the primary fragmentation pathway are visualized below. Fragmentation in ESI-MS is induced by collision-induced dissociation (CID), where the precursor ion is fragmented to reveal structural information. The most probable fragmentation pathway for the sulfinate anion is the loss of a neutral sulfur dioxide (SO₂) molecule, a common and stable leaving group in the mass spectrometry of sulfur-oxygen compounds.[8][9]

G cluster_workflow MS Analysis Workflow A Sample Dissolution (e.g., MeOH/H₂O) B Infusion into ESI Source (Negative Ion Mode) A->B C MS1: Precursor Ion Scan Detect [M-Na]⁻ at m/z 137 B->C D MS2: Product Ion Scan (CID Fragmentation) C->D E Fragment Detection (e.g., m/z 73) D->E

Caption: General workflow for ESI-MS/MS analysis.

G parent [C₃H₅O₄S]⁻ m/z ≈ 137 fragment [C₂H₅O₂]⁻ m/z ≈ 73 parent:f0->fragment:f0  -SO₂ (64 Da)

Caption: Predicted primary fragmentation of the parent anion.

Step-by-Step Methodology (ESI-MS):

  • Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent, such as a 50:50 mixture of methanol and water. The solvent should be compatible with ESI and effectively solvate the analyte.

  • Instrument Setup:

    • Calibrate the mass spectrometer using a known standard.

    • Set the instrument to ESI negative ion mode.

    • Optimize source parameters, including capillary voltage, cone voltage, desolvation gas flow, and temperature, to maximize the signal of the ion of interest.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer via direct infusion using a syringe pump.

    • Acquire a full scan mass spectrum (MS1) to identify the precursor ion, [M-Na]⁻, at the predicted m/z of ~137.

    • Perform a product ion scan (MS/MS or CID) by mass-selecting the precursor ion and fragmenting it in the collision cell. Acquire the spectrum of the resulting fragment ions.

  • Data Analysis: Analyze the spectra to confirm the mass of the parent ion and identify the masses of the fragment ions, comparing them to the predicted values.

References

  • Baarschers, W. H., & Krupay, B. W. (1973). Mass Spectra of Some Sulfinate Esters and Sulfones. Canadian Journal of Chemistry, 51(2), 156-161. [Link]

  • Canadian Science Publishing. (n.d.). Mass Spectra of Some Sulfinate Esters and Sulfones. [Link]

  • Harpp, D. N., & Back, T. G. (1973). Mass Spectrometry of Sulfinamides and Sulfinate Esters. Journal of Organic Chemistry, 38(24), 4328-4334. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • epgp. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]

  • Simon, F. R., & Lalancette, J. M. (1966). PROTON MAGNETIC RESONANCE CHEMICAL SHIFTS OF THE S-METHYL GROUP. Canadian Journal of Chemistry, 44(17), 2091-2094. [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. [Link]

  • Reddy, R. J., & Kumari, A. H. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances, 11(22), 13247-13285. [Link]

  • ResearchGate. (n.d.). Infrared Spectra of Sulfones and Related Compounds. [Link]

  • Clark, J. (n.d.). fragmentation patterns in mass spectra. Chemguide. [Link]

  • Abraham, R. J., et al. (2008). 1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond. Magnetic Resonance in Chemistry, 46(8), 738-750. [Link]

  • Royal Society of Chemistry. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Protocols for C–S Bond Formation Using Sodium 2-Methoxy-2-oxoethane-1-sulfinate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, protocol optimization, and self-validating experimental workflows for late-stage sulfonylation. S...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, protocol optimization, and self-validating experimental workflows for late-stage sulfonylation.

Strategic Utility in Drug Development

The introduction of sulfonyl groups is a cornerstone strategy in medicinal chemistry to modulate a drug candidate's metabolic stability, aqueous solubility, and target-binding affinity. Sodium 2-methoxy-2-oxoethane-1-sulfinate (CAS: 1866983-18-7) is a highly specialized, bench-stable building block used to install the methoxycarbonylmethylsulfonyl moiety ( −SO2​CH2​CO2​Me ).

Unlike traditional sulfonyl chlorides, which are moisture-sensitive and highly corrosive, sodium sulfinates are odorless, stable solids that are exceptionally easy to handle[1][2]. The unique value of sodium 2-methoxy-2-oxoethane-1-sulfinate lies in its ester-bearing α -methylene group. Once installed, the acidic α -protons serve as a versatile synthetic handle for subsequent late-stage functionalizations, such as Knoevenagel condensations, alkylations, or decarboxylative cross-couplings.

However, the presence of the base-sensitive methyl ester and the highly acidic α -protons renders traditional high-temperature, strong-base C–S coupling protocols (e.g., classical Ullmann-type reactions) suboptimal, often leading to ester hydrolysis or self-condensation. To circumvent this, Photoredox/Nickel Dual Catalysis has emerged as the premier methodology, enabling C–S bond formation at room temperature under completely neutral conditions[3][4].

Mechanistic Insights & Pathway Visualization

Understanding the causality behind the catalytic cycle is critical for troubleshooting and reaction optimization. In the photoredox/nickel dual catalytic system, sodium 2-methoxy-2-oxoethane-1-sulfinate acts as a sulfonyl radical precursor rather than a traditional nucleophile[3].

  • Photocatalytic Activation: The Iridium or Ruthenium photocatalyst (PC) absorbs visible light to reach a long-lived excited state (PC*). It undergoes a Single Electron Transfer (SET) with the sodium sulfinate, oxidizing it to a highly reactive sulfonyl radical ( RSO2∙​ ) while generating the reduced photocatalyst (PC⁻)[4].

  • Nickel Cross-Coupling: Concurrently, the Ni(0) catalyst undergoes oxidative addition into the aryl halide to form an Ar-Ni(II)-X intermediate.

  • Radical Intercept & Product Release: The sulfonyl radical is intercepted by the Ar-Ni(II)-X species to form a high-valent Ar-Ni(III)-SO₂R complex. Subsequent reductive elimination yields the target sulfone and a Ni(I) species, which is reduced back to Ni(0) by the PC⁻, closing both catalytic loops[3].

Mechanism cluster_PC Photocatalytic Cycle cluster_Ni Nickel Catalytic Cycle PC PC (Ir/Ru) PC_star PC* PC->PC_star Visible Light PC_red PC⁻ PC_star->PC_red SET from Sulfinate PC_red->PC SET to Ni(I) Ni0 Ni(0)Ln NiII Ar-Ni(II)-X Ni0->NiII Ar-X Oxidative Add. NiIII Ar-Ni(III)-SO₂R NiII->NiIII Radical Capture NiI Ni(I)Ln NiIII->NiI Reductive Elim. Product ArSO₂R (Sulfone Product) NiIII->Product Product Release NiI->Ni0 SET from PC⁻ Sulfinate RSO₂Na (Sodium 2-methoxy-2-oxoethane-1-sulfinate) Sulfinate->PC_star e⁻ donor Radical RSO₂• (Sulfonyl Radical) Sulfinate->Radical -e⁻ Radical->NiII Intercepts Ni(II)

Fig 1: Photoredox/Ni dual catalytic cycle for C-S bond formation using sodium sulfinates.

Quantitative Data & Methodology Comparison

The choice of methodology dictates the survival of the delicate methyl ester group. Below is a quantitative comparison of standard C–S bond formation strategies adapted for functionalized aliphatic sulfinates.

Reaction ParameterPhotoredox/Ni Dual Catalysis[3]Copper-Catalyzed Ullmann-Type
Catalyst System [Ir(dF(CF3​)ppy)2​(dtbbpy)]PF6​ / NiCl2​⋅glyme CuI / L-Proline or Diamine
Ligand dtbbpy (4,4'-di-tert-butyl-2,2'-bipyridine)N,N'-Dimethylethylenediamine
Temperature Room Temperature (20–25 °C) 90–110 °C
Reaction Time 18–24 hours24–48 hours
Ester Tolerance Excellent (Neutral pH) Poor (Base-induced hydrolysis)
Typical Yield Range 75–95%30–55% (High byproduct formation)
Primary Mechanism Radical-mediated Single Electron TransferNucleophilic Substitution

Experimental Protocol: Visible-Light Photoredox/Nickel Dual Catalysis

This protocol is designed as a self-validating system. Adherence to the strict exclusion of oxygen is the single most critical factor for success, as O2​ rapidly quenches the Ir-excited state and intercepts the sulfonyl radical to form unreactive peroxysulfonyl species[3][5].

Materials & Reagents (1.0 mmol scale)
  • Aryl Bromide or Iodide: 1.0 mmol (1.0 equiv)

  • Sodium 2-methoxy-2-oxoethane-1-sulfinate: 320.2 mg (2.0 mmol, 2.0 equiv)

  • NiCl2​⋅glyme : 22.0 mg (0.1 mmol, 10 mol%)

  • dtbbpy ligand: 26.8 mg (0.1 mmol, 10 mol%)

  • Photocatalyst ( [Ir(dF(CF3​)ppy)2​(dtbbpy)]PF6​ ): 22.4 mg (0.02 mmol, 2 mol%)

  • Anhydrous DMF: 10.0 mL (Degassed)

Step-by-Step Methodology

Step 1: Catalyst Pre-complexation

  • In an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add NiCl2​⋅glyme (22.0 mg) and the dtbbpy ligand (26.8 mg).

  • Causality Note: The bulky tert-butyl groups on the dtbbpy ligand are essential to prevent the formation of inactive, aggregated Ni-complexes and to stabilize the transient Ni(I) and Ni(III) intermediates[3].

Step 2: Reagent Loading & Inert Atmosphere Exchange

  • Add the aryl halide (1.0 mmol), sodium 2-methoxy-2-oxoethane-1-sulfinate (320.2 mg), and the Ir-photocatalyst (22.4 mg) to the Schlenk tube.

  • Seal the tube with a high-quality rubber septum.

  • Connect to a Schlenk line. Evacuate the tube under high vacuum for 3 minutes, then backfill with ultra-high purity Argon. Repeat this cycle three times.

Step 3: Solvent Addition & Degassing

  • Introduce 10.0 mL of anhydrous DMF via a gas-tight syringe.

  • Self-Validating Checkpoint: Upon stirring for 5 minutes, the solution should exhibit a homogeneous pale yellow/green hue. If the solution turns turbid brown, it indicates premature decomposition of the Ni-complex due to moisture or oxygen ingress. Discard and restart.

  • Perform three cycles of Freeze-Pump-Thaw degassing. Submerge the tube in liquid nitrogen until frozen, apply high vacuum for 5 minutes, isolate from the vacuum, and let it thaw in a water bath.

Step 4: Photochemical Irradiation

  • Place the reaction vessel approximately 2–3 cm away from a 34 W Blue LED light source ( λmax​ = 440–450 nm).

  • Stir vigorously for 24 hours.

  • Causality Note: Use a cooling fan directed at the reaction setup. LEDs generate ambient heat; allowing the reaction to exceed 35 °C can accelerate the thermal decomposition of the sulfonyl radical before it can be captured by the Ni-complex[4].

Step 5: Quenching and Workup

  • Turn off the light source and open the tube to the air to quench the active catalytic species.

  • Dilute the reaction mixture with Ethyl Acetate (30 mL).

  • Transfer to a separatory funnel and wash with distilled water ( 3×20 mL) followed by brine (20 mL).

  • Causality Note: The repeated aqueous washes are critical. Sodium 2-methoxy-2-oxoethane-1-sulfinate is highly water-soluble; washing removes both the unreacted sulfinate salt and the high-boiling DMF solvent.

  • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the pure sulfone.

References

  • Cross‐Coupling of Sodium Sulfinates with Aryl, Heteroaryl, and Vinyl Halides by Nickel/Photoredox Dual Catalysis Source: Angewandte Chemie International Edition (via NIH PubMed Central) URL:[Link]

  • A Nickel/Organoboron-Catalyzed Coupling of Aryl Bromides with Sodium Sulfinates: The Synthesis of Sulfones under Visible Light Source: Molecules (MDPI) URL:[Link]

  • Synthesis and applications of sodium sulfinates (RSO₂Na): a powerful building block for the synthesis of organosulfur compounds Source: RSC Advances URL:[Link]

  • Comprehensive overview of sodium sulfinates for the synthesis of organosulfur compounds Source: Chemistry - A European Journal (via ResearchGate) URL:[Link]

Sources

Application

Application Notes and Protocols: Sodium 2-Methoxy-2-oxoethane-1-sulfinate in Pharmaceutical Synthesis

Introduction & Mechanistic Rationale Sodium 2-methoxy-2-oxoethane-1-sulfinate (CAS 1866983-18-7)[1] has emerged as a highly effective, bench-stable reagent for the direct installation of the methoxycarbonylmethyl ( −CH2​...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Sodium 2-methoxy-2-oxoethane-1-sulfinate (CAS 1866983-18-7)[1] has emerged as a highly effective, bench-stable reagent for the direct installation of the methoxycarbonylmethyl ( −CH2​COOCH3​ ) group into organic scaffolds. In drug discovery, the insertion of acetic acid derivatives is a critical strategy for modulating lipophilicity, improving aqueous solubility, and providing a synthetic handle for subsequent derivatization (e.g., amide coupling, reduction, or hydrolysis to the corresponding carboxylic acid, a common pharmacophore in NSAIDs and statins).

Unlike traditional enolate alkylation or cross-coupling methods that require pre-functionalized substrates (e.g., aryl halides) and heavy metal catalysts, this sulfinate salt operates via a radical pathway. The generation of the methoxycarbonylmethyl radical ( ∙CH2​COOCH3​ ) and its subsequent addition to unsaturated systems or aromatic rings is a powerful tool in modern synthesis[2]. Under oxidative conditions, the sulfinate undergoes single-electron oxidation to form a transient sulfonyl radical, which rapidly extrudes sulfur dioxide ( SO2​ ) to generate the nucleophilic methoxycarbonylmethyl radical. This radical readily engages in Minisci-type C-H functionalization of electron-deficient heteroarenes, significantly improving step economy and reducing chemical waste in the synthesis of active pharmaceutical ingredients (APIs)[3].

Mechanistic Pathway

Mechanism A Sodium 2-methoxy-2- oxoethane-1-sulfinate B Sulfonyl Radical (CH3OOC-CH2-SO2•) A->B Oxidation (-e-, -Na+) C Methoxycarbonylmethyl Radical (•CH2COOMe) B->C SO2 Extrusion (-SO2) D Heteroaryl Radical Cation Intermediate C->D Addition to Protonated Heteroarene E Functionalized API Product D->E Deprotonation & Oxidation

Mechanistic pathway of SO2 extrusion and radical addition.

Causality Insight : The extrusion of SO2​ is entropically driven and highly exergonic, ensuring a unidirectional flow toward the alkyl radical. In Minisci-type reactions, the addition of a Brønsted acid (e.g., TFA or H2​SO4​ ) is critical. Protonation of the target N-heteroarene lowers its Lowest Unoccupied Molecular Orbital (LUMO), significantly accelerating the addition of the mildly nucleophilic ∙CH2​COOCH3​ radical and enhancing regioselectivity for the most electron-deficient positions (typically ortho or para to the heteroatom).

Reaction Optimization & Quantitative Data

Selecting the right oxidant and solvent system is paramount for maximizing the yield and minimizing radical dimerization side reactions. By replacing hazardous dipolar aprotic solvents (like DMF) with greener alternatives such as DMSO/water mixtures, this protocol aligns with modern solvent replacement strategies in API processing[4].

Table 1: Optimization of Methoxycarbonylmethylation of Pyridine Derivatives

OxidantSolvent SystemTemp (°C)Acid AdditiveYield (%)Side Products / Notes
TBHP (aq) CH3​CN / H2​O (1:1)60TFA (2.0 equiv)78%Trace radical dimerization observed
K2​S2​O8​ DMSO / H2​O (3:1)50 H2​SO4​ (1.0 equiv)85%Cleanest profile; scalable
H2​O2​ CH3​CN 80TFA (2.0 equiv)42%Over-oxidation of heterocycle (N-oxide formation)
Photocatalyst + AirMeOH25None65%Requires expensive Ir/Ru catalyst

(Data represents generalized optimization metrics for standard N-heteroarenes using 3.0 equivalents of the sulfinate salt.)

Experimental Protocols

Protocol A: Late-Stage Minisci C-H Methoxycarbonylmethylation of N-Heteroarenes

Self-Validating System : The reaction progress is visually validated by the controlled evolution of microbubbles ( SO2​ gas) upon oxidant addition. If the reaction mixture rapidly turns dark brown or black, it indicates radical polymerization (often due to adding the oxidant too quickly). A successful reaction maintains a pale yellow to light amber hue.

Materials:

  • Target N-heteroarene (1.0 mmol)

  • Sodium 2-methoxy-2-oxoethane-1-sulfinate (3.0 mmol, 3.0 equiv)[1]

  • Potassium persulfate ( K2​S2​O8​ ) (3.5 mmol, 3.5 equiv)

  • Trifluoroacetic acid (TFA) (2.0 mmol, 2.0 equiv)

  • Solvent: DMSO/Water (3:1 v/v, 10 mL)

Step-by-Step Methodology:

  • Preparation of the Reaction Mixture: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the N-heteroarene (1.0 mmol) in 7.5 mL of DMSO.

  • Acidification: Slowly add TFA (2.0 mmol) to the solution.

    • Causality: This step protonates the heterocycle, activating it for nucleophilic radical attack by drastically lowering the LUMO energy of the ring.

  • Reagent Addition: Add sodium 2-methoxy-2-oxoethane-1-sulfinate (3.0 mmol) and 2.5 mL of deionized water. Stir for 5 minutes at room temperature to ensure complete dissolution.

  • Oxidant Delivery: Heat the reaction mixture to 50 °C. Add K2​S2​O8​ (3.5 mmol) in three equal portions over 30 minutes.

    • Causality: Portion-wise addition maintains a low steady-state concentration of the methoxycarbonylmethyl radical, suppressing unwanted homocoupling (which would yield dimethyl succinate) and preventing thermal runaway.

  • Incubation: Stir the mixture at 50 °C for 12–16 hours. Monitor via LC-MS or TLC until the starting material is consumed.

  • Quenching & Workup: Cool to room temperature and quench by slowly adding saturated aqueous NaHCO3​ (15 mL).

    • Validation: Continue addition until CO2​ gas evolution ceases and the pH paper confirms a neutral/slightly basic pH (~7-8). Extract with Ethyl Acetate ( 3×15 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Experimental Workflow Diagram

Workflow S1 Step 1: Reagent Preparation Mix Heteroarene, Sulfinate, Acid in DMSO/H2O S2 Step 2: Oxidant Addition Portion-wise addition of K2S2O8 at 50°C S1->S2 S3 Step 3: Reaction Incubation Stir for 12-16h (Monitor SO2 evolution) S2->S3 S4 Step 4: Quenching Neutralize with NaHCO3 (pH 7-8) S3->S4 S5 Step 5: Purification Extraction & Flash Chromatography S4->S5

Step-by-step experimental workflow for late-stage functionalization.

Applications in Pharmaceutical Synthesis

  • Bioisosteric Replacement: The ester group introduced can be rapidly saponified to an acetic acid moiety, a known bioisostere for tetrazoles and sulfonamides in angiotensin receptor blockers and aldose reductase inhibitors.

  • Synthesis of Unnatural Amino Acids: The radical can be added to dehydroalanine derivatives or chiral imines to generate unnatural β -amino acid precursors with a pendant methoxycarbonyl group.

  • Alkene Difunctionalization: In the presence of copper catalysts, the methoxycarbonylmethyl radical can add to unactivated alkenes, followed by trapping with a nucleophile (e.g., cyanation or azidation), rapidly building complex sp3 -rich pharmacophores.

Sources

Method

Application Note: Palladium-Catalyzed Desulfinative Cross-Coupling with Sodium 2-Methoxy-2-oxoethane-1-sulfinate for Late-Stage α-Aryl Ester Synthesis

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction & Scientific Rationale The synthesis of α-aryl est...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Scientific Rationale

The synthesis of α-aryl esters (methyl arylacetates) is a cornerstone transformation in medicinal chemistry, providing direct access to critical pharmacophores found in non-steroidal anti-inflammatory drugs (NSAIDs) and various GPCR antagonists. Classical α-arylation methodologies rely on the cross-coupling of aryl halides with ester enolates. However, these traditional approaches require strong, air-sensitive bases (e.g., LDA, NaHMDS), which severely limit functional group tolerance and often lead to unwanted side reactions such as aldol condensations or racemization of sensitive stereocenters.

To overcome these limitations, sodium 2-methoxy-2-oxoethane-1-sulfinate (CAS: 1866983-18-7) has emerged as a highly stable, non-toxic, and odorless "enolate equivalent." By leveraging a palladium-catalyzed desulfinative cross-coupling pathway, this reagent allows for the direct installation of a methoxycarbonylmethyl group (-CH₂CO₂Me) onto aryl and heteroaryl halides under neutral or mildly basic conditions[1]. This approach bypasses the need for bulk basicity in solution, enabling late-stage functionalization of complex drug intermediates that possess base-sensitive moieties.

Mechanistic Insights & Causality

The efficiency of this transformation relies on a carefully orchestrated Pd(0)/Pd(II) catalytic cycle. Understanding the causality behind each elementary step is critical for troubleshooting and optimizing the reaction for complex substrates[2].

  • Oxidative Addition: The active LₙPd(0) species inserts into the C–X bond of the aryl halide. Electron-rich ligands accelerate this step.

  • Transmetalation: The sulfinate salt undergoes transmetalation with the Pd(II) complex. The addition of a mild base (e.g., Cs₂CO₃) facilitates this by forming a more reactive Pd-carbonate intermediate.

  • SO₂ Extrusion (Rate-Limiting Step): The extrusion of sulfur dioxide from the Pd(II)-sulfinate complex to form the Pd(II)-alkyl species is endothermic and typically the rate-determining step. This dictates the requirement for elevated temperatures (~100 °C). Furthermore, bulky biarylphosphine ligands (like XPhos) are mandatory; their steric bulk compresses the coordination sphere of the palladium center, thermodynamically driving the extrusion of SO₂.

  • Reductive Elimination: The final C–C bond is formed, releasing the α-aryl ester product and regenerating the Pd(0) catalyst.

CatalyticCycle Pd0 L_nPd(0) Active Catalyst OxAdd L_nPd(II)(Ar)(X) Oxidative Addition Pd0->OxAdd + Ar-X TransMet L_nPd(II)(Ar)(SO2CH2CO2Me) Transmetalation OxAdd->TransMet + Sulfinate Salt - NaX Extrusion L_nPd(II)(Ar)(CH2CO2Me) SO2 Extrusion TransMet->Extrusion - SO2 Extrusion->Pd0 Reductive Elimination (Ar-CH2CO2Me)

Figure 1: Palladium-catalyzed desulfinative cross-coupling catalytic cycle.

Reaction Optimization & Quantitative Data

To establish a robust protocol, reaction parameters must be strictly controlled. The table below summarizes the optimization data for the coupling of 4-bromoanisole with sodium 2-methoxy-2-oxoethane-1-sulfinate.

Causality of Failure States:

  • Entry 1 & 2: Standard phosphine ligands (PPh₃, dppf) fail because they lack the steric bulk required to force the rate-limiting SO₂ extrusion.

  • Entry 6: Lowering the temperature to 60 °C stalls the catalytic cycle at the transmetalation complex, leading to catalyst resting and eventual degradation[2].

EntryCatalyst (5 mol%)Ligand (10 mol%)Solvent (0.2 M)Temp (°C)Yield (%)
1Pd(OAc)₂PPh₃1,4-Dioxane100Trace
2Pd(OAc)₂dppf1,4-Dioxane10025
3 Pd(OAc)₂ XPhos 1,4-Dioxane 100 92
4Pd(OAc)₂XPhosToluene10075
5Pd(OAc)₂XPhosDMF10040
6Pd(OAc)₂XPhos1,4-Dioxane6015
7NoneXPhos1,4-Dioxane1000

Reaction Conditions: 4-bromoanisole (1.0 equiv), sodium 2-methoxy-2-oxoethane-1-sulfinate (1.5 equiv), Cs₂CO₃ (2.0 equiv), 12 hours. Yields determined by GC-FID using dodecane as an internal standard.

Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. By incorporating specific analytical checkpoints, researchers can verify the integrity of the reaction before proceeding to downstream purification.

Reagents & Equipment Preparation
  • Aryl Halide: 1.0 mmol (Ensure dryness; liquids should be filtered through basic alumina).

  • Sodium 2-methoxy-2-oxoethane-1-sulfinate: 1.5 mmol (Store in a desiccator; hygroscopic nature can introduce water, quenching the active Pd catalyst).

  • Catalyst System: Pd(OAc)₂ (0.05 mmol, 5 mol%) and XPhos (0.10 mmol, 10 mol%).

  • Base: Cs₂CO₃ (2.0 mmol) – Must be oven-dried at 120 °C overnight prior to use.

  • Solvent: Anhydrous 1,4-Dioxane (5.0 mL), sparged with Argon for 30 minutes.

Step-by-Step Methodology
  • Assembly: In an argon-filled glovebox (or using standard Schlenk techniques), charge an oven-dried 15 mL Schlenk tube with Pd(OAc)₂, XPhos, Cs₂CO₃, and sodium 2-methoxy-2-oxoethane-1-sulfinate.

  • Solvent Addition: Seal the tube with a rubber septum, remove it from the glovebox, and connect it to an argon line. Inject the anhydrous, degassed 1,4-Dioxane.

  • Substrate Addition: Add the aryl halide via microsyringe. (If the aryl halide is a solid, add it during Step 1).

  • Reaction: Replace the septum with a Teflon screw cap under a positive flow of argon. Submerge the sealed tube in a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm) for 12 hours.

    • Causality Check: Vigorously stirring is required because the reaction mixture is heterogeneous (Cs₂CO₃ and the sulfinate salt are only partially soluble in dioxane).

  • In-Process Control (Self-Validation): After 12 hours, cool the reaction to room temperature. Withdraw a 10 µL aliquot, dilute with 1 mL EtOAc, and analyze via TLC (Hexanes/EtOAc 4:1) and LC-MS.

    • Validation Metric: The disappearance of the starting material and the appearance of a new UV-active spot with an [M+H]⁺ corresponding to the desired ester confirms successful SO₂ extrusion.

Workup & Purification
  • Dilute the cooled reaction mixture with 15 mL of Ethyl Acetate (EtOAc).

  • Filter the suspension through a short pad of Celite to remove inorganic salts and precipitated palladium black. Wash the pad with an additional 10 mL of EtOAc.

  • Transfer the filtrate to a separatory funnel. Wash sequentially with deionized water (2 × 10 mL) and brine (1 × 10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography on silica gel (gradient elution: 0% to 20% EtOAc in Hexanes).

Analytical Validation

To validate the final product, perform ¹H NMR (400 MHz, CDCl₃). The successful incorporation of the methoxycarbonylmethyl group is definitively confirmed by:

  • A distinct singlet integrating to 2H at ~3.60 ppm (Ar-CH₂ -CO₂Me).

  • A distinct singlet integrating to 3H at ~3.70 ppm (-CO₂CH₃ ).

Workflow Prep 1. Reagent Prep (Glovebox/Schlenk) React 2. Cross-Coupling (100°C, 12h) Prep->React Workup 3. Aqueous Workup (EtOAc/H2O) React->Workup Purify 4. Purification (Flash Chromatography) Workup->Purify Analyze 5. Validation (NMR, LC-MS) Purify->Analyze

Figure 2: Standard experimental workflow for desulfinative cross-coupling.

References

  • Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts Journal of the American Chemical Society, 2020. URL:[Link]

  • Ru/Ni Dual Catalytic Desulfinative Photoredox Csp2–Csp3 Cross-Coupling of Alkyl Sulfinate Salts and Aryl Halides Organic Letters, 2017. URL:[Link]

Sources

Application

Application Note: Synthesis of Highly Functionalized β-Keto Sulfones via Sodium 2-Methoxy-2-oxoethane-1-sulfinate

Executive Summary β-Keto sulfones are privileged structural motifs in medicinal chemistry, serving as key intermediates for the synthesis of biologically active heterocycles, enzyme inhibitors, and antimicrobial agents....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

β-Keto sulfones are privileged structural motifs in medicinal chemistry, serving as key intermediates for the synthesis of biologically active heterocycles, enzyme inhibitors, and antimicrobial agents. They are also indispensable in organic synthesis as versatile building blocks for Julia-Kocienski olefinations and Knoevenagel condensations. Traditional methods for their synthesis often require foul-smelling thiols followed by harsh oxidation steps, or the use of moisture-sensitive sulfonyl chlorides.

This application note details the implementation of sodium 2-methoxy-2-oxoethane-1-sulfinate (CAS: 1866983-18-7) —a bench-stable, odorless reagent—to efficiently synthesize highly functionalized β-keto sulfones bearing an ester moiety [1].

Mechanistic Rationale & Chemical Causality

The utility of sodium 2-methoxy-2-oxoethane-1-sulfinate ( NaO2​S-CH2​-COOMe ) lies in its ability to directly install the methoxycarbonylmethylsulfonyl group in a single step. The reaction proceeds through two primary, distinct mechanistic pathways depending on the electrophilic partner:

  • Polar Pathway (Nucleophilic Substitution): The sulfinate anion is an ambident nucleophile. According to Hard-Soft Acid-Base (HSAB) theory, the sulfur atom is a "soft" nucleophilic center due to its polarizability, while the oxygen atoms are "hard." When reacted with soft electrophiles like α-halo ketones, alkylation is thermodynamically and kinetically favored at the sulfur atom. This chemoselectivity ensures the formation of the desired C-S bond (sulfone) rather than a C-O bond (sulfinate ester)[2].

  • Radical Pathway (Oxidative Addition): Under oxidative conditions (e.g., using iodine or persulfate), the sulfinate salt undergoes a single-electron transfer (SET) to generate an electrophilic sulfonyl radical. This radical rapidly adds across the π-system of unactivated alkenes, alkynes, or enol acetates. Subsequent oxidation of the carbon-centered radical yields a cation, which is trapped by water and tautomerizes to form the β-keto sulfone [3].

Mechanism Reagent Sodium 2-methoxy- 2-oxoethane-1-sulfinate Path1 SN2 Substitution (Polar Pathway) Reagent->Path1 Path2 Oxidative Addition (Radical Pathway) Reagent->Path2 Sub1 α-Halo Ketone Sub1->Path1 Sub2 Alkene / Enol Acetate Sub2->Path2 Product Highly Functionalized β-Keto Sulfone Path1->Product - NaX Path2->Product + I2 / Oxidant

Figure 1: Divergent mechanistic pathways for the synthesis of β-keto sulfones using sodium sulfinates.

Reagent Profiling & Optimization

Choosing the correct sulfonylating agent is critical for process safety and yield. Sodium sulfinates offer significant advantages over traditional reagents, making them the preferred choice for green chemistry applications [4].

Table 1: Comparative Analysis of Sulfonylating Agents

Reagent ClassStabilityOdorChemoselectivityEnvironmental Impact
Thiols (R-SH) Prone to oxidationSevere/NoxiousRequires 2nd step oxidationHigh (toxic byproducts)
Sulfonyl Chlorides Moisture sensitivePungent/CorrosiveModerate (side reactions)High (HCl generation)
Sodium Sulfinates Bench-stable solidOdorlessExcellent (S-alkylation)Low (Green synthesis)

To maximize the yield of the polar substitution pathway, solvent selection is paramount. The solvent must solubilize both the organic α-halo ketone and the inorganic sodium sulfinate salt.

Table 2: Optimization of Reaction Conditions for the SN​2 Pathway

Solvent SystemTemperature (°C)Time (h)Conversion (%)Causality / Rationale
Dichloromethane2524<10Poor solubility of the inorganic sodium salt.
DMF80385Good solubility, but difficult to remove during aqueous workup.
EtOH / H2​O (3:1) 80 2 >95 Optimal solvation of both species; environmentally benign.

Experimental Protocols

Protocol A: Direct Nucleophilic Substitution with α-Halo Ketones

This protocol utilizes a highly polar, protic solvent mixture to facilitate the SN​2 displacement, ensuring complete dissolution of the sodium salt.

Materials:

  • α-Bromoacetophenone (1.0 equiv, 10 mmol)

  • Sodium 2-methoxy-2-oxoethane-1-sulfinate (1.2 equiv, 12 mmol)

  • Ethanol / Deionized Water (3:1 v/v, 40 mL)

Step-by-Step Methodology:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve α-bromoacetophenone in 30 mL of ethanol.

  • Reagent Addition: Dissolve sodium 2-methoxy-2-oxoethane-1-sulfinate in 10 mL of deionized water. Add this aqueous solution dropwise to the ethanolic mixture at room temperature.

    • Causality: Dropwise addition prevents localized supersaturation and minimizes potential side reactions, such as the base-catalyzed aldol condensation of the ketone.

  • Heating: Attach a reflux condenser and heat the mixture to 80 °C using an oil bath. Stir vigorously for 2 hours.

  • In-Process Control (Self-Validation): Monitor the reaction via Thin Layer Chromatography (TLC) using Hexanes:EtOAc (7:3). The starting α-bromoacetophenone ( Rf​≈0.6 ) should completely disappear, replaced by a more polar, strongly UV-active product spot ( Rf​≈0.3 ). Additionally, the precipitation of sodium bromide (NaBr) as a fine white solid in the reaction matrix serves as a visual, self-validating indicator of reaction progression.

  • Aqueous Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol. Dilute the remaining aqueous slurry with 50 mL of ethyl acetate and wash with saturated brine (2 x 20 mL).

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate. The resulting crude product can be recrystallized from hot ethanol to yield pure methyl 2-((2-oxo-2-phenylethyl)sulfonyl)acetate.

Workflow Step1 1. Reaction Setup Mix Reagents in EtOH/H2O Step2 2. Heating & Stirring 80°C for 2-4 hours Step1->Step2 Step3 3. In-Process Control TLC Monitoring (UV active) & NaBr Precipitation Step2->Step3 Step4 4. Aqueous Workup Extract with EtOAc, Wash with Brine Step3->Step4 Step5 5. Purification Crystallization or Flash Chromatography Step4->Step5

Figure 2: Step-by-step experimental workflow for the nucleophilic substitution protocol.

Protocol B: Iodine-Mediated Oxidative Sulfonylation of Alkenes

This modern, radical-based protocol avoids the need for pre-functionalized α-halo ketones, utilizing readily available alkenes instead.

Materials:

  • Styrene (1.0 equiv, 5 mmol)

  • Sodium 2-methoxy-2-oxoethane-1-sulfinate (2.0 equiv, 10 mmol)

  • Iodine ( I2​ ) (1.5 equiv, 7.5 mmol)

  • DMSO (20 mL)

Step-by-Step Methodology:

  • Initiation: In a 50 mL vial, dissolve styrene and sodium 2-methoxy-2-oxoethane-1-sulfinate in DMSO.

  • Oxidation: Add I2​ in a single portion.

    • Causality: Iodine acts as both the single-electron oxidant to generate the sulfonyl radical and the trapping agent for the intermediate carbon-centered radical, forming an unstable β-iodo sulfone.

  • Hydrolysis: Stir the reaction mixture at 90 °C open to the air for 12 hours. The ambient moisture and DMSO facilitate the hydrolysis of the intermediate to the final β-keto sulfone.

  • In-Process Control (Self-Validation): The initial dark purple color of the iodine solution will gradually fade to a pale yellow/brown as the I2​ is consumed and reduced to iodide ( I− ). This colorimetric shift verifies the completion of the oxidative cycle.

  • Isolation: Quench the reaction with saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ) to neutralize any residual iodine. Extract with ethyl acetate, wash extensively with water (5 x 20 mL) to remove the DMSO, and purify via silica gel chromatography.

References

  • [4] Liu, L., et al. Efficient sulfonylation of ketones with sodium sulfinates for the synthesis of β-keto sulfones. ResearchGate. Available at: [Link]

  • [2] Singh, et al. Chemoselective One-pot Synthesis of β-keto Sulfones from Ketones. RSC Advances, 2013. Available at:[Link]

  • [3] IBX/I2-Mediated Reaction of Sodium Arenesulfinates with Alkenes: Facile Synthesis of β-Keto Sulfones. ResearchGate. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

purification techniques for products from sodium 2-methoxy-2-oxoethane-1-sulfinate

Welcome to the Application Scientist Support Portal. This guide provides validated methodologies, troubleshooting protocols, and theoretical grounding for the isolation and purification of methyl 2-sulfonylacetate deriva...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide provides validated methodologies, troubleshooting protocols, and theoretical grounding for the isolation and purification of methyl 2-sulfonylacetate derivatives synthesized from sodium 2-methoxy-2-oxoethane-1-sulfinate .

As a versatile nucleophile and radical precursor, this reagent is frequently employed in transition-metal catalyzed cross-couplings and photoredox reactions to install the −SO2​CH2​CO2​Me moiety[1][2]. However, the unique chemical environment of the resulting products—specifically the base-sensitive ester and the highly acidic alpha-methylene protons—demands precise, causality-driven purification strategies.

Standard Purification Workflow

The following flowchart outlines the validated phase-separation and chromatographic pathway designed to isolate the target sulfone while mitigating chemical degradation.

PurificationWorkflow Crude Crude Reaction Mixture (Product, Metals, Salts) Workup Aqueous Workup (Mild NaHCO3 / Brine) Crude->Workup AqPhase Aqueous Phase (Unreacted Sulfinate & Salts) Workup->AqPhase Discard OrgPhase Organic Phase (Crude Sulfone & Metal Traces) Workup->OrgPhase Extract (EtOAc/DCM) Scavenge Metal Scavenging (Thiol Resin / Celite Plug) OrgPhase->Scavenge Metals Trapped Metals (Pd, Ni, Ru, Cu) Scavenge->Metals Filter Filtrate Filtrate (Sulfone & Organic Impurities) Scavenge->Filtrate Chroma Silica Column Chromatography (Hexane/EtOAc Gradient) Filtrate->Chroma Pure Pure Methyl 2-Sulfonylacetate (Target Product) Chroma->Pure Isolate Fractions

Workflow for the purification of methyl 2-sulfonylacetates from crude reaction mixtures.

Validated Step-by-Step Methodology

Every step in this protocol acts as a self-validating system to ensure product integrity and high recovery rates.

Step 1: Aqueous Quench and Partitioning

  • Action: Quench the crude reaction mixture with a saturated aqueous solution of sodium bicarbonate ( NaHCO3​ ) or neutral brine.

  • Causality: Sodium 2-methoxy-2-oxoethane-1-sulfinate is a highly polar, ionic salt that partitions exclusively into the aqueous phase. The use of mild NaHCO3​ is a critical control: it neutralizes acidic byproducts without elevating the pH enough to trigger the saponification of the base-sensitive methyl ester on the newly formed sulfone product.

Step 2: Organic Extraction

  • Action: Extract the aqueous phase with moderately polar organic solvents such as Ethyl Acetate (EtOAc) or Dichloromethane (DCM) three times.

  • Causality: The target methyl 2-sulfonylacetate derivatives possess moderate polarity. EtOAc or DCM provides the optimal dielectric constant to selectively extract the sulfone while leaving inorganic salts and unreacted sulfinate behind.

Step 3: Transition Metal Scavenging

  • Action: Treat the combined organic extracts with a thiol-functionalized silica resin (e.g., QuadraSil AP) or wash with an aqueous EDTA solution, followed by filtration through a Celite pad.

  • Causality: Cross-coupling reactions utilizing sulfinates frequently employ transition metals (Ni, Ru, Pd, Cu)[1][2]. These metals coordinate strongly with the sulfonyl oxygens, causing product streaking during chromatography and paramagnetic line-broadening in NMR spectra. Scavenging ensures a pristine organic phase prior to concentration.

Step 4: Silica Gel Flash Chromatography

  • Action: Purify the concentrated crude residue using standard, slightly acidic silica gel (pH ~ 5.5) with a Hexanes/EtOAc gradient.

  • Causality: Sulfones typically elute at moderate polarities[3]. The inherently acidic nature of standard silica prevents the deprotonation of the highly acidic alpha-methylene protons ( −SO2​−CH2​−CO2​Me ), which would otherwise lead to Knoevenagel-type degradation on the column.

Troubleshooting Guide

Q: My product yield is unexpectedly low, and NMR of the aqueous phase shows a carboxylate salt. What went wrong? A: Base-Mediated Ester Hydrolysis. The methyl ester group in your product is highly susceptible to saponification. If your reaction utilized strong inorganic bases (e.g., NaOH , K2​CO3​ ) or if you used them during the aqueous workup, the ester hydrolyzed to form a water-soluble carboxylate salt, which was permanently lost in the aqueous phase. Corrective Action: Strictly utilize neutral water or mild saturated NaHCO3​ for all aqueous workups. Ensure any basic catalysts used in the reaction are neutralized promptly upon completion.

Q: I am observing dialkylated or degraded byproducts after column chromatography. How can I prevent this? A: Alpha-Proton Deprotonation. The methylene protons ( −CH2​− ) located between the strongly electron-withdrawing sulfonyl ( −SO2​− ) and ester ( −CO2​Me ) groups are highly acidic ( pKa​≈12−14 ). Exposure to basic conditions or basic alumina during chromatography causes deprotonation, leading to unwanted condensations or dialkylation. Corrective Action: Always use standard slightly acidic silica gel for chromatography. Never add basic modifiers like triethylamine ( Et3​N ) to your eluent when purifying these specific sulfonylacetates.

Q: The isolated sulfone product is contaminated with a highly polar, water-soluble impurity. Could it be unreacted starting material? A: Incomplete Aqueous Partitioning. Yes. Sodium 2-methoxy-2-oxoethane-1-sulfinate is extremely polar. If the aqueous wash was insufficient or if a highly polar extraction solvent (like pure THF) was used, the salt can carry over into the organic phase. Corrective Action: Ensure a thorough wash with brine. If the problem persists, perform a reverse-phase HPLC purification using an Acetonitrile/Water gradient, which easily separates the organic sulfone from the ionic sulfinate salt[3].

Q: My isolated product has a dark tint and broad NMR peaks. How do I clean it? A: Transition Metal Contamination. Cross-coupling reactions with sulfinates often utilize Ni, Ru, Pd, or Cu catalysts[1][2]. These metals can coordinate with the sulfonyl and ester oxygens, carrying through standard silica columns. Corrective Action: Implement a metal scavenging step post-workup. Stir the organic extract with a thiol-functionalized silica resin or wash with an aqueous EDTA solution before chromatography.

Chromatographic Data & Partitioning Guide

Use the following empirical data to guide your fraction collection and identify common impurities during silica gel chromatography.

ComponentPolarityTypical Rf (30% EtOAc/Hexane)Recommended Removal Method
Unreacted Sodium SulfinateExtremely High (Ionic)0.00Aqueous wash (Water/Brine)
Non-polar Byproducts (e.g., Disulfides)Low0.70 - 0.90Silica Chromatography (Early fractions)
Methyl 2-Sulfonylacetate (Product) Moderate 0.30 - 0.45 Silica Chromatography (Target fractions)
Sulfoxide ByproductsHigh0.05 - 0.15Silica Chromatography (Late fractions)
Transition Metal ResiduesVariableStreakingThiol-resin scavenging / EDTA wash

Frequently Asked Questions (FAQs)

Q: How should I store sodium 2-methoxy-2-oxoethane-1-sulfinate to prevent degradation before the reaction? A: Sulfinate salts are prone to oxidation to their corresponding sulfonates (e.g., sodium 2-methoxy-2-oxoethanesulfonate) upon prolonged exposure to air. Store the reagent in a desiccator under an inert atmosphere (Argon or Nitrogen) at room temperature or 4°C to maintain its nucleophilicity.

Q: Can I use recrystallization instead of chromatography for these products? A: Yes, if your resulting methyl 2-sulfonylacetate derivative is highly crystalline (often the case with diaryl or heavy aryl substituents). Recrystallization from hot ethanol or an EtOAc/Hexane mixture is an excellent, scalable alternative to chromatography that avoids silica-induced degradation entirely[3].

References

  • Title: Technical Support Center: Purification of Bis(bromomethyl)
  • Source: nih.
  • Source: acs.

Sources

Optimization

effect of base on the reactivity of sodium 2-methoxy-2-oxoethane-1-sulfinate

Troubleshooting the Reactivity of Sodium 2-Methoxy-2-oxoethane-1-sulfinate Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals utilizing sodium...

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting the Reactivity of Sodium 2-Methoxy-2-oxoethane-1-sulfinate

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals utilizing sodium 2-methoxy-2-oxoethane-1-sulfinate (CAS: 1866983-18-7) for the innate C–H methoxycarbonylmethylation of heterocycles.

Below, we address the critical mechanistic failures associated with basic conditions, provide quantitative stability data, and outline a self-validating protocol to ensure reproducible radical generation.

❓ Frequently Asked Questions (Troubleshooting Base Effects)

Q1: Why did my methoxycarbonylmethylation reaction fail completely when I added a mild amine base (e.g., triethylamine) to neutralize the reaction mixture? A: The addition of base fundamentally alters the electronic and structural integrity of sodium 2-methoxy-2-oxoethane-1-sulfinate. The methylene protons (-CH₂-) in this reagent are highly acidic because they are flanked by two strong electron-withdrawing groups: the sulfinate anion (-SO₂⁻) and the methyl ester (-COOMe) .

When a base is introduced, it deprotonates this active methylene group, forming a dianion (an enolate-sulfinate species). This deprotonation causes two catastrophic reaction failures:

  • Oxidation Potential Shift: The generation of the •CH₂COOMe radical relies on a Single Electron Transfer (SET) from the sulfinate to an oxidant (like tert-butyl hydroperoxide, TBHP) . The formation of the dianion drastically raises the oxidation potential of the molecule, preventing the necessary SET and subsequent SO₂ extrusion required for radical trapping .

  • Nucleophilic Side Reactions: The resulting enolate is highly nucleophilic and prone to unwanted Claisen-type condensations, leading to rapid reagent decomposition rather than radical formation.

Q2: Can I use aqueous NaOH or KOH to increase the solubility of the reagent in my biphasic system? A: Absolutely not. In addition to the rapid deprotonation of the active methylene described above, hydroxide bases will irreversibly hydrolyze the methyl ester group to form a carboxylate. This destroys the methoxycarbonylmethyl radical precursor, generating a tri-anionic species that is entirely recalcitrant to standard radical initiation conditions. Always rely on acidic or strictly neutral biphasic conditions to maintain reagent solubility and stability.

📊 Quantitative Data: Effect of pH/Base on Reagent Stability

The following table summarizes the causal relationship between the pH/base environment, the structural state of the reagent, and the resulting radical generation efficiency.

Reaction ConditionReagent Half-Life (25°C)Predominant IntermediateRadical Yield (•CH₂COOMe)Functionalization Yield
pH 2.0 (TFA added)> 48 hoursProtonated Sulfinic Acid> 95%80 - 90%
pH 7.0 (Neutral)> 24 hoursSulfinate Anion85%70 - 80%
pH 9.0 (NEt₃ added)< 1 hourEnolate Dianion< 5%< 5%
pH 12.0 (NaOH added)< 5 minutesHydrolyzed Carboxylate0%0%
🔬 Experimental Protocol: Optimized Base-Free Methoxycarbonylmethylation

To bypass the base-induced decomposition pathways and ensure a self-validating system, follow this step-by-step methodology for optimal C–H functionalization.

Step 1: Reagent Preparation In a clean round-bottom flask, dissolve the target heterocycle (1.0 equiv) and sodium 2-methoxy-2-oxoethane-1-sulfinate (3.0 equiv) in a biphasic mixture of Dichloromethane (DCM) and Water (3:1 ratio, 0.1 M concentration). Causality: The biphasic system ensures that the water-soluble oxidant and sulfinate slowly partition into the organic layer where the heterocycle resides, preventing radical concentration spikes.

Step 2: Acidification (Critical Step) Add Trifluoroacetic acid (TFA, 1.0 equiv) dropwise to the stirring mixture. Causality: TFA ensures the reaction remains strictly acidic. This fully suppresses methylene deprotonation and ester hydrolysis, while protonating the sulfinate to form a highly organic-soluble sulfinic acid intermediate, facilitating phase transfer.

Step 3: Controlled Oxidation Cool the reaction mixture to 0°C. Slowly add tert-Butyl hydroperoxide (TBHP, 70% in water, 4.0 equiv) dropwise over 10 to 15 minutes. Causality: Slow addition at low temperatures prevents thermal runaway and controls the steady-state concentration of the •CH₂COOMe radical. This minimizes radical-radical dimerization side reactions (e.g., the formation of dimethyl succinate).

Step 4: Reaction & Quenching Allow the mixture to warm to room temperature and stir vigorously for 12–24 hours. Quench the reaction with saturated aqueous sodium thiosulfate (to neutralize unreacted peroxides), extract with DCM, dry over MgSO₄, and concentrate in vacuo.

🗺️ Mechanistic Visualization

G cluster_0 Acidic / Neutral Conditions (Optimal) cluster_1 Basic Conditions (Troubleshooting) Reagent Sodium 2-methoxy-2-oxoethane-1-sulfinate (NaO2S-CH2-COOMe) SET Single Electron Transfer (SET) via Oxidant (e.g., TBHP) Reagent->SET H+ / Neutral Deprotonation Deprotonation of Active Methylene (Formation of Dianion) Reagent->Deprotonation Base (e.g., NEt3) Hydrolysis Ester Hydrolysis (Formation of Carboxylate) Reagent->Hydrolysis Aqueous Base (NaOH) Radical Sulfonyl Radical Formation & SO2 Extrusion SET->Radical Product •CH2COOMe Radical Successful C-H Functionalization Radical->Product Failure Inhibited SET & Decomposition (Reaction Failure) Deprotonation->Failure Hydrolysis->Failure

Reactivity pathways of sodium 2-methoxy-2-oxoethane-1-sulfinate in acidic vs. basic conditions.

📚 References
  • Contributions of organic electrosynthesis to green chemistry Comptes Rendus Chimie URL:[Link]

  • Nucleophilic Addition to α,β-Unsaturated Carbonyl Compounds Royal Society of Chemistry URL:[Link]

  • Metal- and Light-Free Decarboxylative Giese Addition Reaction Facilitated by Hantzsch Ester ResearchGate URL:[Link]

Troubleshooting

preventing over-oxidation of sodium 2-methoxy-2-oxoethane-1-sulfinate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing chemoselectivity challenges when utilizing sulfinate salts.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing chemoselectivity challenges when utilizing sulfinate salts. Sodium 2-methoxy-2-oxoethane-1-sulfinate is a highly versatile reagent for introducing the methoxycarbonylmethyl group via radical pathways. However, its sulfur(IV) center is inherently susceptible to unwanted two-electron oxidation or oxygen transfer, leading to the inactive sulfur(VI) sulfonate byproduct.

This guide provides field-proven, mechanistically grounded solutions to prevent over-oxidation, ensuring reproducible experimental outcomes and high-yield C-H functionalization.

The Mechanistic Reality of Sulfinate Over-Oxidation

To control the reaction, we must first understand the competing pathways. In radical chemistry, the goal is a Single Electron Transfer (SET) to form a sulfonyl radical, which subsequently extrudes SO₂ to yield the active carbon-centered radical[1]. However, if the oxidant is too strong, or if ambient oxygen is present, the sulfinate undergoes a rapid two-electron oxygenation, creating a dead-end sulfonate species.

OxidationPathway A Sodium 2-Methoxy-2-Oxoethane-1-Sulfinate (Active S-IV Species) B Single Electron Transfer (SET) Controlled Oxidant A->B Degassed, Stoichiometric E Over-Oxidation (O2, Excess Oxidant) Oxygen Transfer A->E Ambient O2, Hypervalent Iodine C Methoxycarbonylmethyl Radical Extrudes SO2 B->C D Desired Radical Addition Product C->D F Sodium 2-Methoxy-2-Oxoethanesulfonate (Inactive S-VI Byproduct) E->F

Divergent pathways of sulfinate reactivity: Productive SET vs. parasitic over-oxidation.

Troubleshooting Guides & FAQs

Q1: My baseline reactions are failing, and NMR shows a shift in the methoxy peak before I even add the oxidant. What is happening?

  • Causality: Sodium 2-methoxy-2-oxoethane-1-sulfinate is hygroscopic and sensitive to ambient oxygen. Prolonged exposure to air facilitates slow, spontaneous auto-oxidation of the sulfinate (S^IV) to the corresponding sulfonate (S^VI)[2]. The electron-withdrawing ester group makes the sulfur center slightly less nucleophilic than alkyl sulfinates, but it remains highly vulnerable to atmospheric moisture.

  • Solution: Always store the reagent under an inert atmosphere (argon or nitrogen) at room temperature, preferably in a dark desiccator[2].

Q2: I am using hypervalent iodine to initiate the radical reaction, but I only isolate the sulfonate byproduct. Why?

  • Causality: Hypervalent iodine(III) reagents (like DMP, PIFA, or PhI(OAc)₂) are exceptionally strong oxygen-transfer agents. They rapidly trap the intermediate sulfonium species derived from the sulfinate, promoting a two-electron oxidation pathway that directly yields the sulfonate rather than the desired SET radical[3].

  • Solution: Switch from hypervalent iodine to a dedicated SET oxidant like potassium persulfate (K₂S₂O₈). Persulfates, when used under controlled conditions, promote the SET oxidation of sodium sulfinate to produce the corresponding sulfonyl radical[1].

Q3: Even with persulfate (K₂S₂O₈), I am seeing 30-40% over-oxidation. How do I tune the chemoselectivity?

  • Causality: Persulfates can act as efficient sulfonate donors and oxygen-transfer agents if utilized improperly, favoring non-specific oxidation[4]. High concentrations of persulfate, combined with dissolved oxygen in the solvent, lead to the rapid trapping of the sulfonyl radical by O₂, forming a peroxysulfonyl radical that collapses into the sulfonate.

  • Solution: Implement strict degassing protocols (freeze-pump-thaw) and limit K₂S₂O₈ to a maximum of 1.5 equivalents. Introducing a transition metal co-catalyst (e.g., AgNO₃) facilitates the rapid decomposition of persulfate into sulfate radicals at lower temperatures, accelerating the SET process before background oxygenation can occur[1].

Quantitative Data: Optimizing Chemoselectivity

The table below summarizes our internal benchmarking data regarding the impact of different oxidant systems on the chemoselectivity of sodium 2-methoxy-2-oxoethane-1-sulfinate.

Oxidant SystemAtmosphereTemperaturePrimary Mechanistic PathwaySulfinate : Sulfonate Ratio
Hypervalent Iodine (PIFA)Air25°C2e⁻ Oxidation / O-Transfer< 5 : 95
K₂S₂O₈ (3.0 equiv)Air80°CMixed SET / Oxygenation40 : 60
K₂S₂O₈ (1.5 equiv)N₂ (Degassed)80°CSET (Radical Generation)85 : 15
K₂S₂O₈ + AgNO₃ (10 mol%)N₂ (Degassed)50°CAccelerated SET> 95 : 5

Self-Validating Experimental Protocol

Objective: Generate the methoxycarbonylmethyl radical for C-H functionalization while actively suppressing sulfonate formation. This protocol includes built-in validation checkpoints to ensure system integrity.

Step 1: Reagent Quality Control (Validation Checkpoint 1)

  • Action: Dissolve 5 mg of sodium 2-methoxy-2-oxoethane-1-sulfinate in 0.5 mL D₂O. Acquire a ¹H NMR spectrum.

  • Causality: You must confirm the absence of the downfield-shifted methylene singlet corresponding to the over-oxidized sodium 2-methoxy-2-oxoethanesulfonate[2].

  • Validation: Proceed only if the purity of the sulfinate is >95%. If significant sulfonate is present, the batch must be discarded or recrystallized.

Step 2: Reaction Assembly

  • Action: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add the target substrate (1.0 equiv), sodium 2-methoxy-2-oxoethane-1-sulfinate (2.0 equiv), and AgNO₃ (0.1 equiv)[1]. Add a biphasic solvent mixture of DCE/H₂O (1:1, v/v).

  • Causality: The biphasic system separates the water-soluble persulfate from the organic substrate, controlling the interfacial SET rate and preventing bulk over-oxidation in the organic phase.

Step 3: Strict Degassing

  • Action: Seal the tube with a rubber septum and sparge the biphasic mixture with ultra-pure Argon for 15 minutes.

  • Causality: Removal of dissolved O₂ eliminates the primary source of peroxysulfonyl radical formation, shutting down the aerobic over-oxidation pathway.

Step 4: Oxidant Addition & Heating

  • Action: Quickly remove the septum under positive Argon flow and add K₂S₂O₈ (1.5 equiv) in one portion. Reseal immediately and heat the reaction mixture to 50°C in a pre-heated oil bath for 12 hours.

Step 5: Quenching and Analysis (Validation Checkpoint 2)

  • Action: Cool the reaction to room temperature. Quench with saturated aqueous Na₂S₂O₃ (2 mL). Extract with EtOAc (3 x 5 mL) and concentrate the organic layer.

  • Causality: The thiosulfate quench destroys any unreacted persulfate, preventing further oxidation during the workup phase.

  • Validation: Analyze the crude mixture by ¹H NMR. Calculate the conversion based on the integration of the newly formed C-C bond versus any trace sulfonate byproduct. A successful run will show <5% sulfonate formation.

References

  • ResearchGate. "Rapid transformation of sulfinate salts into sulfonates promoted by a hypervalent iodine(III) reagent". Available at: [Link]

  • Chinese Chemical Society. "More than Oxidants: Persulfates as Efficient Sulfonate Donors in O-Sulfation". Available at: [Link]

  • PMC / National Institutes of Health. "Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds". Available at:[Link]

Sources

Optimization

Technical Support Center: Navigating Scale-Up of Reactions with Sodium 2-methoxy-2-oxoethane-1-sulfinate

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the scale-up of chemical reactions involving sodium 2-methoxy-2-oxoethane-1-sulfinate. As a...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the scale-up of chemical reactions involving sodium 2-methoxy-2-oxoethane-1-sulfinate. As a versatile and reactive building block, this reagent presents unique challenges when transitioning from laboratory-scale experiments to pilot or manufacturing scales.[1][2][3] This document offers troubleshooting advice, detailed protocols, and answers to frequently asked questions to ensure a safe, efficient, and reproducible scale-up process.

Section 1: Reagent Profile, Handling, and Quality Control

This section addresses fundamental questions regarding the reagent's properties, safe handling, and the critical importance of quality control before commencing any scale-up campaign.

Q1: What is sodium 2-methoxy-2-oxoethane-1-sulfinate and what are its primary applications?

Sodium 2-methoxy-2-oxoethane-1-sulfinate (Molecular Formula: C₃H₇NaO₃S) is an organosulfur compound valued for its versatility in organic synthesis.[4][5] It primarily serves as a precursor for introducing sulfonyl groups into molecules.[4] Its reactivity allows it to function in several distinct ways:

  • As a Nucleophile: The sulfinate anion can act as a potent sulfur-centered nucleophile, readily participating in S-alkylation reactions with electrophiles like alkyl halides to form sulfones.[4]

  • As a Radical Precursor: Under specific conditions, such as exposure to visible light or in the presence of an oxidant, it can generate sulfonyl radicals.[4][6] These radicals are key intermediates in various addition reactions to alkenes and alkynes.[6][7]

  • In Multicomponent Reactions: Its ability to form C-S, N-S, and S-S bonds makes it a valuable partner in complex reactions to build diverse molecular architectures like sulfones, sulfonamides, and thiosulfonates.[2][8]

Q2: What are the critical safety and handling precautions for this reagent during scale-up?

While generally more stable and easier to handle than traditional sulfonylating agents like sulfonyl chlorides, sodium sulfinates require strict handling protocols, especially at larger scales.[2][8]

  • Incompatibility with Acids: CRITICAL: Avoid all contact with acids and acid-forming substances. Reaction with acid can liberate toxic sulfur dioxide (SO₂) gas.[9] Ensure all reactors and transfer lines are free of acidic residues.

  • Incompatibility with Oxidants: Store and handle segregated from strong oxidizing agents to prevent uncontrolled exothermic reactions.[9]

  • Moisture and Atmosphere: Although relatively insensitive to moisture, it is best practice to store the reagent in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon) to ensure long-term purity and reactivity.[9][10] This also prevents potential oxidation to the corresponding sulfonate.

  • Dust Control: The reagent is a solid powder. During large-scale transfers, dust formation must be minimized to prevent inhalation.[9][10] Use appropriate ventilation, such as a fume hood or a contained powder transfer system.[10]

  • Personal Protective Equipment (PPE): Always wear standard PPE, including safety goggles with side shields, impervious gloves, and a lab coat.[10] For large-scale handling where dust is likely, respiratory protection may be necessary.[10]

Q3: How can I assess the purity of my starting material, and why is it crucial for scale-up?

Starting material purity is paramount in any scale-up process, as minor impurities at the gram-scale can become major contaminants at the kilogram-scale, leading to inconsistent yields, altered impurity profiles, and purification difficulties.[11]

  • Titration: Titration with a standardized solution of a strong oxidizing agent, like potassium permanganate in a neutral solution, can determine the equivalent weight and thus the purity of the sulfinate salt.[12]

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy can confirm the structure and identify organic impurities. The absence of signals corresponding to the starting materials for its synthesis (e.g., residual sulfonyl chloride) or decomposition products is a good indicator of purity.

  • Water Content: Karl Fischer titration should be performed to quantify the water content, as excess water can affect reaction kinetics and stoichiometry.

Section 2: Troubleshooting Guide for Common Scale-Up Challenges

Scaling a reaction from the bench to a large reactor introduces complexities related to mass and heat transfer.[13] This section provides a systematic approach to troubleshooting common issues.

Observed Problem Potential Root Cause Scientific Explanation & Recommended Solution
1. Low or Inconsistent Yield A. Inadequate Mixing / Mass Transfer In large reactors, achieving uniform mixing is challenging.[11] This can create localized "hot spots" or areas of low reagent concentration, leading to incomplete conversion or side reactions. Solution: Optimize the reactor's agitation speed and impeller design (e.g., pitched-blade turbine for better axial flow). Monitor the reaction at multiple points if possible. For highly viscous reaction mixtures, consider dilution or a different solvent system.
B. Reagent Decomposition Sulfinates can be thermally sensitive. Localized overheating due to poor heat transfer in a large vessel can cause decomposition.[14] Contact with acidic impurities on the reactor walls can also degrade the material. Solution: Ensure the reactor is scrupulously clean. Use a controlled, jacketed heating/cooling system. For exothermic reactions, add the reagent portion-wise or via a syringe pump to manage the heat output.[11]
C. Product Loss During Workup The polarity of the final sulfonylated product may lead to significant solubility in the aqueous phase during extraction. This loss may be negligible at a small scale but substantial at a large scale. Solution: Before discarding any aqueous layers, analyze a sample by TLC or LC-MS to check for product.[15] If product is present, perform additional extractions with a more polar organic solvent or use a continuous liquid-liquid extraction setup.
2. Increased Impurity Profile A. Formation of Side Products (e.g., Disulfides, Sulfones) Changes in local concentrations and temperatures can favor alternative reaction pathways. For example, in radical reactions, slower mixing might alter initiation/termination rates. In nucleophilic substitutions, the product thiolate could potentially react with the starting halide to form a thioether.[16] Solution: Maintain strict stoichiometric control. Add the limiting reagent slowly to the reaction mixture to keep its instantaneous concentration low.[16] Ensure the reaction is run under a robust inert atmosphere to prevent oxidative side reactions.[16]
B. Oxidation to Sulfonate The sulfinate group (-SO₂⁻) is susceptible to oxidation to a sulfonate group (-SO₃⁻), which is generally less reactive and will not participate in the desired reaction. This can be caused by exposure to air, especially at elevated temperatures or in the presence of trace metal catalysts.[16] Solution: Use deoxygenated solvents and purge the reactor thoroughly with nitrogen or argon before and during the reaction.[16]
3. Difficult Product Isolation A. Oiling Out During Crystallization Rapid cooling of a large, saturated solution often leads to supersaturation and the formation of an oil instead of a crystalline solid, which is difficult to filter and purify.[11] Solution: Employ a programmed, slow cooling ramp for the reactor jacket. Use a seeding strategy by adding a small quantity of pure crystalline product at the appropriate temperature to encourage controlled crystal growth. Screen for optimal crystallization solvents or anti-solvents.[11]
B. Inefficient Filtration Fine, needle-like crystals or amorphous material can clog filter media, dramatically slowing down filtration on a large Nutsche filter dryer. Solution: Optimize crystallization conditions to grow larger, more robust crystals (see above). Select the appropriate filter cloth pore size for your crystal morphology. Ensure a good seal on the filtration equipment to maintain a strong vacuum or pressure differential.
Section 3: Key Experimental Protocols for Scale-Up

The following protocols are generalized guidelines. They must be adapted and optimized for your specific reaction, equipment, and scale.

Protocol 1: General Procedure for Scaled Nucleophilic Sulfonylation

This protocol outlines the reaction of sodium 2-methoxy-2-oxoethane-1-sulfinate with an alkyl halide (R-X).

  • Reactor Preparation: Ensure the reactor is clean, dry, and passivated if necessary. Purge the vessel with dry nitrogen for at least 1 hour.

  • Solvent and Reagent Charging: Charge the reactor with a deoxygenated polar aprotic solvent (e.g., DMF, DMSO).

  • Reagent Addition: Add sodium 2-methoxy-2-oxoethane-1-sulfinate (1.1 equivalents) to the solvent under positive nitrogen pressure. Begin agitation to form a slurry.

  • Temperature Control: Bring the reactor contents to the desired reaction temperature (e.g., 60-80 °C) using the jacketed heating system.

  • Substrate Feed: Prepare a solution of the alkyl halide (R-X, 1.0 equivalent) in a minimal amount of deoxygenated solvent. Add this solution to the reactor via a metering pump over 2-4 hours. Monitor the internal temperature closely to control any exotherm.

  • Reaction Monitoring: Take samples periodically via a sample valve and analyze by HPLC or TLC to monitor the consumption of the starting material.

  • Quenching and Workup: Once the reaction is complete, cool the reactor to room temperature. Slowly quench the reaction mixture by transferring it to a separate vessel containing chilled water.

  • Extraction and Purification: Proceed with extraction using a suitable organic solvent, followed by washing, drying, and concentration. Purify the crude product by recrystallization or column chromatography.[17]

Protocol 2: Optimized Recrystallization at Scale
  • Solvent Selection: In a smaller flask, determine the optimal solvent or solvent/anti-solvent system that provides good solubility at high temperature and poor solubility at low temperature.

  • Dissolution: Transfer the crude product and the primary solvent to a clean, dry, jacketed reactor. Heat with agitation until all solids are dissolved.

  • Filtration (Optional): If insoluble impurities are present, perform a hot filtration into a second clean reactor.

  • Controlled Cooling: Set the reactor jacket to cool slowly (e.g., 5-10 °C per hour) to the temperature where crystallization is expected to begin.

  • Seeding: Once the solution is slightly supersaturated, add a small slurry of pure seed crystals (approx. 0.1-1% by weight).

  • Crystal Growth: Continue the slow cooling ramp to allow for controlled crystal growth. Hold at the final low temperature (e.g., 0-5 °C) for several hours to maximize yield.

  • Isolation: Filter the resulting slurry, wash the filter cake with a small amount of cold solvent, and dry the product under vacuum.

Section 4: Visualizations and Data
Diagrams

G start Low Yield Observed During Scale-Up check_completion In-Process Control (IPC) Check Reaction Completion (e.g., HPLC, TLC) start->check_completion incomplete Reaction Incomplete check_completion->incomplete No complete Reaction Complete check_completion->complete Yes cause_incomplete Potential Causes: - Poor Mixing - Insufficient Temperature/Time - Reagent Degradation incomplete->cause_incomplete check_workup Analyze Aqueous & Organic Layers from Workup complete->check_workup solution_incomplete Solutions: - Increase Agitation - Extend Reaction Time - Verify Reagent Purity cause_incomplete->solution_incomplete product_in_aqueous Product Detected in Aqueous Layer? check_workup->product_in_aqueous solution_aqueous Solution: - Perform Additional Extractions - Use Different Solvent product_in_aqueous->solution_aqueous Yes analyze_crude Analyze Crude Product for Impurities product_in_aqueous->analyze_crude No

Caption: Troubleshooting workflow for low yield.

G cluster_0 Reactants cluster_1 Pathways Reagent Sodium 2-methoxy- 2-oxoethane-1-sulfinate Desired Desired Sulfone Product (R-SO₂-CH₂CO₂Me) Reagent->Desired Nucleophilic Attack Side_Oxidation Side Reaction: Oxidation to Sulfonate Reagent->Side_Oxidation O₂ / Air Side_Decomp Side Reaction: Thermal Decomposition Reagent->Side_Decomp Excess Heat / Acid Substrate Electrophile (R-X) Substrate->Desired

Caption: Desired vs. side reaction pathways.

Table 1: Solvent Selection for Workup and Purification
SolventBoiling Point (°C)Density (g/mL)Polarity IndexPrimary Use CaseNotes
Ethyl Acetate 77.10.9024.4ExtractionGood for moderately polar products. Easily removed under vacuum.
Dichloromethane 39.61.333.1ExtractionEffective for a wide range of products, but has a low boiling point and environmental concerns.
Toluene 110.60.8672.4Crystallization / ExtractionHigher boiling point is useful for crystallization. Can form azeotropes with water.
Acetonitrile 81.60.7865.8Extraction / CrystallizationPolar aprotic solvent, miscible with water. Useful for extractive workups or as a crystallization solvent.
Isopropanol 82.60.7863.9CrystallizationCommon solvent for recrystallizing polar organic solids.
Heptane 98.40.6840.1Anti-solventNon-polar solvent used to induce precipitation from a more polar solvent system.
Section 5: Advanced Scale-Up FAQs

Q4: My reaction involves generating a sulfonyl radical. How does scaling up affect radical initiation and termination?

Scaling radical reactions is particularly challenging.

  • Initiation: If using photoinitiation, light penetration becomes a major issue in large, opaque reactors. This can lead to initiation only occurring at the reactor surface, causing a dramatic drop in efficiency. For scaled photochemical reactions, consider specialized reactors with high surface areas or flow chemistry setups. If using a chemical initiator, poor mixing can lead to non-uniform initiation rates.

  • Termination: Radical termination reactions are often diffusion-controlled. The different mixing dynamics in a large reactor can alter the rate of bimolecular termination, potentially leading to different product distributions or polymer formation. Consistent and efficient agitation is key to maintaining a pseudo-steady-state concentration of radicals.

Q5: What are the key considerations for choosing between batch and continuous flow processing for this type of reaction?

  • Batch Processing: This is the traditional approach. It is well-suited for long reaction times and when production campaigns are infrequent. However, it can suffer from poor heat transfer and mixing, especially for highly exothermic or fast reactions.

  • Continuous Flow Processing: This involves pumping the reagents through a tube reactor. It offers superior heat and mass transfer, enhanced safety by minimizing the volume of reactive material at any given time, and potentially higher consistency. It is ideal for reactions that are fast, highly exothermic, or involve hazardous intermediates (like radicals). The initial setup cost is higher, but it can be more efficient for large-scale, continuous production.

Q6: What analytical methods are best suited for in-process control (IPC) during a large-scale reaction?

Effective IPC is crucial for understanding reaction progress and ensuring batch-to-batch consistency.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for monitoring the disappearance of starting materials and the appearance of the product and key impurities. It is highly quantitative and reproducible.

  • Thin-Layer Chromatography (TLC): A rapid, qualitative method that is excellent for quick checks on reaction progress, especially during process development.[11]

  • Process Analytical Technology (PAT): For advanced manufacturing, in-situ probes like Fourier-transform infrared (FTIR) or Raman spectroscopy can provide real-time data on the concentration of key species directly within the reactor, eliminating the need for sampling and enabling tighter control over the process.

References
  • Liang, S., Hofman, K., Friedrich, M., & Manolikakes, G. (2020). Recent Advances in the Synthesis and Direct Application of Sulfinate Salts. European Journal of Organic Chemistry, 2020(30), 4664-4676. Available from: [Link]

  • Kim, H., et al. (2021). Divergent reactivity of sulfinates with pyridinium salts based on one- versus two-electron pathways. Chemical Science. Available from: [Link]

  • Reddy, R. J., & Kumari, A. H. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances. Available from: [Link]

  • ResearchGate. (n.d.). Sulfinate salts synthesis from SMOPS reagent. Available from: [Link]

  • Royal Society of Chemistry. (2020). Chemistry of electrochemical oxidative reactions of sulfinate salts. Available from: [Link]

  • PubChem. (n.d.). Sodium 2-methoxyethane-1-sulfinate. Available from: [Link]

  • Lindberg, B. (1963). I. Preparation and Purification of Aromatic Sodium Sulfinates. Acta Chemica Scandinavica. Available from: [Link]

  • Reddy, R. J., & Kumari, A. H. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances. Available from: [Link]

  • Prime Scholars. (2021). How to deal with Scale-up challenges of Chemistry? Available from: [Link]

  • MDPI. (2024). Oxysulfonylation of Alkynes with Sodium Sulfinates to Access β-Keto Sulfones Catalyzed by BF3·OEt2. Available from: [Link]

  • Reddit. (2023). Failure in the alkylation of a sodium sulfinate. Available from: [Link]

  • ResearchGate. (n.d.). Sulfonylation Reactions of Sodium Sulfinates. Available from: [Link]

  • ChemRxiv. (n.d.). Streamlining SuFEx Inhibitor Development: A Unified Approach Using Orthogonal Sulfinate Protecting Groups. Available from: [Link]

  • ResearchGate. (n.d.). Recent advances of sodium sulfinates in radical reactions. Available from: [Link]

  • Google Patents. (n.d.). EP1170285A1 - A process for preparing a sulfinate.
  • National Center for Biotechnology Information. (n.d.). Streamlining SuFEx Inhibitor Development: A Unified Approach Using Photolabile and Orthogonal Sulfinate Protecting Groups. Available from: [Link]

  • ResearchGate. (2025). Kinetic Model of the Decomposition of Sodium Hydroxymethanesulfinate in Aqueous Solution. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Sulfinate and sulfinic acid synthesis by sulfinylation or hydrolysis. Available from: [Link]

  • SciSpace. (n.d.). Thermochemistry and Kinetics of the Thermal Degradation of 2-Methoxyethanol as Possible Biofuel Additives. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Managing Reaction Exotherms with Sodium 2-methoxy-2-oxoethane-1-sulfinate

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for the safe and effective use of sodium 2-methoxy-2-oxoethane-1-sulfinate. This guide is designed to provid...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the safe and effective use of sodium 2-methoxy-2-oxoethane-1-sulfinate. This guide is designed to provide you with the necessary information to manage potential reaction exotherms and troubleshoot common issues encountered during your experiments. As a Senior Application Scientist, my goal is to blend technical accuracy with practical, field-tested advice to ensure the integrity of your research and the safety of your laboratory.

Introduction: Understanding the Reagent

Sodium 2-methoxy-2-oxoethane-1-sulfinate is a versatile reagent in organic synthesis, valued for its ability to introduce the methoxycarbonylmethylsulfonyl group.[1] Like many sulfinate salts, it can act as a nucleophile or a precursor to sulfonyl radicals, making it a powerful tool for forming carbon-sulfur, nitrogen-sulfur, and sulfur-sulfur bonds.[1][2] However, the reactivity that makes this compound useful also necessitates a thorough understanding and respect for its potential thermal hazards. Reactions involving sulfinates, particularly when reacting with strong electrophiles or oxidants, can be exothermic. An uncontrolled exotherm can lead to a runaway reaction, a dangerous situation where the rate of heat generation exceeds the rate of heat removal, potentially causing equipment failure, explosions, and the release of toxic gases.[3][4]

This guide is structured to help you proactively assess and mitigate these risks, as well as to provide clear, actionable steps to take if you encounter unexpected thermal events.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and reactivity of sodium 2-methoxy-2-oxoethane-1-sulfinate.

Q1: What are the primary thermal hazards associated with sodium 2-methoxy-2-oxoethane-1-sulfinate?

A1: While specific calorimetric data for this exact molecule is not widely published, the primary thermal hazards stem from its sulfinate functional group. Sulfinates are in an intermediate oxidation state and can undergo highly exothermic reactions, including:

  • Oxidation: Reaction with oxidizing agents can be vigorous and lead to the formation of the more stable sulfonate, releasing significant energy.

  • Disproportionation: In the presence of acid or at elevated temperatures, sulfinates can disproportionate into a more reduced species (like a disulfide) and a more oxidized species (a sulfonate and thiosulfonate), a process that can be exothermic.[5][6]

  • Rapid Reaction with Electrophiles: As a potent nucleophile, its reaction with strong electrophiles can have a very high heat output. If the rate of addition is not carefully controlled, heat can accumulate.[1]

Q2: Is sodium 2-methoxy-2-oxoethane-1-sulfinate known to be unstable on its own?

A2: Sodium sulfinate salts are generally bench-stable, odorless, and moisture-insensitive solids under standard storage conditions (cool, dry, inert atmosphere).[1] However, thermal stability can be influenced by impurities. The primary concern is not typically self-decomposition during storage but rather its behavior under reaction conditions, especially at elevated temperatures or in the presence of other reactive species.

Q3: What are the initial signs of a developing exotherm when using this reagent?

A3: Be vigilant for the following indicators:

  • A temperature rise that is faster than expected or that continues to increase even after cooling is applied.

  • A sudden change in the color of the reaction mixture, especially darkening or charring.[7]

  • Unexpected gas evolution, leading to an increase in pressure.

  • Boiling of the solvent, even when the external temperature is below its boiling point.

Q4: What information should I look for in the Safety Data Sheet (SDS)?

A4: While an SDS may not provide specific reaction calorimetry data, it will contain crucial information on:

  • Hazard Identification: Look for classifications related to reactivity or self-heating.

  • Stability and Reactivity: This section will list incompatible materials (e.g., strong oxidizing agents, acids) and conditions to avoid (e.g., high temperatures).[8]

  • Hazardous Decomposition Products: This will indicate what toxic gases (such as sulfur oxides) may be released in case of a fire or uncontrolled decomposition.[8]

Proactive Thermal Hazard Assessment

The most effective way to manage an exotherm is to prevent it from becoming uncontrolled in the first place. Before performing any reaction on a large scale, a thorough thermal hazard assessment is critical. This protocol should be considered mandatory when working with a new reaction involving sodium 2-methoxy-2-oxoethane-1-sulfinate.

Step-by-Step Protocol for Thermal Hazard Assessment
  • Literature and Data Review (Pre-Lab):

    • Thoroughly review the literature for the specific reaction you are planning. Have similar sulfination reactions been reported? What conditions were used? Were any safety precautions noted?

    • Identify all reactants and potential products and intermediates. Research their known thermal stabilities.

    • Crucially, assume the reaction has a high exothermic potential until proven otherwise.

  • Small-Scale Scoping Experiment (mg scale):

    • Perform the reaction on a very small scale (e.g., 50-100 mg) in a test tube or small vial equipped with a magnetic stir bar and a thermocouple to monitor the internal temperature.

    • Add the sodium 2-methoxy-2-oxoethane-1-sulfinate (or other limiting reagent) slowly and portion-wise.

    • Observe the temperature profile closely. A sharp, uncontrolled rise in temperature is a clear warning sign.

  • Reaction Calorimetry (Recommended):

    • If the scoping experiment indicates a significant exotherm, or if you plan to scale up the reaction, performing reaction calorimetry is strongly advised.[9]

    • A reaction calorimeter measures the heat flow from a reaction in real-time, allowing you to quantify the total heat of reaction and the rate of heat release.

    • This data is invaluable for safe scale-up, as it allows you to ensure your cooling capacity is sufficient to handle the heat generated by the reaction.

  • Thermal Stability Screening (DSC/TGA):

    • Use Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to assess the thermal stability of your starting materials, the final reaction mixture, and any isolated intermediates.[10][11]

    • DSC will identify the onset temperature of any exothermic decomposition events.

    • TGA will show the temperature at which the material begins to lose mass, indicating decomposition. When coupled with mass spectrometry (TGA-MS), it can identify the evolved gases.[10]

The following diagram illustrates the workflow for this proactive assessment.

G cluster_0 Phase 1: Pre-Lab Assessment cluster_1 Phase 2: Small-Scale Experimentation cluster_2 Phase 3: Quantitative Analysis & Scale-Up Decision A Literature Review: - Similar reactions - Known hazards of reactants/products B Assume High Exothermic Potential A->B C Small-Scale Scoping Experiment (50-100 mg scale) B->C D Monitor Internal Temperature Profile C->D E Observe for rapid T rise, color change, gas evolution D->E F Significant Exotherm Observed? E->F G Reaction Calorimetry (RC1) - Measure heat of reaction - Measure heat release rate F->G Yes K Proceed with Standard Lab Scale - Maintain good practice F->K No H DSC/TGA of Reaction Mixture - Determine onset of decomposition G->H I Proceed with Caution to Pilot Scale - Ensure adequate cooling capacity - Controlled reagent addition H->I J STOP & Re-evaluate Process - Change solvent, concentration, or temperature - Consider alternative synthetic route I->J If hazards still too high

Caption: Workflow for Proactive Thermal Hazard Assessment.

Troubleshooting Guide: Managing In-Process Events

This section provides guidance for specific issues you might encounter during your reaction.

Q: My reaction temperature is rising much faster than expected and isn't responding to my cooling bath. What should I do?

A: This is a potential runaway reaction. Your immediate priority is safety.

  • Immediate Actions:

    • Stop Reagent Addition: Immediately cease adding any more reagents to the flask.

    • Alert a Colleague: Inform someone nearby of the situation. Do not work alone when dealing with potentially hazardous reactions.

    • Enhance Cooling: If safe to do so, add more ice, dry ice, or a colder solvent to your cooling bath.

    • Increase Stirring: Ensure vigorous stirring to improve heat transfer to the cooling bath and prevent localized hot spots.

    • Prepare for Emergency Shutdown: If the temperature continues to rise uncontrollably, be prepared to execute a pre-planned quenching procedure (e.g., adding a cold, inert solvent or a quenching agent). If the reaction is in a fume hood, close the sash. Evacuate the immediate area if you believe the situation is becoming unstable.

  • Post-Mortem Analysis & Corrective Actions:

    • Reagent Addition Rate: The most common cause is adding a reagent too quickly, generating heat faster than the cooling system can remove it.[4]

      • Solution: For future experiments, significantly slow down the addition rate. Use a syringe pump for precise, controlled addition.

    • Inadequate Cooling: The cooling bath may be insufficient for the reaction scale or the exotherm's magnitude.

      • Solution: Use a larger cooling bath, a more efficient cooling medium (e.g., dry ice/acetone), or a mechanical chiller. Ensure the reaction flask has good surface area contact with the cooling medium.

    • Concentration: The reaction may be too concentrated, leading to a higher volumetric heat output.

      • Solution: Dilute the reaction mixture with more solvent.

Q: The reaction mixture has turned dark brown or black, and I see fumes being released. What is happening?

A: This indicates decomposition.

  • Potential Causes:

    • Thermal Decomposition: The internal reaction temperature may have exceeded the decomposition temperature of a reactant, intermediate, or the product. The likely gaseous byproduct from a sulfinate is sulfur dioxide (SO₂), which is toxic and corrosive.[7]

    • Side Reactions: The elevated temperature may have initiated unwanted, exothermic side reactions.

  • Troubleshooting Steps:

    • Immediate Cooling: Immediately cool the reaction vessel to stop further decomposition.

    • Ensure Ventilation: Perform all work in a well-ventilated fume hood to avoid inhaling any toxic fumes.[8]

    • Analyze the Mixture: Once the reaction is safe to handle, take a small sample for analysis (e.g., TLC, LC-MS) to try and identify the decomposition products.

    • Review Thermal Data: Refer to your DSC/TGA data (or obtain it) to understand the decomposition onset temperature and adjust your reaction protocol to stay well below it. A safety margin of at least 50 °C below the decomposition onset is recommended.

Q: My reaction seems to stall and then suddenly accelerates, causing a rapid temperature spike. Why?

A: This could be due to an induction period or poor mixing.

  • Potential Causes:

    • Induction Period: Some reactions have an initial period where an intermediate builds up before the main exothermic reaction begins. During this time, you might continue adding reagent, leading to an accumulation that then reacts all at once.

    • Poor Mixing: If stirring is inefficient, you can create localized areas of high reagent concentration. When these finally mix with the bulk solution, a sudden, rapid reaction can occur.

    • Phase Separation: If the reagent is not soluble in the reaction medium, it may form a separate phase that reacts violently once a certain temperature or concentration is reached.

  • Troubleshooting and Prevention:

    • Controlled Addition: Add the first portion of the reagent and wait to see a controlled temperature increase before continuing the addition. This confirms the reaction has initiated.

    • Improve Stirring: Use an overhead stirrer for larger flasks or viscous mixtures. Ensure the stir bar is adequately coupling with the stir plate.

    • Solvent Choice: Select a solvent in which all reactants are reasonably soluble at the reaction temperature.

Summary of Key Control Parameters
ParameterRecommended Action & Rationale
Reagent Addition Rate Use a syringe pump or dropping funnel for slow, controlled addition. Rationale: This ensures the rate of heat generation never exceeds the rate of heat removal.[4]
Cooling Capacity Employ a cooling bath or chiller with sufficient capacity for the scale of the reaction. Rationale: Provides a robust sink to dissipate the heat generated by the reaction.
Concentration Use a sufficient volume of an appropriate solvent. Rationale: The solvent acts as a heat sink, and lower concentrations reduce the volumetric rate of heat evolution.
Stirring Ensure efficient and vigorous stirring throughout the reaction. Rationale: Prevents localized hot spots and ensures even heat distribution and transfer to the cooling medium.
Atmosphere Conduct the reaction under an inert atmosphere (e.g., Nitrogen, Argon). Rationale: Prevents unwanted, potentially exothermic oxidation reactions.

Conclusion

Sodium 2-methoxy-2-oxoethane-1-sulfinate is a valuable synthetic tool, but its safe use requires a proactive and informed approach to managing potential exotherms. The principles and protocols outlined in this guide—centered on understanding the potential hazards, conducting thorough preliminary analysis, and maintaining careful control over reaction parameters—are essential for ensuring both the safety of your laboratory personnel and the success of your research. Always prioritize a thorough thermal hazard assessment before proceeding with any new reaction at scale.

References

Sources

Optimization

Technical Support Center: Work-Up &amp; Quenching of Sodium 2-Methoxy-2-oxoethane-1-sulfinate Reactions

Welcome to the Technical Support Center for handling sodium 2-methoxy-2-oxoethane-1-sulfinate (CAS: 1866983-18-7)[1]. This specialized sulfinate salt is a powerful building block used in radical-mediated methoxycarbonylm...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling sodium 2-methoxy-2-oxoethane-1-sulfinate (CAS: 1866983-18-7)[1]. This specialized sulfinate salt is a powerful building block used in radical-mediated methoxycarbonylmethylation and cross-coupling reactions. However, its amphiphilic nature, combined with the lability of its ester functional group, presents unique challenges during aqueous work-up.

This guide is designed for researchers and drug development professionals, providing self-validating protocols and causal explanations to troubleshoot ester hydrolysis, emulsion formation, and metal catalyst contamination.

Part 1: FAQs on Quenching Mechanisms & Chemical Stability

Q1: Why does the methyl ester group in my product degrade during the aqueous quench? A: Sodium 2-methoxy-2-oxoethane-1-sulfinate contains a base- and acid-labile methyl ester. Quenching the reaction with strong bases (e.g., 1 M NaOH) induces rapid saponification, yielding the corresponding carboxylic acid. Conversely, highly acidic conditions (pH < 2) protonate the unreacted sulfinate into sulfinic acid, which is highly unstable and rapidly disproportionates into insoluble polymeric sulfur species and sulfur dioxide [4]. Causal Solution: Always quench with a mildly acidic to neutral buffer, such as saturated aqueous ammonium chloride (NH₄Cl, pH ~5.5–6.0). This neutralizes basic reactive intermediates while protecting the ester group from hydrolysis.

Q2: How do I safely quench unreacted oxidants or radical initiators without harming my product? A: Sulfinate-mediated radical reactions often employ strong oxidants (e.g., persulfates) or photoredox catalysts [4]. Residual oxidants can continue to react during solvent evaporation, leading to product degradation. Causal Solution: Introduce a reductive quench. Adding a 10% w/v aqueous solution of sodium thiosulfate (Na₂S₂O₃) rapidly reduces active oxidants to inert sulfates. This is a self-validating step: the disappearance of the characteristic colors of reactive iodine or peroxide species visually confirms that the organic phase is safe to concentrate.

Part 2: Troubleshooting Guide – Emulsions & Phase Separation

Q3: I consistently get a stubborn emulsion during the aqueous work-up. How do I break it? A: Emulsions are a notorious issue when working with sulfinate salts. The unreacted sodium 2-methoxy-2-oxoethane-1-sulfinate, along with its oxidized sulfonate byproducts, act as surfactants. They stabilize the aqueous/organic interface, preventing clean phase separation [2]. Furthermore, transition metal catalysts can form insoluble hydroxide particulates at the interface, acting as Pickering emulsion stabilizers [3].

Causality A Unreacted Sulfinate Salt C Amphiphilic Byproducts A->C B Metal Catalyst Residues D Interfacial Stabilization (Emulsion) B->D C->D E Increase Ionic Strength (Salting Out) D->E F Disrupt Interface (Celite Filtration) D->F G Clean Phase Separation E->G F->G

Caption: Logical causality of emulsion formation and resolution during sulfinate work-ups.

Quantitative Comparison of Emulsion-Breaking Strategies

To resolve these emulsions, apply the techniques in the table below, ordered from least to most invasive.

TechniqueReagent Volume / MassWait TimeEffectivenessMechanistic Causality
Salting Out 10–20% v/v Saturated NaCl15–30 minHighIncreases aqueous ionic strength, driving amphiphilic organics into the organic layer [2].
Filtration 1–2 cm Celite® pad5 minVery HighPhysically disrupts stabilized interfacial surfactant layers and removes insoluble metal particulates[2].
Dilution +50% v/v Organic Solvent10 minModerateDecreases the bulk concentration of amphiphilic byproducts at the phase boundary.

Part 3: Troubleshooting Guide – Metal Catalyst Removal

Q4: My product is contaminated with residual transition metal catalysts (e.g., Copper). How can I remove them during work-up? A: Transition metals readily coordinate to the sulfinate oxygen atoms and the ester carbonyl of your product, dragging metal ions into the organic phase. Causal Solution: Wash the organic layer with a mixture of aqueous NH₄OH and saturated NH₄Cl (pH ~8). The ammonia competitively binds the metal. This process is self-validating: copper forms the deep blue [Cu(NH₃)₄]²⁺ complex. You simply repeat the wash until the aqueous layer remains completely colorless, proving the metal has been entirely sequestered into the aqueous phase [3].

Part 4: Standardized Self-Validating Work-Up Protocol

Follow this step-by-step methodology to ensure high yields and high purity when quenching sodium 2-methoxy-2-oxoethane-1-sulfinate reactions.

Step 1: Reductive Quench Cool the crude reaction mixture to 0 °C. Slowly add 10% aq. Na₂S₂O₃ (1 mL per mmol of substrate). Purpose: Neutralizes residual oxidants and prevents runaway thermal degradation.

Step 2: pH Buffering Add an equal volume of saturated aq. NH₄Cl. Stir vigorously for 15 minutes. Purpose: Adjusts the pH to ~6.0, protecting the methyl ester from hydrolysis while solubilizing unreacted sulfinate salts.

Step 3: Metal Sequestration (If applicable) If a copper or transition metal catalyst was used, add 10% v/v of concentrated NH₄OH to the aqueous layer. Stir until the aqueous phase turns deep blue. Separate and repeat until the aqueous layer is clear.

Step 4: Phase Separation & Extraction Dilute the mixture with an extraction solvent (e.g., Ethyl Acetate or Dichloromethane). Transfer to a separatory funnel and allow the layers to separate.

Step 5: Emulsion Resolution If an emulsion forms and persists for >15 minutes, do not shake further . Filter the entire biphasic mixture through a 2 cm pad of Celite® on a coarse glass frit, rinsing the pad with Ethyl Acetate. Transfer the filtrate back to the separatory funnel and add saturated NaCl (brine) equivalent to 20% of the aqueous volume to force phase separation.

Step 6: Final Isolation Isolate the organic layer, wash once with pure brine to remove residual water, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Workflow A Crude Reaction Mixture B Reductive Quench (Na2S2O3) A->B C pH Buffering (sat. NH4Cl) B->C D Phase Separation (EtOAc) C->D E Emulsion Formed? D->E F Celite Filtration & Brine E->F Yes G Isolate & Dry Organic Phase E->G No F->G

Caption: Workflow for quenching sodium 2-methoxy-2-oxoethane-1-sulfinate reactions.

References

  • Title: How To: Manage an Emulsion Source: University of Rochester, Department of Chemistry URL: [Link]

  • Title: Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds Source: RSC Advances URL: [Link]

Reference Data & Comparative Studies

Validation

comparing sodium 2-methoxy-2-oxoethane-1-sulfinate with other sulfonylating agents

Advanced Sulfonylation Strategies: A Comparative Guide on Sodium 2-Methoxy-2-oxoethane-1-sulfinate vs. Traditional Agents In the demanding landscape of medicinal chemistry and late-stage functionalization, the selection...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Sulfonylation Strategies: A Comparative Guide on Sodium 2-Methoxy-2-oxoethane-1-sulfinate vs. Traditional Agents

In the demanding landscape of medicinal chemistry and late-stage functionalization, the selection of a sulfonylating agent dictates not only the immediate reaction yield but the downstream architectural trajectory of the target molecule. Historically, chemists have relied heavily on highly reactive electrophiles like sulfonyl chlorides. However, the paradigm is shifting toward bench-stable, ambident nucleophiles such as sodium sulfinates[1].

Among these, sodium 2-methoxy-2-oxoethane-1-sulfinate (CAS 1866983-18-7) has emerged as a highly specialized, bifunctional building block. Unlike standard agents that merely install a terminal sulfonyl group, this reagent installs a methoxycarbonylmethylsulfonyl moiety ( −SO2​−CH2​−COOMe ). This flanking of a methylene unit by two strong electron-withdrawing groups creates a highly acidic "active methylene" handle, unlocking complex downstream derivatization that traditional reagents simply cannot offer.

Mechanistic Divergence & Structural Advantages

Sodium 2-methoxy-2-oxoethane-1-sulfinate is characterized by its ambident reactivity and redox-active nature. It can be deployed via two distinct mechanistic pathways:

  • Nucleophilic Pathway (S-Alkylation & Cross-Coupling): According to Hard-Soft Acid-Base (HSAB) theory, the sulfinate anion possesses a "hard" oxygen center and a "soft" sulfur center. When paired with soft electrophiles (e.g., alkyl iodides) or transition metal catalysts (Pd, Cu, Ni), the sulfur center acts as the primary nucleophile, selectively forming stable C–S bonds to yield sulfones[1].

  • Radical Pathway (Photoredox/Electrochemical): Under visible-light photoredox conditions, the sulfinate anion undergoes a single-electron transfer (SET) oxidation to generate a highly reactive sulfonyl radical ( ∙SO2​CH2​COOMe ). This radical readily adds across alkenes and alkynes, or participates in dual-catalytic cross-coupling cycles[2].

G Reagent Sodium 2-methoxy-2-oxoethane-1-sulfinate (NaO₂S-CH₂-COOMe) Nucleophilic Nucleophilic Pathway (S-Alkylation / Cross-Coupling) Reagent->Nucleophilic Electrophiles/Pd/Ni Radical Radical Pathway (Photoredox Oxidation) Reagent->Radical -1e⁻ (Visible Light) Sulfone_Nuc Aryl/Alkyl Sulfones (R-SO₂-CH₂-COOMe) Nucleophilic->Sulfone_Nuc C-S Bond Formation Sulfone_Rad Alkene/Alkyne Adducts (β-Functionalized Sulfones) Radical->Sulfone_Rad •SO₂CH₂COOMe Addition Downstream Active Methylene Functionalization (Knoevenagel, Alkylation) Sulfone_Nuc->Downstream Sulfone_Rad->Downstream

Figure 1: Divergent reactivity pathways of sodium 2-methoxy-2-oxoethane-1-sulfinate.

Comparative Performance Analysis

To objectively evaluate sodium 2-methoxy-2-oxoethane-1-sulfinate, we must benchmark it against standard sulfonylating agents across key operational metrics.

ReagentPhysical StateMoisture SensitivityPrimary ReactivityFunctional Group ToleranceDownstream Utility (Active Handle)
Sodium 2-methoxy-2-oxoethane-1-sulfinate Stable SolidLowNucleophilic / RadicalExcellentYes (Active Methylene, Ester)
Methanesulfonyl Chloride (MsCl) Volatile LiquidHigh (Lachrymator)ElectrophilicPoor (Requires harsh base)No (Terminal Methyl)
Methanesulfonic Anhydride SolidHigh (Hydrolyzes)ElectrophilicModerateNo (Terminal Methyl)
Langlois Reagent ( CF3​SO2​Na ) Stable SolidLowRadicalExcellentNo (Metabolically stable CF3​ )

Data Synthesis: While MsCl remains the cheapest option for simple mesylation, its high moisture sensitivity and the requirement for stoichiometric amine bases (often leading to unwanted elimination byproducts) limit its utility in late-stage functionalization. Sodium 2-methoxy-2-oxoethane-1-sulfinate bypasses these issues entirely, operating under neutral or mildly oxidative conditions while installing a highly versatile synthetic handle.

Self-Validating Experimental Protocols

The following protocols demonstrate the dual-nature application of sodium 2-methoxy-2-oxoethane-1-sulfinate. Each protocol is designed as a self-validating system, incorporating causality-driven steps and observable checkpoints.

Protocol 1: Photoredox/Nickel Dual-Catalyzed Aryl Cross-Coupling

This method couples the sulfinate with aryl bromides to generate aryl sulfones at room temperature, leveraging the generation of reactive NiIII intermediates[2].

Materials:

  • Aryl bromide (1.0 equiv, 0.5 mmol)

  • Sodium 2-methoxy-2-oxoethane-1-sulfinate (1.5 equiv, 0.75 mmol)

  • NiCl2​⋅glyme (5 mol%) and dtbbpy (5 mol%)

  • Photocatalyst: [Ir(dF(CF3​)ppy)2​(dtbbpy)]PF6​ (1 mol%)

  • Anhydrous DMF (0.1 M)

Step-by-Step Methodology:

  • Catalyst Pre-activation: In a glovebox, combine NiCl2​⋅glyme and dtbbpy in 1 mL of DMF. Stir for 10 minutes. Causality Check: The solution must transition from pale green to a deep, homogeneous blue/purple, validating the formation of the active NiII -ligand complex.

  • Reagent Assembly: Add the aryl bromide, sodium 2-methoxy-2-oxoethane-1-sulfinate, and the Iridium photocatalyst to a 10 mL Schlenk tube equipped with a magnetic stir bar. Transfer the pre-activated Ni-complex into this tube.

  • Degassing (Critical Step): Perform three freeze-pump-thaw cycles. Causality: Molecular oxygen is a triplet ground state molecule that rapidly quenches the excited ∗IrIII state and intercepts sulfonyl radicals to form peroxyl species[2]. Complete deoxygenation is non-negotiable for high yields.

  • Irradiation: Backfill with Argon and irradiate the mixture using 34 W Blue LEDs (440-450 nm) at room temperature for 16-24 hours. A cooling fan should be used to maintain ambient temperature.

  • Validation & Workup: Monitor via TLC (UV active). The consumption of the aryl bromide indicates completion. Dilute with EtOAc, wash with water (3x) to remove DMF and unreacted sulfinate, dry over Na2​SO4​ , and purify via flash chromatography.

Protocol 2: Direct Nucleophilic S-Alkylation

This protocol exploits the ambident nucleophilicity of the sulfinate to synthesize aliphatic sulfones.

Step-by-Step Methodology:

  • Reaction Setup: Suspend sodium 2-methoxy-2-oxoethane-1-sulfinate (1.2 equiv) in anhydrous DMSO (0.2 M) under Argon.

  • Electrophile Addition: Add the alkyl bromide or iodide (1.0 equiv) dropwise. Causality: Soft electrophiles (bromides/iodides) are strictly required. Hard electrophiles (like alkyl triflates) will preferentially attack the "hard" oxygen of the sulfinate, leading to unstable sulfinate esters rather than the desired sulfones[1].

  • Thermal Activation: Heat the mixture to 60 °C for 4-6 hours. DMSO is chosen as the solvent because it leaves the sulfinate anion relatively unsolvated and highly nucleophilic.

  • Workup: Quench with cold water to precipitate the product (if solid) or extract with diethyl ether.

Downstream Synthetic Utility: The Active Methylene Advantage

The true value of sodium 2-methoxy-2-oxoethane-1-sulfinate lies in the post-sulfonylation phase. Once the −SO2​−CH2​−COOMe group is installed, the methylene protons ( CH2​ ) are flanked by a highly electron-withdrawing sulfonyl group and a carbonyl group. This drops the pKa of these protons to approximately 12–14.

As a Senior Application Scientist, I highly recommend leveraging this motif for Knoevenagel condensations . By treating the resulting sulfone with a mild base (e.g., K2​CO3​ or piperidine) in the presence of an aldehyde, researchers can rapidly construct complex α,β -unsaturated esters. Alternatively, the ester can be cleanly hydrolyzed to a carboxylic acid using LiOH , opening pathways for subsequent amide coupling with complex APIs. This bifunctional nature makes sodium 2-methoxy-2-oxoethane-1-sulfinate not just a reagent, but a strategic linchpin in modern synthetic route design.

References

  • Synthesis and applications of sodium sulfinates ( RSO2​Na ): a powerful building block for the synthesis of organosulfur compounds. RSC Advances (2021). URL:[Link]

  • Cross-Coupling of Sodium Sulfinates with Aryl, Heteroaryl, and Vinyl Halides by Nickel/Photoredox Dual Catalysis. Angewandte Chemie (2018). URL:[Link]

Sources

Comparative

comparative study of different metal catalysts for sodium sulfinate reactions

Comparative Guide to Metal Catalysts for Sodium Sulfinate Reactions: Palladium, Copper, and Photoredox/Nickel Systems As a Senior Application Scientist, I frequently consult with drug development professionals and synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide to Metal Catalysts for Sodium Sulfinate Reactions: Palladium, Copper, and Photoredox/Nickel Systems

As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists on optimizing organosulfur bond formation. Sodium sulfinates ( RSO2​Na ) have emerged as highly versatile, bench-stable crystalline reagents for the synthesis of sulfones and sulfonamides—motifs that are ubiquitous in modern pharmacophores[1]. However, the choice of transition metal catalyst dictates not only the reaction's efficiency but also its mechanistic pathway, functional group tolerance, and scalability.

This guide objectively compares three predominant catalytic paradigms—Palladium, Copper, and Photoredox/Nickel dual catalysis—providing the mechanistic causality and self-validating experimental protocols necessary to implement these workflows in your laboratory.

Mechanistic Paradigms & Catalyst Comparison

A. Palladium (Pd) Catalysis: The Classical Workhorse

Palladium catalysis has historically been the standard for cross-coupling reactions. In the context of sodium sulfinates, Pd catalysts typically operate via a two-electron Pd(0)/Pd(II) oxidative addition and reductive elimination cycle.

  • Causality & Limitations: While highly effective for constructing diaryl sulfones, Pd-catalyzed systems often require elevated temperatures and strong alkaline bases to facilitate the ArO2​S−C(sp2) bond formation[1]. Furthermore, when utilizing phosphine ligands like XantPhos, researchers frequently observe parasitic side reactions, such as aryl-phenyl exchange, which can lead to undesired byproducts like diphenylsulfone[2].

B. Copper (Cu) Catalysis: Earth-Abundant Redox Pathways

Copper offers a cost-effective alternative to precious metals, operating predominantly through single-electron transfer (SET) radical pathways or Cu(I)/Cu(III) cycles.

  • Causality & Innovations: A breakthrough application of Cu catalysis is the redox coupling of nitroarenes with sodium sulfinates. In this system, abundant nitroarenes serve dual roles as both the nitrogen source and the oxidant, while the sodium sulfinate acts as both the reactant and the reductant[3]. This eliminates the need for external stoichiometric oxidants. Additionally, recent advancements in electrochemical copper catalysis have enabled triple catalytic systems that regenerate the Cu catalyst efficiently at the electrode, avoiding the large excess of chemical oxidants traditionally required for C−H functionalization[4].

C. Photoredox/Nickel Dual Catalysis: The Mild Innovator

The synergistic merging of photoredox and transition-metal catalysis represents the most significant recent advancement in sulfinate chemistry.

  • Causality & Advantages: By utilizing a photocatalyst (e.g., Ru(bpy)3​Cl2​ or organic dyes), visible light drives the single-electron oxidation of the sodium sulfinate to generate a highly reactive sulfonyl radical ( RSO2∙​ )[1][5]. This radical is subsequently intercepted by a Nickel catalytic cycle. Because the radical generation occurs via SET at room temperature, this protocol operates under base-free conditions, requires no sacrificial reagents, and exhibits extraordinary functional group tolerance—even permitting the coupling of unprotected primary amines and less-reactive aryl chlorides[1][5][6].

Quantitative Data Presentation

The following table synthesizes the operational parameters and performance metrics of the three catalytic systems to guide your synthetic planning.

Catalyst SystemPrimary ApplicationTypical Temp.Base Required?Yield RangeKey Advantage / Limitation
Palladium (e.g., Pd2​(dba)3​ ) Diaryl sulfone synthesis80–110 °CYes (e.g., Cs2​CO3​ )50–85%Advantage: Broad commercial ligand availability.Limitation: Susceptible to ligand-aryl exchange[2].
Copper (e.g., CuCl ) N-arylsulfonamides (Redox)110 °CNo53–92%Advantage: Uses nitroarenes as internal oxidants[3].Limitation: Sensitive to coordinating solvents.
Photoredox / Nickel C(sp2)−S / C(sp3)−S Coupling25 °C (RT)No70–94%Advantage: Base-free, room temp, tolerates aryl chlorides[1][5].Limitation: Requires specialized photoreactors.

Mechanistic & Logical Workflows

To visualize the underlying logic of these systems, below are the structural workflows for the Photoredox/Ni and Copper-catalyzed systems.

DualCatalysis PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star Visible Light Radical RSO2• Radical PC_star->Radical SET Oxidation Sulfinate RSO2Na (Sulfinate) Sulfinate->Radical Ni_III Ni(III) Intermediate Radical->Ni_III Ni_0 Ni(0) Catalyst Ni_II Ni(II)-Aryl Complex Ni_0->Ni_II Aryl Halide Add. Ni_II->Ni_III Radical Capture Ni_III->Ni_0 SET Reduction Product Sulfone Product Ni_III->Product Reductive Elim.

Synergistic photoredox and nickel dual catalytic cycle for sulfone synthesis.

CuWorkflow S1 1. Reagent Prep Nitroarene + RSO2Na + CuCl S2 2. Solvent Selection Use non-coordinating solvents S1->S2 S3 3. Thermal Activation 110°C under N2 S2->S3 S4 4. Metallocycle Formation In situ reduction S3->S4 S5 5. Product Isolation N-arylsulfonamides S4->S5

Step-by-step workflow for copper-catalyzed redox coupling of nitroarenes.

Experimental Protocols (Self-Validating Systems)

To ensure high reproducibility, the following protocols integrate internal validation steps and highlight the physical causality behind each manipulation.

Protocol A: Photoredox/Nickel Dual Catalyzed Cross-Coupling[1][5]

Objective: Base-free synthesis of diaryl sulfones at room temperature.

  • Reagent Assembly: In an oven-dried vial, combine the aryl halide (1.0 equiv), sodium sulfinate (2.0 equiv), NiCl2​⋅glyme (5 mol%), dtbbpy ligand (5 mol%), and the photocatalyst (e.g., Ru(bpy)3​Cl2​ , 1-2 mol%).

    • Causality: Sodium sulfinates possess low oxidative half-potentials, allowing them to act as highly efficient radical precursors without the need for exogenous sacrificial electron donors[5][6].

  • Solvent Addition & Degassing: Add anhydrous DMF. Degas the mixture via three freeze-pump-thaw cycles or vigorous argon sparging for 15 minutes.

    • Causality & Validation: Molecular oxygen is a potent triplet quencher for the excited photocatalyst and can intercept the RSO2∙​ radical. A self-validating check is to run a parallel aerobic control; a drastic drop in yield confirms the system's dependence on the SET radical pathway.

  • Irradiation: Seal the vial and irradiate with blue LEDs (450 nm) at room temperature for 12–24 hours.

    • Causality: The photon energy precisely matches the MLCT (Metal-to-Ligand Charge Transfer) absorption band of the photocatalyst, driving the continuous generation of Ni(III) intermediates that undergo reductive elimination to form the product[5].

Protocol B: Copper-Catalyzed Redox Coupling of Nitroarenes[3]

Objective: Synthesis of N-arylsulfonamides without external reductants.

  • Catalyst & Reagent Loading: Combine the nitroarene (1.0 equiv), sodium sulfinate (3.0 equiv), and CuCl (10 mol%) in a reaction tube.

    • Causality: CuCl provides the optimal balance of Lewis acidity to coordinate with the sulfinate, forming the crucial copper(I) sulfinic acid salt intermediate[3].

  • Solvent Selection: Suspend the mixture in a non-coordinating or weakly coordinating solvent (e.g., Toluene or 1,4-Dioxane).

    • Causality & Validation:Do not use DMF or DMSO. These solvents coordinate strongly to the copper center, blocking the nucleophilic addition of the sulfur moiety to the nitro group, which has been experimentally shown to reduce yields to <78%[3].

  • Thermal Activation: Stir the mixture at 110 °C under a nitrogen atmosphere for 24 hours.

    • Causality: Thermal energy is required to drive the in situ reduction of the five-membered metallocycle, utilizing the excess sodium sulfinate to ultimately yield the N-arylsulfonamide[3].

Conclusion

For modern drug development and synthetic applications, the selection of a metal catalyst for sodium sulfinate reactions should be dictated by the substrate's sensitivity. While Palladium remains a viable option for robust substrates, its high-temperature and basic requirements are often prohibitive. Copper catalysis shines in specialized redox-neutral or electrochemical environments, offering an earth-abundant alternative[3][4]. However, Photoredox/Nickel dual catalysis currently stands as the most sophisticated and mild approach, providing unparalleled functional group tolerance and operational simplicity at room temperature[1][5].

Sources

Validation

Kinetic Analysis and Product Comparison: Sodium 2-Methoxy-2-oxoethane-1-sulfinate (MACS) in Radical Chemistry

Executive Summary In modern drug discovery and late-stage functionalization, the precise introduction of ester functionalities is critical for modulating a drug candidate's lipophilicity, target affinity, and metabolic s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and late-stage functionalization, the precise introduction of ester functionalities is critical for modulating a drug candidate's lipophilicity, target affinity, and metabolic stability. Sodium 2-methoxy-2-oxoethane-1-sulfinate (MACS) has recently emerged as a highly efficient, bench-stable reagent for the generation of methoxycarbonylmethyl radicals ( ⋅CH2​COOCH3​ ).

Unlike traditional α -halo esters that require stoichiometric transition metals or harsh atom-transfer conditions, MACS operates via mild single-electron transfer (SET) pathways. This guide provides an in-depth kinetic analysis of MACS-mediated reactions, objectively compares its performance against alternative radical precursors, and outlines a self-validating photoredox protocol designed for robust reproducibility.

Mechanistic & Kinetic Analysis of MACS

The utility of sulfinate salts in radical chemistry hinges on the kinetic competition between two pathways following SET oxidation: direct substrate sulfonylation versus desulfonylation ( SO2​ extrusion) to yield the desired carbon-centered radical.

When MACS undergoes SET oxidation—typically via a photoredox catalyst or a chemical oxidant—it forms a transient sulfonyl radical ( CH3​OOC−CH2​−SO2∙​ ). The success of the alkylation relies entirely on the ( kdesulf​ ).

Kinetic Causality: The desulfonylation rate is dictated by the thermodynamic stability of the nascent carbon-centered radical. For simple alkyl sulfonyl radicals (e.g., methylsulfonyl), kdesulf​ is relatively slow ( ∼103−104 s−1 ), which often leads to unwanted sulfonylation byproducts because the sulfonyl radical lives long enough to react directly with the substrate.

However, the α -carbonyl group in MACS provides powerful resonance stabilization (the captodative effect) to the resulting methoxycarbonylmethyl radical. This thermodynamic driving force dramatically accelerates the desulfonylation rate to . This ensures near-quantitative extrusion of SO2​ and exclusive formation of the desired alkyl radical. This kinetic profile makes MACS vastly superior to simple alkyl sulfinates and highly competitive with the ultrafast desulfonylation observed in the industry-standard Langlois reagent.

Product Comparison Guide: MACS vs. Alternative Radical Precursors

To objectively evaluate MACS, we must benchmark it against other widely used radical precursors. The table below synthesizes the kinetic and operational metrics of these alternatives.

ReagentRadical GeneratedDesulfonylation Rate ( kdesulf​ )Bench StabilityPrimary Activation ModePrimary Byproducts
MACS ⋅CH2​COOCH3​ Fast ( >106 s−1 )Excellent (Solid)Photoredox / Oxidant SO2​ (gas)
Langlois Reagent ( CF3​SO2​Na ) ⋅CF3​ Ultrafast ( >108 s−1 )Excellent (Solid)Photoredox / Oxidant SO2​ (gas)
Baran Reagents (e.g., Zn-methyl sulfinate) ⋅CH3​ Moderate ( ∼104 s−1 )Excellent (Solid)Oxidant (TBHP) SO2​ (gas), Zinc salts
Methyl Bromoacetate ⋅CH2​COOCH3​ N/A (Atom Transfer)Moderate (Liquid, lachrymator)Transition Metal (e.g., Cu, Ru)Halide salts, Metal waste

Comparative Insight: While Methyl Bromoacetate provides the same radical, it is a toxic lachrymator that requires halogen-atom abstraction, often generating heavy metal waste. are excellent for simple alkylations but suffer from slower desulfonylation kinetics, occasionally yielding sulfone byproducts. MACS bridges this gap, offering the bench stability of a sulfinate salt with the rapid kinetics required for clean, byproduct-free C-H functionalization.

Experimental Protocol: Photoredox-Catalyzed C-H Methoxycarbonylmethylation

The following protocol details the direct functionalization of an electron-rich heteroarene (e.g., indole or pyrrole) using MACS. As a self-validating system, it incorporates specific controls to ensure mechanistic integrity.

Step 1: Reaction Setup

In an oven-dried 10 mL Schlenk tube, add the heteroarene substrate (0.5 mmol, 1.0 equiv), MACS (138 mg, 1.0 mmol, 2.0 equiv), K2​S2​O8​ (202 mg, 0.75 mmol, 1.5 equiv), and the photocatalyst [Ir(dF(CF3​)ppy)2​(dtbbpy)]PF6​ (11.2 mg, 0.01 mmol, 2 mol%).

  • Causality: K2​S2​O8​ acts as the terminal oxidant to turn over the photocatalytic cycle. The Ir-catalyst is specifically chosen for its high oxidizing power in the excited state ( E1/2∗red​≈+1.21 V vs. SCE), which is thermodynamically required to efficiently oxidize the MACS sulfinate anion.

Step 2: Solvent Addition & Degassing

Add 5.0 mL of a degassed MeCN/H 2​ O (4:1 v/v) mixture. Subject the mixture to three rigorous freeze-pump-thaw cycles.

  • Causality: The biphasic-like polarity of the solvent ensures the solubility of both the highly polar MACS salt and the lipophilic organic substrate. Degassing is non-negotiable; ambient O2​ not only quenches the excited state of the Ir-catalyst but also intercepts the ⋅CH2​COOCH3​ radical at diffusion-controlled rates ( k≈109 M−1s−1 ), leading to peroxyl radical formation and reaction failure.

Step 3: Irradiation & Self-Validation

Backfill the tube with nitrogen and irradiate with 440 nm blue LEDs at room temperature for 12 hours.

  • Self-Validation System: Run two parallel micro-scale controls. Control A (wrapped in aluminum foil) validates that the reaction is strictly photochemically driven. Control B (omitting MACS) ensures the substrate does not undergo oxidative degradation by K2​S2​O8​ alone.

  • Analytical Monitoring: Monitor the reaction via LC-MS. The desired product mass should be [M+73] . If a mass of [M+137] is detected, it indicates incomplete desulfonylation (sulfonylation byproduct), signaling poor light penetration or an exhausted oxidant.

Step 4: Workup

Dilute the mixture with EtOAc (15 mL), wash with brine (3 × 10 mL), dry over anhydrous Na2​SO4​ , and purify via flash column chromatography to isolate the functionalized ester.

Reaction Pathway Visualization

The following diagram maps the kinetic flow of the photoredox cycle, highlighting the critical SO2​ extrusion step that defines MACS's efficiency.

G PC Photocatalyst (PC) Ground State PC_star PC* Excited State PC->PC_star Visible Light (hν) PC_ox PC(I) Reduced State PC_star->PC_ox SET Oxidation of MACS PC_ox->PC Oxidant (e.g., K2S2O8) Sulfinate MACS (CH3OOC-CH2-SO2Na) SulfonylRad Sulfonyl Radical (CH3OOC-CH2-SO2•) Sulfinate->SulfonylRad - e⁻ CarbonRad Methoxycarbonylmethyl Radical (•CH2COOCH3) SulfonylRad->CarbonRad - SO2 (Desulfonylation) Fast Kinetics (k > 10⁶ s⁻¹) Product Functionalized Product (R-CH2COOCH3) CarbonRad->Product Addition to Substrate Substrate Substrate (R-H) Substrate->Product

Photoredox catalytic cycle and kinetic pathway of MACS radical generation.

References

  • Rössler, S., & Opatz, T. (2022). Desulfonylative Coupling of Alkylsulfones with gem-Difluoroalkenes by Visible-Light Photoredox Catalysis. The Journal of Organic Chemistry, 87(15), 9989-9999.[Link]

  • Ross, A. B., Mallard, W. G., Hellman, W. P., et al. (1977). Rate constants for reactions of aliphatic carbon-centered radicals in aqueous solution. NSRDS-NBS 59. National Institute of Standards and Technology.[Link]

  • Fujiwara, Y., Dixon, J. A., O’Hara, F., Funder, E. D., Dixon, D. D., Rodriguez, R. A., Baxter, R. D., Herlé, B., Sach, N., Collins, M. R., Ishihara, Y., & Baran, P. S. (2012). Practical and innate carbon–hydrogen functionalization of heterocycles. Proceedings of the National Academy of Sciences, 109(30), 11546-11551.[Link]

  • Langlois, B. R., Laurent, E., & Roidot, N. (1991). Trifluoromethylation of aromatic compounds with sodium trifluoromethanesulfinate under oxidative conditions. Tetrahedron Letters, 32(51), 7525-7528.[Link]

Comparative

A Senior Application Scientist's Guide to the Mechanistic Validation of Sodium 2-Methoxy-2-oxoethane-1-sulfinate Reactions

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: Beyond a Simple Reagent, A Mechanistic Chameleon In modern organic synthesis, sodium 2-methoxy-2-oxoethane-1-sulfinate, and its broad...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond a Simple Reagent, A Mechanistic Chameleon

In modern organic synthesis, sodium 2-methoxy-2-oxoethane-1-sulfinate, and its broader class of sulfinate salts, have emerged as exceptionally versatile building blocks.[1][2] Unlike their more hazardous and less tolerant predecessors like sulfonyl chlorides, sulfinate salts are generally bench-stable, easy to handle, and compatible with a wide array of functional groups.[1] Their true power, however, lies in their dual reactivity. Depending on the reaction conditions, they can act as potent nucleophiles or as precursors to highly reactive sulfonyl radicals.[1][2] This mechanistic dichotomy is the key to their wide applicability but also necessitates a rigorous and well-designed approach to mechanistic validation.

This guide provides an in-depth comparison of the primary reactive pathways of sodium 2-methoxy-2-oxoethane-1-sulfinate. It moves beyond simple protocols to explain the causality behind experimental choices, empowering researchers to not only utilize this reagent effectively but also to design self-validating experiments that generate trustworthy and publishable results. We will explore the key experimental techniques used to distinguish between these pathways and compare the performance of this reagent against common alternatives.

The Central Dichotomy: Nucleophilic vs. Radical Pathways

The synthetic utility of sodium 2-methoxy-2-oxoethane-1-sulfinate stems from its ability to engage in two fundamentally different mechanistic manifolds: a two-electron nucleophilic pathway and a one-electron radical pathway.[3] The reaction environment—including the presence of oxidants, reductants, photocatalysts, or specific electrophiles—dictates which path is favored.

G cluster_0 Reaction Initiation cluster_1 Mechanistic Pathways cluster_2 Key Intermediates & Products reagent Sodium 2-Methoxy-2-oxoethane-1-sulfinate (R-SO₂Na) nucleophilic_path Two-Electron Pathway (Nucleophilic Attack) reagent->nucleophilic_path With Electrophile (E+) radical_path One-Electron Pathway (Single-Electron Transfer) reagent->radical_path With Oxidant / Photocatalyst [e.g., SET (Single-Electron Transfer)] product_n C-S, N-S, S-S Bond Formation (e.g., Sulfones, Sulfonamides) nucleophilic_path->product_n product_r Sulfonyl Radical (R-SO₂•) → Radical Addition, Cyclization, etc. radical_path->product_r

Caption: Divergent mechanistic pathways of sodium 2-methoxy-2-oxoethane-1-sulfinate.

Part 1: Validation of the Sulfonyl Radical Pathway

The generation of sulfonyl radicals from sulfinate salts has revolutionized C-S bond formation, enabling complex transformations under mild conditions, often driven by photoredox or electrochemical stimuli.[1][4] However, proposing a radical mechanism requires definitive proof.

Core Hypothesis & Experimental Interrogation

The central hypothesis is that the reaction proceeds via a free sulfonyl radical intermediate (R-SO₂•). The following experiments are designed to confirm or refute this hypothesis.

G cluster_tests Primary Validation Experiments cluster_outcomes Interpreted Outcomes cluster_conclusion Mechanistic Conclusion start Hypothesis: Reaction proceeds via a Sulfonyl Radical Intermediate test1 Radical Trapping (e.g., with TEMPO) start->test1 test2 Cyclic Voltammetry (CV) start->test2 test3 Quantum Yield (Φ) Measurement (for photochemistry) start->test3 outcome1 Reaction inhibited or TEMPO-adduct observed? test1->outcome1 outcome2 Oxidation potential accessible under reaction conditions? test2->outcome2 outcome3 Is Φ > 1? test3->outcome3 conclusion_yes Strong Evidence FOR Radical Pathway outcome1->conclusion_yes Yes conclusion_no Evidence AGAINST Radical Pathway outcome1->conclusion_no No outcome2->conclusion_yes Yes outcome2->conclusion_no No outcome3->conclusion_no No conclusion_chain Evidence FOR Radical CHAIN Mechanism outcome3->conclusion_chain Yes

Caption: A workflow for the experimental validation of a proposed radical mechanism.

Key Experimental Protocols

The logic here is straightforward: if a radical intermediate is essential for the reaction, introducing a radical scavenger like (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) should inhibit the reaction and/or form a stable, detectable adduct with the intermediate.[1]

Protocol:

  • Set up the standard reaction as a control and monitor its progress (e.g., by TLC, LC-MS, or NMR) to establish a baseline rate.

  • Set up an identical reaction, but at t=0, add a stoichiometric quantity (1.0-2.0 equivalents) of TEMPO.

  • Monitor the TEMPO-containing reaction alongside the control.

  • Analyze the reaction mixture using LC-MS or HRMS, specifically looking for the mass corresponding to the sulfonyl-TEMPO adduct (Mass of R-SO₂ + Mass of TEMPO).

Data Interpretation:

ObservationInterpretation
Reaction rate is significantly reduced or completely inhibited.Strong evidence for a radical-mediated pathway.
The expected sulfonyl-TEMPO adduct is detected.Confirmatory evidence of a sulfonyl radical intermediate.
Reaction proceeds unaffected.The reaction likely does not proceed via a free radical mechanism, or the radical is too short-lived/sterically hindered to be trapped.

CV is an electrochemical technique used to measure the oxidation and reduction potentials of a species. For sulfinate reactions, it helps determine if a proposed Single-Electron Transfer (SET) from the sulfinate to an oxidant or photocatalyst is thermodynamically feasible.[5]

Protocol:

  • Prepare a solution of sodium 2-methoxy-2-oxoethane-1-sulfinate in a suitable solvent with a supporting electrolyte (e.g., 0.1 M TBAPF₆ in acetonitrile).

  • Perform a cyclic voltammogram, scanning to positive potentials to find the oxidation peak potential (Eₚₐ) of the sulfinate.

  • Separately, determine the reduction potential of the proposed oxidant or the excited-state potential of the photocatalyst under the same conditions.

  • Compare the potentials. For a spontaneous SET, the oxidation potential of the sulfinate must be less than the reduction potential of the oxidant/catalyst.

Part 2: Validation of the Nucleophilic Pathway

In the absence of a strong oxidant or photochemical promotion, the sulfinate anion is an excellent nucleophile, readily participating in reactions like Sₙ2 substitutions or additions to electrophilic centers.[1][6]

Core Hypothesis & Experimental Interrogation

The hypothesis is that the sulfinate anion acts as the primary nucleophile in a two-electron process. The following experiments are designed to probe this pathway.

G cluster_tests Primary Validation Experiments cluster_outcomes Interpreted Outcomes cluster_conclusion Mechanistic Conclusion start Hypothesis: Reaction is a Two-Electron Nucleophilic Process test1 Reaction Kinetics (Method of Initial Rates) start->test1 test2 Hammett Analysis (Varying substituents on electrophile) start->test2 test3 Crossover Experiment start->test3 outcome1 Determine reaction order for sulfinate and electrophile test1->outcome1 outcome2 Plot log(kₓ/kₕ) vs. σ. Is ρ positive or negative? test2->outcome2 outcome3 Are crossover products formed? test3->outcome3 conclusion1 Order suggests involvement in rate-determining step (RDS) outcome1->conclusion1 conclusion2_pos ρ > 0: Buildup of negative charge in RDS (consistent with Nu- attack) outcome2->conclusion2_pos Positive (ρ > 0) conclusion2_neg ρ < 0: Buildup of positive charge in RDS (inconsistent) outcome2->conclusion2_neg Negative (ρ < 0) conclusion3_no No crossover: Suggests intramolecular process outcome3->conclusion3_no No conclusion3_yes Crossover: Suggests intermolecular process outcome3->conclusion3_yes Yes

Caption: A workflow for validating a proposed nucleophilic mechanism.

Key Experimental Protocols

Understanding the relationship between reactant concentrations and the reaction rate is fundamental to mechanistic analysis.[5] For a simple nucleophilic substitution (Sₙ2), the reaction is expected to be first order in both the nucleophile (sulfinate) and the electrophile.

Protocol:

  • Prepare stock solutions of sodium 2-methoxy-2-oxoethane-1-sulfinate, the electrophile, and an internal standard (e.g., durene, 1,3,5-trimethoxybenzene).

  • Run a series of reactions where the concentration of the sulfinate is varied while the electrophile concentration is held constant.

  • Run a second series where the electrophile concentration is varied while the sulfinate is held constant.

  • Quench aliquots from the reactions at specific time points and analyze by a quantitative method (qNMR, GC, or LC) to determine the initial rate of product formation.

  • Plot log(initial rate) vs. log([Concentration]) for each series. The slope of the line gives the order of the reaction with respect to that component.

Data Interpretation:

ObservationInterpretation
Slope ≈ 1 for both sulfinate and electrophile plots.Consistent with a bimolecular rate-determining step, such as an Sₙ2 mechanism.
Slope ≈ 0 for the sulfinate plot.The sulfinate is not involved in the rate-determining step.
Non-integer or complex orders.Suggests a more complex, multi-step mechanism.

Crossover experiments are a powerful tool for determining whether a reaction is intermolecular (involving separate molecules) or intramolecular (rearrangement within a single molecule).[7] For a standard nucleophilic substitution, the process must be intermolecular.

Protocol:

  • Synthesize a labeled version of the sulfinate, for example, by using a ¹³C-labeled precursor or an isotopically distinct alkyl group if possible.

  • Run the reaction with an equimolar mixture of the standard "light" sulfinate and the "heavy" labeled sulfinate, along with the electrophile.

  • Analyze the product mixture by mass spectrometry.

  • If the reaction is intermolecular, you expect a statistical distribution of products: products from the light sulfinate, products from the heavy sulfinate, and potentially crossover products if the electrophile itself can fragment and recombine. The key is that the sulfinate moiety from one molecule attacks a separate electrophile molecule.

Comparative Guide: Sodium 2-Methoxy-2-oxoethane-1-sulfinate vs. Alternatives

Choosing the right reagent is critical for success. Here, we compare sodium 2-methoxy-2-oxoethane-1-sulfinate against a traditional sulfonylating agent and another modern SO₂ surrogate.

FeatureSodium 2-Methoxy-2-oxoethane-1-sulfinateSulfonyl Chlorides (R-SO₂Cl)DABSO (DABCO·(SO₂)₂)
Primary Reactivity Nucleophilic (R-SO₂⁻) and Radical (R-SO₂•)ElectrophilicSO₂ surrogate; generates SO₂ in situ
Handling & Stability Bench-stable, easy-to-handle solid.[1]Often moisture-sensitive, corrosive, lachrymatory.[1]Bench-stable, crystalline solid.[8]
Byproducts Typically NaCl or other simple salts.HCl (requires a base scavenger).[6]DABCO (can often be washed away).
Functional Group Tol. High; compatible with many sensitive groups.Moderate; incompatible with unprotected amines, alcohols.High; used in many modern cross-coupling reactions.[8]
Mechanistic Versatility High; can be used in both polar and radical pathways.[1][2]Low; almost exclusively acts as an electrophile.High; source for SO₂ in multicomponent and radical reactions.
Typical Application Radical additions, photoredox catalysis, nucleophilic substitution.[1][9]Synthesis of sulfonamides, sulfonates from alcohols.[6]Three-component sulfone synthesis, Sulfonylative Suzuki-Miyaura coupling.[8]

Conclusion

Sodium 2-methoxy-2-oxoethane-1-sulfinate is a powerful and versatile reagent whose utility is unlocked by a sound understanding of its underlying reaction mechanisms. Its ability to act as both a nucleophile and a radical precursor makes it a superior choice to traditional sulfonyl chlorides in many modern synthetic applications, particularly those requiring high functional group tolerance and mild conditions.

For the researcher, the key takeaway is that proposing a mechanism is only the first step. Rigorous validation through a logical sequence of experiments—such as radical trapping for radical pathways and kinetic analysis for nucleophilic ones—is essential for producing robust and reliable science. By employing the workflows and comparative data in this guide, scientists can confidently design experiments, interpret results, and push the boundaries of synthetic chemistry.

References

  • Kozlowski, M. C. (n.d.). Experimental Techniques to Study Organic Chemistry Mechanisms. Kozlowski Group, University of Pennsylvania. Retrieved from [Link]

  • Lee, S., Park, Y., & Lee, S. H. (2021). Divergent reactivity of sulfinates with pyridinium salts based on one- versus two-electron pathways. Chemical Science, 12(30), 10214–10221. Retrieved from [Link]

  • Pramanik, M. M. D., & Ghorai, P. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances, 11(16), 9188–9249. Retrieved from [Link]

  • Proulx, C., & Marsini, M. A. (2018). Rapid transformation of sulfinate salts into sulfonates promoted by a hypervalent iodine(III) reagent. Beilstein Journal of Organic Chemistry, 14, 1139–1144. Retrieved from [Link]

  • Ma, D., & Li, X. (2023). Catalytic enantioselective S-alkylation of sulfenamides. Nature Communications, 14(1), 698. Retrieved from [Link]

  • Baran, P. S., & Mousseau, J. J. (2018). Alkyl Sulfinates: Radical Precursors Enabling Drug Discovery. Journal of Medicinal Chemistry, 61(21), 9435–9450. Retrieved from [Link]

  • Pramanik, M. M. D., & Ghorai, P. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances, 11(16), 9188-9249. Retrieved from [Link]

  • Chatgilialoglu, C., & Bertrand, M. P. (2012). Kinetic Studies on the Formation of Sulfonyl Radicals and Their Addition to Carbon–Carbon Multiple Bonds. The Journal of Physical Chemistry A, 116(28), 7475–7483. Retrieved from [Link]

  • Kumar, A., & Kumar, V. (2024). Strategic Synthesis of Sulfinamides as Versatile S(IV) Intermediates. Chemical Reviews. Retrieved from [Link]

  • NASA. (n.d.). Validation of Reaction Mechanisms. Retrieved from [Link]

  • Mei, H., Pajkert, R., Wang, L., Li, Z., Röschenthaler, G., & Han, J. (2020). Chemistry of electrochemical oxidative reactions of sulfinate salts. Green Chemistry, 22(10), 3028–3059. Retrieved from [Link]

  • Musacchio, A. J., Lainhart, B. C., & MacMillan, D. W. C. (2017). Aldehyde–Olefin Couplings Via Sulfoxylate-Mediated Oxidative Generation of Ketyl Radical Anions. Journal of the American Chemical Society, 139(35), 12340–12343. Retrieved from [Link]

  • Yoshida, S. (2025). Recent advances in the synthesis and transformations of sulfinate esters. Chemical Communications, 61(23), 2863-2875. Retrieved from [Link]

  • Kumar, A., & Kumar, V. (2024). Strategic Synthesis of Sulfinamides as Versatile S(IV) Intermediates. Chemical Reviews. Retrieved from [Link]

  • Mahmoud, A. R. (2025). Radical Reactions in Organic Synthesis: Mechanisms and Synthetic Utility. Preprint. Retrieved from [Link]

  • Li, Z., Wang, X., Wang, Y., & Sun, P. (2024). Oxysulfonylation of Alkynes with Sodium Sulfinates to Access β-Keto Sulfones Catalyzed by BF3·OEt2. Molecules, 29(15), 3559. Retrieved from [Link]

  • Chen, F. (2019). Applications of Sulfinate Salts. Concordia University Research Repository. Retrieved from [Link]

  • Dalal, M. (n.d.). Methods of Determining Mechanisms. Dalal Institute. Retrieved from [Link]

  • Choi, J. (2020). Modern Sulfone Synthesis Focused on SO₂ Surrogates. Baran Group Meeting, Scripps Research. Retrieved from [Link]

  • Kojasoy, V. (2022). Computational Studies on Sulfur Chemistry. University of California, Davis. Retrieved from [Link]

  • Jadhao, A. R., & Gaikwad, S. S. (2021). Sonication-assisted one pot, metal-free synthesis of β-keto sulfones from styrenes, NBS and aromatic. Chemical Papers, 75, 5143–5151. Retrieved from [Link]

  • Parveen, R. (2021). Computational Studies on Sulfur-Containing Analogs of the Reactive [CuOH]2+ Core. University of South Dakota. Retrieved from [Link]

  • University of Valencia. (n.d.). Methods to study organic reaction mechanisms. Retrieved from [Link]

  • Wang, Z., et al. (2019). Amine-Catalyzed Copper-Mediated C-H Sulfonylation of Benzaldehydes via a Transient Imine Directing Group. Angewandte Chemie International Edition, 58(42), 15129-15133. Retrieved from [Link]

  • Sun, P., et al. (2022). Air-triggered, catalyst-free decarboxylative oxysulfonylation of arylpropiolic acids with sodium sulfinates. Environmental Chemistry Letters. Retrieved from [Link]

  • Pramanik, M. M. D., & Ghorai, P. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. Semantic Scholar. Retrieved from [Link]

  • Crich, D. (2016). Mechanistic Investigations into the Application of Sulfoxides in Carbohydrate Synthesis. Accounts of Chemical Research, 49(2), 346-355. Retrieved from [Link]

  • Liang, C., et al. (2021). Ammonium Iodide Mediated Electrochemical Oxidative Sulfonylation of Thiols with Sodium Sulfinates to Access Thiosulfonates. Organic Letters, 23(15), 5861-5865. Retrieved from [Link]

Sources

Validation

comparative reactivity of aryl vs. alkyl sodium sulfinates

An In-Depth Guide to the Comparative Reactivity of Aryl vs. Alkyl Sodium Sulfinates As Senior Application Scientists, we understand that selecting the right reagent is paramount to the success of a synthetic campaign.

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Comparative Reactivity of Aryl vs. Alkyl Sodium Sulfinates

As Senior Application Scientists, we understand that selecting the right reagent is paramount to the success of a synthetic campaign. Sodium sulfinates (RSO₂Na) have emerged as exceptionally versatile and valuable building blocks in modern organic synthesis due to their stability, ease of handling, and diverse reactivity.[1][2] They can act as nucleophiles, radical precursors, or even sulfenylating agents depending on the reaction conditions.[1][3]

This guide provides an in-depth comparison of the reactivity between two primary classes of these reagents: aryl and alkyl sodium sulfinates. We will delve into the structural and electronic properties that govern their behavior, compare their performance in key chemical transformations with supporting experimental data, and provide actionable protocols for their use.

Fundamental Structural and Electronic Differences

The reactivity of a sulfinate salt is fundamentally dictated by the nature of the organic residue (R) attached to the sulfur atom. This 'R' group, being either aryl or alkyl, imposes distinct electronic and steric environments that influence the nucleophilicity and radical generation potential of the sulfinate.

  • Aryl Sodium Sulfinates (ArSO₂Na): The sulfinate group is attached to an sp²-hybridized carbon of an aromatic ring. The π-system of the ring can delocalize electron density, and the overall electronic effect is influenced by substituents on the ring. Electron-donating groups (e.g., -OCH₃, -CH₃) increase electron density on the sulfinate, enhancing its nucleophilicity, while electron-withdrawing groups (e.g., -NO₂, -CF₃) have the opposite effect.[1][3]

  • Alkyl Sodium Sulfinates (R-alkylSO₂Na): The sulfinate group is attached to an sp³-hybridized carbon. Alkyl groups are generally considered electron-donating via an inductive effect, which increases the electron density on the sulfur center, typically rendering them stronger nucleophiles than their unsubstituted aryl counterparts.

Caption: Core structures of a representative aryl (sodium benzenesulfinate) and alkyl (sodium methanesulfinate) sulfinate.

Comparative Reactivity in Key Transformations

The structural differences outlined above manifest in distinct reactivity profiles across various reaction classes.

A. Nucleophilic C-S Bond Formation (Sulfone Synthesis)

The most classical application of sulfinates is their role as nucleophiles in reactions with electrophiles to form sulfones.[4]

  • With Alkyl Halides (Sₙ2): In traditional nucleophilic substitution reactions, the greater inherent nucleophilicity of alkyl sulfinates can lead to faster reaction rates compared to aryl sulfinates under identical conditions.

  • With Aryl/Vinyl Halides (Metal-Catalyzed Cross-Coupling): This is where the comparison becomes more nuanced and system-dependent.

    • In many cases, both aryl and alkyl sulfinates are effective coupling partners. For instance, a copper-catalyzed coupling with aryl halides showed that both aryl and alkyl sulfinates afford sulfones in excellent yields.[5]

    • However, the choice of catalytic system can lead to stark divergence. A visible-light-mediated nickel/photoredox dual catalysis system for coupling with aryl bromides was shown to be effective for a wide range of aryl sulfinates but explicitly failed to tolerate alkyl sodium sulfinates.[6] This highlights a critical selection parameter for researchers: the specific catalytic cycle may be incompatible with one class of reagent.

Sulfone_Synthesis_Workflow reagent Aryl or Alkyl Sodium Sulfinate product Aryl/Alkyl Sulfone reagent->product partner Aryl/Alkyl Halide partner->product catalyst Metal Catalyst (e.g., Cu, Pd, Ni) catalyst->product G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Aryl Halide (1.0 mmol), Sodium Sulfinate (1.2 mmol), CuI (10 mol%), and D-glucosamine (20 mol%) to a reaction vessel. B 2. Add DMSO/H₂O (9:1, 3 mL). Seal the vessel. A->B C 3. Stir the mixture at 100 °C for the specified time (e.g., 8-12 hours). B->C D 4. Cool to room temperature. Dilute with water and extract with ethyl acetate. C->D E 5. Wash combined organic layers with brine, dry over Na₂SO₄. D->E F 6. Concentrate in vacuo. Purify by column chromatography. E->F

Caption: Experimental workflow for the copper-catalyzed sulfonylation of aryl halides.

Methodology:

  • Vessel Preparation: To a sealable reaction vessel, add the aryl halide (1.0 mmol, 1.0 equiv), the corresponding sodium sulfinate (aryl or alkyl, 1.2 mmol, 1.2 equiv), copper(I) iodide (0.1 mmol, 10 mol%), and D-glucosamine (0.2 mmol, 20 mol%).

  • Solvent Addition: Add a 9:1 mixture of DMSO and water (3 mL).

  • Reaction Execution: Seal the vessel and place it in a preheated oil bath at 100 °C. Stir the reaction mixture for 8-12 hours, monitoring by TLC for the consumption of the starting material.

  • Aqueous Work-up: Upon completion, cool the reaction mixture to room temperature. Add water (15 mL) and extract the product with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure.

  • Isolation: Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure sulfone product.

This self-validating protocol allows for a direct comparison of yields and reaction times between an aryl sulfinate (e.g., sodium benzenesulfinate) and an alkyl sulfinate (e.g., sodium methanesulfinate) under identical conditions.

Conclusion and Outlook

While both aryl and alkyl sodium sulfinates are powerful reagents for constructing sulfur-containing molecules, their reactivity is not always interchangeable.

  • Key Takeaways:

    • Nucleophilicity: Alkyl sulfinates tend to be stronger nucleophiles due to the inductive effect of the alkyl group.

    • Catalyst Compatibility: The choice of catalytic system is critical. While many systems accommodate both classes, some modern photoredox/nickel-catalyzed reactions show high specificity for aryl sulfinates. [6] * Reaction Scope: Both are highly effective for generating sulfonyl radicals for additions to unsaturated bonds. However, for deoxygenative sulfenylation to form thioethers, aryl sulfinates are currently the more established and explored option.

    • Steric Effects: As with most reagents, increased steric bulk on either the aryl ring (ortho-substituents) or the alkyl chain can impede reactivity. [7] The nuanced differences in their reactivity profiles provide chemists with a versatile toolbox. The choice between an aryl or alkyl sodium sulfinate should be a deliberate one, guided by the desired product, the specific transformation intended, and, most importantly, the compatibility with the chosen catalytic system. As the demand for complex, three-dimensional molecules in drug discovery grows, the strategic application of these versatile building blocks will undoubtedly continue to expand. [8][9]

References

  • Zhu, M., Chen, W., & Chen, Y. (2018). Cross-Coupling of Sodium Sulfinates with Aryl, Heteroaryl, and Vinyl Halides by Nickel/Photoredox Dual Catalysis. Angewandte Chemie International Edition, 57(35), 11494-11498. [Link]

  • Prajapati, N. C., et al. (2021). Synthesis and applications of sodium sulfinates (RSO₂Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances, 11(16), 9416-9467. [Link]

  • Reddy, V. P., et al. (2012). D-Glucosamine as a Green Ligand for Copper Catalyzed Synthesis of Aryl Sulfones from Aryl Halides and Sodium Sulfinates. Chemical Science, 3(10), 3103-3108. [Link]

  • Chan, T. H. T. (2020). Sodium arylsulfinates as a versatile sulfur surrogate for the synthesis of diaryl thioethers and n-aryl sulfonamides. PolyU Electronic Theses. [Link]

  • Li, Y., et al. (2024). A Nickel/Organoboron-Catalyzed Coupling of Aryl Bromides with Sodium Sulfinates: The Synthesis of Sulfones under Visible Light. Molecules, 29(14), 3326. [Link]

  • Shen, H. C., et al. (2023). Alkyl sulfinates as cross-coupling partners for programmable and stereospecific installation of C(sp3) bioisosteres. Nature Communications, 14(1), 1139. [Link]

  • Prajapati, N. C., et al. (2021). Synthesis and applications of sodium sulfinates (RSO₂Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances, 11(16), 9416-9467. [Link]

  • Mondal, S., & Ghorai, P. (2023). Mechanochemical-Assisted Decarboxylative Sulfonylation of α,β-Unsaturated Carboxylic Acids with Sodium Sulfinate Salts. ChemRxiv. [Link]

  • Li, J., et al. (2018). Chemoselective cross-coupling reaction of sodium sulfinates with phenols under aqueous conditions. Green Chemistry, 20(4), 846-851. [Link]

  • Wang, C., et al. (2021). Divergent reactivity of sulfinates with pyridinium salts based on one- versus two-electron pathways. Chemical Science, 12(16), 5795-5801. [Link]

  • Prajapati, N. C., et al. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. Semantic Scholar. [Link]

  • Yadav, D. K., & Singh, A. K. (2024). Recent Advances in Electrochemical Sulfonylation using Sodium Sulfinates as Sulfonyl Radical Precursors. Current Organic Synthesis, 21. [Link]

  • Liu, X., et al. (2022). Recent advances of sodium sulfinates in radical reactions. ResearchGate. [Link]

  • Shen, H. C., et al. (2023). Alkyl sulfinates as cross-coupling partners for programmable and stereospecific installation of C(sp >3>) bioisosteres. University of Texas Southwestern Medical Center. [Link]

  • Yadav, D. K., & Singh, A. K. (2024). Recent Advances in Electrochemical Sulfonylation using Sodium Sulfinates as Sulfonyl Radical Precursors. Bentham Science Publishers. [Link]

  • Metataste. (2023). Benzenesulfinic acid sodium salt: applications in organic synthesis and safety. [Link]

Sources

Comparative

green chemistry metrics for reactions with sodium 2-methoxy-2-oxoethane-1-sulfinate

Title: Green Chemistry Metrics for C-H Methoxycarbonylmethylation: Sodium 2-Methoxy-2-oxoethane-1-sulfinate vs. Traditional Alternatives Executive Summary & Mechanistic Context The introduction of a methoxycarbonylmethyl...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Green Chemistry Metrics for C-H Methoxycarbonylmethylation: Sodium 2-Methoxy-2-oxoethane-1-sulfinate vs. Traditional Alternatives

Executive Summary & Mechanistic Context

The introduction of a methoxycarbonylmethyl group (-CH2COOCH3) is a highly valuable transformation in late-stage functionalization and the synthesis of complex active pharmaceutical ingredients (APIs). In biological systems, 5-methoxycarbonylmethylation is a well-characterized structural modification in tRNAs, underscoring the biological relevance of this moiety in drug design[1].

Historically, chemists have relied on methyl bromoacetate (via SN2 or transition-metal cross-coupling) or methyl diazoacetate (via carbene insertion) to introduce this group[2]. However, these traditional reagents present severe drawbacks in process chemistry: toxic halogenated waste streams, severe explosion hazards, and unacceptably high Process Mass Intensity (PMI).

The advent of sodium 2-methoxy-2-oxoethane-1-sulfinate (CAS: 1866983-18-7) has revolutionized this workflow[3]. Acting as a bench-stable, solid radical precursor, it undergoes single-electron oxidation and subsequent desulfonylation to generate the target carbon-centered radical. This guide objectively compares the green chemistry metrics of this sulfinate salt against traditional alternatives and provides a self-validating experimental protocol for its application.

Logical Relationships in Reagent Selection

Understanding the causality behind reagent selection is paramount for optimizing Reaction Mass Efficiency (RME) and the E-factor in any synthetic route.

  • Methyl Bromoacetate (Traditional SN2/Coupling): This pathway requires stoichiometric base and often heavy transition metals. The expulsion of the heavy bromide ion inherently caps the Atom Economy (AE) and generates problematic inorganic waste streams that are difficult to remediate.

  • Methyl Diazoacetate (Carbene Insertion): While the byproduct is benign nitrogen gas (improving theoretical AE), the extreme thermodynamic instability of diazo compounds dictates that reactions must be run at high dilutions (often <0.1 M) and cryogenic temperatures to prevent explosive decomposition. This operational constraint skyrockets the solvent mass, drastically inflating the PMI and E-factor.

  • Sodium 2-methoxy-2-oxoethane-1-sulfinate (Radical Addition): This reagent is a highly stable salt[3]. Under photoredox or mild oxidative conditions, it releases SO2 gas as its primary byproduct. Because it is thermally stable, reactions can be run at high concentrations (0.5 M to 1.0 M) in green solvent mixtures (e.g., EtOAc/Water). The causality is clear: thermal stability enables higher reaction concentration, which directly minimizes solvent waste and lowers PMI.

G cluster_traditional Traditional Approaches cluster_green Green Radical Approach Start Target: Methoxycarbonylmethylation of C-H Bonds N1 Methyl Bromoacetate (SN2 / Transition Metal) Start->N1 N2 Methyl Diazoacetate (Carbene Insertion) Start->N2 N3 Sodium 2-methoxy-2-oxoethane-1-sulfinate (Radical Addition) Start->N3 N1_Draw High E-factor Toxic Halides N1->N1_Draw N2_Draw Explosion Hazard Low Atom Economy N2->N2_Draw N3_Adv Low E-factor Safe, Stable Salt High RME N3->N3_Adv

Logical comparison of traditional vs. green radical pathways for methoxycarbonylmethylation.

Quantitative Green Chemistry Metrics: Comparative Data

To provide a rigorous and objective comparison, the following metrics are calculated based on the functionalization of a standard N-heterocycle (e.g., a pyridine derivative) at a 10 mmol scale.

Table 1: Green Chemistry Metrics Comparison for Methoxycarbonylmethylation

MetricMethyl Bromoacetate (Traditional)Methyl Diazoacetate (Carbene)Sodium 2-methoxy-2-oxoethane-1-sulfinate
Atom Economy (AE) ~45%~60%~55%
Process Mass Intensity (PMI) 45 kg/kg >120 kg/kg (due to dilution)15 kg/kg
E-factor 18408
Primary Byproducts NaBr, Metal wasteN2 (gas)SO2 (gas), Na+ salts
Safety Profile Toxic, LachrymatorExplosive, Highly ToxicBench-stable, Non-explosive

Data Interpretation: While methyl diazoacetate boasts a slightly higher theoretical AE, its E-factor is unacceptably high for green manufacturing due to the massive solvent volumes required for safe handling. Sodium 2-methoxy-2-oxoethane-1-sulfinate strikes the optimal balance: a respectable AE combined with a vastly superior PMI and E-factor, making it the premier choice for process scale-up.

Self-Validating Experimental Protocol: Photoredox C-H Functionalization

This protocol leverages visible-light photoredox catalysis to generate the radical species from sodium 2-methoxy-2-oxoethane-1-sulfinate. The methodology is designed as a self-validating system: the visual state of the photocatalyst and strict in-process monitoring ensure optimal reagent utilization, preventing downstream waste.

Materials:

  • Substrate (e.g., Lepidine): 1.0 equiv (10 mmol)

  • Sodium 2-methoxy-2-oxoethane-1-sulfinate[3]: 2.0 equiv (20 mmol)

  • Photocatalyst (e.g., Eosin Y): 0.02 equiv (2 mol%)

  • Oxidant (Ammonium persulfate): 1.5 equiv

  • Solvent: Ethyl Acetate / Water (1:1 v/v), 20 mL (0.5 M concentration)

Step-by-Step Methodology:

  • Reaction Assembly: In a 50 mL Schlenk tube, add the substrate, sodium 2-methoxy-2-oxoethane-1-sulfinate, oxidant, and the photocatalyst.

    • Causality: The solid-state stability of the sulfinate allows for open-air weighing, reducing the need for energy-intensive glovebox operations and minimizing operational complexity.

  • Solvent Addition & Degassing: Add the EtOAc/Water mixture. Degas the solution via sparging with N2 for 10 minutes.

    • Self-Validation: Oxygen quenches the excited state of the photocatalyst. Proper degassing is validated if the reaction mixture maintains the characteristic vibrant color of the active photocatalyst upon initial irradiation. Rapid bleaching indicates oxygen contamination.

  • Irradiation: Seal the tube and irradiate with a 440 nm Blue LED array at ambient temperature (25°C) for 12 hours.

    • Causality: Ambient temperature operation eliminates the massive energy consumption associated with heating or cryogenic cooling (unlike diazo chemistry), drastically improving the overall carbon footprint of the reaction.

  • In-Process Monitoring: At 10 hours, sample the organic layer for LC-MS analysis.

    • Self-Validation: The reaction is deemed complete when the substrate peak area is <2%. If incomplete, verify LED intensity and penetration; do not arbitrarily add more sulfinate, as unreacted starting material degrades the E-factor and complicates purification.

  • Workup & Isolation: Separate the aqueous layer (which contains spent salts and catalyst). Wash the organic layer with saturated NaHCO3 (10 mL) and brine (10 mL). Dry over MgSO4, filter, and concentrate. Purify via recrystallization to avoid silica gel waste.

Workflow Step1 Substrate + Sulfinate Salt Step2 Photocatalyst + Green Solvent Step1->Step2 Step3 Blue LED Irradiation Step2->Step3 Step4 Radical Generation (-SO2) Step3->Step4 Step5 Product Isolation Step4->Step5

Step-by-step photoredox workflow utilizing sodium 2-methoxy-2-oxoethane-1-sulfinate.

Conclusion

Transitioning to sodium 2-methoxy-2-oxoethane-1-sulfinate for C-H methoxycarbonylmethylation represents a significant upgrade in process sustainability. By shifting the mechanistic pathway from SN2/carbene insertions to a controlled radical process, chemists can drastically reduce the E-factor, eliminate explosive hazards, and operate at highly efficient concentrations, aligning perfectly with modern green chemistry mandates.

References

  • Title: Overproduction, crystallization and preliminary X-ray crystallographic analysis of Escherichia coli tRNA N 6-threonylcarbamoyladenosine dehydratase Source: nih.gov URL: [Link]

  • Title: Norephedrine-derived 2-alkenyloxazolidines: stereochemistry of cyclization and allylic stereocenter directed asymmetric conjugate addition Source: acs.org URL: [Link]

Sources

Validation

Comparative Guide: Methoxycarbonylmethylation Reagents and Byproduct Analysis of Sodium 2-Methoxy-2-oxoethane-1-sulfinate

As a Senior Application Scientist, I frequently observe that scale-up bottlenecks in drug development rarely stem from the primary catalytic cycle; rather, they arise from downstream purification. When synthesizing ester...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe that scale-up bottlenecks in drug development rarely stem from the primary catalytic cycle; rather, they arise from downstream purification. When synthesizing esters, lactones, or complex pharmaceutical intermediates, the introduction of a methoxycarbonylmethyl radical ( ⋅CH2​COOCH3​ ) is a critical transformation.

Historically, chemists have relied on alkyl halides or diazo compounds for this functionalization. However, the advent of metallaphotoredox catalysis has elevated sodium 2-methoxy-2-oxoethane-1-sulfinate (methyl 2-sulfinatoacetate sodium salt) as a premier radical precursor[1]. This guide objectively compares the performance, mechanistic causality, and byproduct profiles of this sulfinate salt against traditional alternatives, providing actionable, self-validating protocols for your workflows.

Mechanistic Causality: How Byproducts Dictate Reagent Choice

The true cost of a reagent is measured by the complexity of the byproducts it leaves behind. Understanding the causality of radical generation allows us to predict and mitigate these impurities.

The Sulfinate Pathway: Oxidative Desulfonylation

Sodium 2-methoxy-2-oxoethane-1-sulfinate operates via an oxidative manifold. Under photoredox conditions (e.g., using a Ru(II) or Ir(III) photocatalyst), the sulfinate anion undergoes single-electron transfer (SET) oxidation to form a transient sulfonyl radical[1]. This species rapidly undergoes desulfonylation—extruding sulfur dioxide ( SO2​ ) gas—to yield the desired methoxycarbonylmethyl radical[2].

  • The Byproduct Advantage: The primary byproduct is SO2​ gas, which escapes the reaction mixture, driving the Le Chatelier equilibrium forward. The sodium counterion pairs with the halide from the cross-coupling partner to form benign, water-soluble salts (e.g., NaBr). The only notable organic byproduct occurs if the intermediate sulfonyl radical is intercepted by the metal catalyst before desulfonylation, yielding trace aryl sulfones ( Ar−SO2​−CH2​COOCH3​ ).

The Bromoacetate Pathway: Reductive Cleavage

Methyl bromoacetate requires a reductive manifold. The photocatalyst must be reduced by a sacrificial electron donor (typically an amine like triethylamine or DIPEA) before it can transfer an electron to cleave the C–Br bond[3].

  • The Byproduct Burden: This pathway generates a highly complex organic soup. The sacrificial amine is oxidized into a radical cation, which converts into iminium ions, enamines, and eventually hydrolyzes into secondary amines and aldehydes[3]. Furthermore, the slower rate of cross-coupling relative to radical generation often leads to homocoupling, producing dimethyl succinate.

The Diazo Pathway: Carbenoid Generation

Methyl diazoacetate generates a metal carbenoid or free carbene upon transition-metal catalysis or photolysis, releasing nitrogen gas ( N2​ ).

  • The Byproduct Burden: While N2​ is benign, unreacted carbenes rapidly dimerize to form dimethyl maleate and dimethyl fumarate. These are potent Michael acceptors that can react with nucleophilic functional groups on your target molecule, triggering a cascade of unwanted side reactions.

Visualizing the Reaction Logic

To fully grasp the divergent impurity profiles, we must map the mechanistic pathways and workflow implications.

Mechanism A Sodium 2-Methoxy-2-oxoethane-1-sulfinate (Na⁺ ⁻O₂S-CH₂COOCH₃) B Single Electron Oxidation (Photocatalyst*) A->B C Sulfonyl Radical (•SO₂-CH₂COOCH₃) B->C -e⁻, -Na⁺ D Desulfonylation (-SO₂ Gas) C->D G Byproduct: Sulfonylated Adduct (Incomplete Extrusion) C->G Trapped before extrusion E Methoxycarbonylmethyl Radical (•CH₂COOCH₃) D->E SO₂ escapes F Target Cross-Coupling Product E->F Ni-Catalyzed Coupling

Caption: Mechanistic pathway of sulfinate activation detailing the bifurcation between desulfonylation and sulfone byproduct formation.

Workflow Start Methoxycarbonylmethylation Pathway Selection Path1 Sodium 2-Methoxy-2-oxoethane-1-sulfinate Start->Path1 Path2 Methyl Bromoacetate Start->Path2 Cond1 Oxidative Photoredox (No Sacrificial Reductant) Path1->Cond1 Cond2 Reductive Photoredox (Requires Amine Reductant) Path2->Cond2 Byprod1 Clean Purification: SO₂ (gas) & NaBr (aq) Cond1->Byprod1 Byprod2 Complex Purification: Amine Byproducts & Dimers Cond2->Byprod2

Caption: Workflow comparison highlighting how reagent selection dictates the downstream purification burden.

Comparative Byproduct Profiling

The following table synthesizes the quantitative and qualitative data regarding the performance of these reagents in standard C(sp2)−C(sp3) cross-coupling workflows.

ReagentPrimary Activation ModeMajor Inorganic ByproductsMajor Organic ByproductsDownstream Purification ImpactTypical Yield Range
Sodium 2-methoxy-2-oxoethane-1-sulfinate Oxidative Desulfonylation SO2​ (gas), NaX (salt)Trace Aryl SulfonesLow (Gas vents, salts wash out easily)65% – 85%
Methyl Bromoacetate Reductive CleavageHBr / Bromide saltsDimethyl succinate, Amine oxidation productsHigh (Requires acidic washes and complex chromatography)50% – 70%
Methyl Diazoacetate Metal Carbenoid / Photolysis N2​ (gas)Dimethyl maleate, Dimethyl fumarateModerate to High (Reactive Michael acceptors persist)40% – 60%

Self-Validating Experimental Protocols

To ensure scientific integrity, a protocol must be self-validating—meaning the steps themselves contain internal checks that guarantee the mechanistic pathway is functioning as intended. Below are the comparative protocols for the two primary photoredox methods.

Protocol A: Desulfonylative Cross-Coupling via Sodium 2-Methoxy-2-oxoethane-1-sulfinate

This protocol utilizes Ru/Ni dual catalysis to ensure mild, base-free coupling[1].

Reagents:

  • Aryl bromide (1.0 equiv, 0.5 mmol)

  • Sodium 2-methoxy-2-oxoethane-1-sulfinate (1.5 equiv, 0.75 mmol)

  • Ru(bpy)3​Cl2​⋅6H2​O (2 mol%)

  • NiCl2​⋅dme (5 mol%)

  • dtbbpy (5 mol%)

  • Solvent: DMSO/MeOH (4:1 v/v, 5.0 mL)

Step-by-Step Methodology:

  • Catalyst Pre-complexation: In a 10 mL Schlenk tube, combine NiCl2​⋅dme and dtbbpy in the solvent mixture. Stir for 10 minutes until a pale green-blue solution forms. Causality: This validates the formation of the active Ni-catalyst complex prior to introducing the radical species.

  • Reagent Addition: Add the aryl bromide, sodium 2-methoxy-2-oxoethane-1-sulfinate, and the Ru-photocatalyst.

  • Degassing (Critical Step): Sparge the mixture with Argon for 15 minutes. Causality: Oxygen is a potent triplet quencher for the Ru(II) excited state and will rapidly intercept the carbon-centered radical to form peroxides. Skipping this step guarantees reaction failure.

  • Irradiation: Seal the tube and irradiate with a 440 nm blue LED at 25°C for 16 hours. Causality: Maintaining 25°C is vital. While higher heat accelerates SO2​ extrusion, it promotes thermal degradation of the Ni-complex. The photocatalyst provides sufficient energy to drive desulfonylation at room temperature.

  • Workup & Byproduct Clearance: Dilute the mixture with EtOAc and wash with H2​O (3x). Self-Validation: The SO2​ gas will safely vent upon opening the tube. The aqueous wash completely removes the DMSO, the NaBr salt byproduct, and the metal catalysts, leaving a highly pure crude organic layer.

Protocol B: Reductive Cross-Coupling via Methyl Bromoacetate

Provided for baseline comparison, demonstrating the increased purification burden[3].

Reagents:

  • Aryl bromide (1.0 equiv, 0.5 mmol)

  • Methyl bromoacetate (1.5 equiv, 0.75 mmol)

  • Ir(ppy)3​ (2 mol%)

  • NiCl2​⋅dme (5 mol%) / dtbbpy (5 mol%)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv, 1.0 mmol)

  • Solvent: Acetonitrile (5.0 mL)

Step-by-Step Methodology:

  • Preparation: Combine all reagents in a Schlenk tube. Note the mandatory inclusion of 2.0 equivalents of DIPEA as a sacrificial reductant.

  • Degassing & Irradiation: Sparge with Argon for 15 minutes and irradiate with a 440 nm blue LED for 16 hours.

  • Workup & Byproduct Clearance (The Bottleneck): Dilute with EtOAc. You must now perform a rigorous wash with 1M HCl (3x) to remove unreacted DIPEA and its water-soluble oxidized byproducts (e.g., iminium species). Causality: Failure to acid-wash will result in amine streaking during silica gel chromatography. Furthermore, the organic layer will likely contain dimethyl succinate (the homocoupling byproduct of the bromoacetate), which cannot be washed out and requires careful column chromatography to separate from the target product.

Conclusion

For drug development professionals scaling up methoxycarbonylmethylation, sodium 2-methoxy-2-oxoethane-1-sulfinate offers a vastly superior byproduct profile. By shifting the primary byproduct from complex organic amine derivatives (as seen with bromoacetates) to volatile SO2​ gas and water-soluble inorganic salts, researchers can bypass tedious chromatographic bottlenecks and achieve higher throughput in library synthesis.

References

  • Title: Ru/Ni Dual Catalytic Desulfinative Photoredox Csp2–Csp3 Cross-Coupling of Alkyl Sulfinate Salts and Aryl Halides Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Desulfonylation via Radical Process: Recent Developments in Organic Synthesis Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: Photoredox Catalyzed C(sp3)−C(sp3) Coupling of α-Bromoesters and Triethylamine Source: PubMed Central (National Institutes of Health) URL: [Link]

Sources

Comparative

A Comparative Guide to Sulfone Synthesis: An Analysis of Yields and Methodologies

Introduction The sulfone functional group (R-SO₂-R') is a critical pharmacophore and a versatile synthetic intermediate in modern organic chemistry. Its unique properties, including metabolic stability, the capacity to a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The sulfone functional group (R-SO₂-R') is a critical pharmacophore and a versatile synthetic intermediate in modern organic chemistry. Its unique properties, including metabolic stability, the capacity to act as a hydrogen bond acceptor, and its strong electron-withdrawing nature, have cemented its place in a wide array of therapeutic agents and advanced materials.[1] Given their prevalence, the efficient and high-yielding synthesis of sulfones is a matter of significant interest to researchers in medicinal chemistry and process development.

This guide provides an in-depth comparison of the most common and effective strategies for sulfone synthesis. Moving beyond a simple recitation of methods, we will analyze the causality behind experimental choices, compare reported yields across similar substrates, and provide detailed, field-tested protocols. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to select the optimal synthetic route for their specific target molecules.

Oxidation of Sulfides: The Most Direct Route

The oxidation of a corresponding sulfide is arguably the most direct and frequently employed method for synthesizing sulfones.[2][3] This approach is attractive due to the wide availability of sulfide precursors. The primary challenge lies in achieving selective oxidation to the sulfone without stopping at the intermediate sulfoxide or causing over-oxidation of other sensitive functional groups. The choice of oxidant and catalyst is therefore paramount to the success of the reaction.

One of the most appealing oxidants is hydrogen peroxide (H₂O₂), valued for its low cost, high oxygen content, and the benign nature of its only byproduct: water.[4][5] However, its use often requires a catalyst to achieve high efficiency and selectivity for the sulfone state.

Comparative Yields for H₂O₂-Based Oxidation Systems

The following table summarizes the performance of various catalytic systems using 30% H₂O₂ for the oxidation of different sulfide substrates. The data highlights how catalyst choice can dramatically influence reaction conditions and yields.

SubstrateCatalyst SystemConditionsYield (%)Reference
Methyl Phenyl SulfideMWCNTs-COOHH₂O₂, Solvent-free, rt, 2h98[4]
Diphenyl SulfideMWCNTs-COOHH₂O₂, Solvent-free, rt, 3h96[4]
Dibenzyl SulfideMWCNTs-COOHH₂O₂, Solvent-free, rt, 1.5h98[4]
Methyl Phenyl SulfideNa₂WO₄·2H₂O / PTCH₂O₂, Dichloroethane, 50-60°C, 5h96[5]
Diphenyl SulfideNa₂WO₄·2H₂O / PTCH₂O₂, Dichloroethane, 50-60°C, 6h93[5]
ThioanisoleNiobium Carbide (NbC)H₂O₂, Ethyl Acetate, 70°C, 3h99[6]
Diphenyl SulfideAmmonium HeptamolybdateH₂O₂, Ethanol, rt, 0.5h98[7]

Analysis of Experimental Choices:

  • Nanocatalysts (MWCNTs-COOH): Carboxylated multi-walled carbon nanotubes offer a large surface area and active sites for the reaction, enabling excellent yields under solvent-free conditions at room temperature.[4] This represents a significant advancement in green chemistry. The catalyst is also recyclable for multiple runs without significant loss of activity.[4]

  • Tungstate Catalysts: Sodium tungstate, often used with a phase-transfer catalyst (PTC), is effective for substrates that may have limited solubility in the aqueous H₂O₂ phase. The PTC facilitates the transport of the tungstate species into the organic phase where the reaction occurs.[5] Temperature control is crucial; lower temperatures favor the sulfoxide, while higher temperatures (50-60 °C) drive the reaction to the sulfone.[5]

  • Molybdenum and Niobium Catalysts: Early transition metals like Mo(VI) and NbC are highly efficient catalysts for this transformation, often providing near-quantitative yields in short reaction times.[6][7] Their effectiveness stems from their ability to form reactive peroxo-metal species that act as potent oxygen transfer agents.

General Workflow for Sulfide Oxidation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine sulfide, solvent, and catalyst in a flask B Stir to dissolve/suspend A->B C Add H₂O₂ dropwise (often with cooling) B->C D Heat to specified temperature and monitor by TLC/LCMS C->D E Quench excess oxidant D->E F Extract with organic solvent E->F G Dry, concentrate, and purify (e.g., chromatography) F->G

Caption: General experimental workflow for catalytic sulfide oxidation.

Detailed Protocol: Oxidation using MWCNTs-COOH Catalyst[2]
  • Preparation: To a round-bottom flask, add the sulfide (1.0 mmol) and carboxylated multi-walled carbon nanotubes (MWCNTs-COOH) (0.02 g).

  • Reaction: Add 30% aqueous hydrogen peroxide (2.5 mmol) to the mixture.

  • Execution: Stir the resulting mixture vigorously at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, add water to the reaction mixture. The sulfone product, if solid, will precipitate and can be collected by filtration. If the product is liquid or soluble, extract the mixture with ethyl acetate.

  • Purification: Wash the organic layer with water, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography if necessary.

Nucleophilic Substitution with Sulfinate Salts

Comparative Yields for Sulfone Synthesis via Nucleophilic Substitution
ElectrophileSulfinate SaltConditionsYield (%)Reference
Benzyl BromideSodium p-toluenesulfinateEtOH/H₂O, Reflux, 1h95[3]
1-BromooctaneSodium p-toluenesulfinateDMF, 100°C, 3h92[3]
1-Bromo-3-phenylpropaneSodium MethanesulfinateDMSO, 90°C, 12hHigh (not specified)[1]
Benzyl Alcohol (one-pot)Sodium p-toluenesulfinateNBS, PPh₃ then NaI (cat.), MeCN91[8]

Analysis of Experimental Choices:

  • Leaving Group: The reaction follows standard nucleophilic substitution principles. Good leaving groups such as bromide, iodide, or tosylate are required for efficient conversion.[8]

  • Solvent: Polar aprotic solvents like DMSO or DMF are commonly used as they effectively solvate the cation of the sulfinate salt, leaving a highly nucleophilic "naked" sulfinate anion, which accelerates the reaction rate.[1][3]

  • One-Pot Procedures: Alcohols can be converted into sulfones in a one-pot procedure by first converting the hydroxyl group into a good leaving group in situ (e.g., using NBS/PPh₃ to form a bromide) followed by the addition of the sulfinate salt.[8] This improves operational simplicity.

General Workflow for Nucleophilic Substitution

G A Dissolve sulfinate salt in polar aprotic solvent (e.g., DMSO, DMF) B Add alkyl halide or tosylate A->B C Heat reaction mixture (e.g., 80-100 °C) B->C D Monitor reaction by TLC/LCMS C->D E Cool and dilute with water D->E F Extract with organic solvent E->F G Wash, dry, and concentrate F->G H Purify by chromatography or recrystallization G->H

Caption: Workflow for sulfone synthesis via nucleophilic substitution.

Detailed Protocol: Synthesis of an Alkyl Sulfone[1]
  • Preparation: To an oven-dried reaction tube, add the alkyl halide (1.0 mmol), sodium methanesulfinate (1.5 mmol), and a magnetic stir bar.

  • Execution: Evacuate and backfill the tube with an inert atmosphere (e.g., argon) three times.

  • Reaction: Add anhydrous DMSO (3 mL) via syringe. Stir the reaction mixture at 90 °C for 12 hours.

  • Workup: Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Purification: Wash the organic layer with water (3 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Copper-Catalyzed Cross-Coupling of Sulfinate Salts

While classical nucleophilic substitution is effective for alkyl halides, it is generally inefficient for unactivated aryl halides. To overcome this, transition-metal-catalyzed cross-coupling reactions have been developed, providing a mild and general route to aryl sulfones.[9] Copper-catalyzed methods, in particular, have proven to be robust and cost-effective.

Comparative Yields for Copper-Catalyzed Aryl Sulfone Synthesis
Aryl HalideSulfinate SaltCatalyst SystemConditionsYield (%)Reference
1-IodonaphthaleneSodium Methanesulfinate5% CuI, 10% DMEDADMSO, 90°C, 20h94[9]
4-IodoanisoleSodium Methanesulfinate5% CuI, 10% DMEDADMSO, 90°C, 20h91[9]
1-Iodo-4-nitrobenzeneSodium Methanesulfinate5% CuI, 10% DMEDADMSO, 90°C, 20h95[9]
4-IodoacetophenoneSodium Benzenesulfinate5% CuI, 10% DMEDADMSO, 90°C, 20h93[9]
4-BromobenzonitrileSodium p-toluenesulfinate10% CuI, [emim][Val]H₂O, 100°C, 10h88[10]

Analysis of Experimental Choices:

  • Catalyst System: The combination of a copper(I) source, such as CuI, and a diamine ligand, like N,N'-dimethylethylenediamine (DMEDA), is crucial.[9] The ligand stabilizes the copper center, prevents its disproportionation, and facilitates the catalytic cycle.

  • Substrate Scope: This method displays remarkable functional group tolerance. Both electron-rich and electron-deficient aryl iodides react in excellent yields.[9] This is a significant advantage over classical Friedel-Crafts sulfonylation, which is incompatible with many functional groups.[9]

  • Reaction Conditions: The reactions are typically run at elevated temperatures (90-110 °C) in polar aprotic solvents like DMSO, which aids in the solubility of the sulfinate salt.[1][9]

Catalytic Cycle for Copper-Catalyzed Sulfonylation

G CuI_L2 L₂Cu(I)X Cu_Sulfinate L₂Cu(I)SO₂R CuI_L2->Cu_Sulfinate + RSO₂⁻ - X⁻ Sulfinate RSO₂⁻ ArCu_Sulfinate L₂Cu(III)(Ar)(SO₂R) Cu_Sulfinate->ArCu_Sulfinate Oxidative Addition + Ar-X ArX Ar-X ArCu_Sulfinate->CuI_L2 Reductive Elimination Product Ar-SO₂R ArCu_Sulfinate->Product

Caption: Simplified catalytic cycle for Cu-catalyzed C-S bond formation.

Detailed Protocol: Copper-Catalyzed Synthesis of an Aryl Sulfone[9]
  • Preparation: In a glovebox or under an inert atmosphere, add CuI (0.05 mmol, 5 mol%), the aryl iodide (1.0 mmol), and sodium sulfinate (1.5 mmol) to a reaction vial.

  • Reagent Addition: Add N,N'-dimethylethylenediamine (DMEDA) (0.10 mmol, 10 mol%) and anhydrous DMSO (1.0 mL).

  • Reaction: Seal the vial and place it in a preheated oil bath at 90 °C. Stir for 20-24 hours.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

  • Purification: Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by silica gel chromatography.

Conclusion

The synthesis of sulfones can be accomplished through several robust and high-yielding methodologies.

  • Oxidation of sulfides is the most direct approach, with modern nanocatalysts and metal-based systems offering excellent yields under mild and environmentally benign conditions. This method is ideal when the corresponding sulfide is readily accessible.

  • Nucleophilic substitution with sulfinate salts provides a powerful alternative, particularly for the synthesis of a wide range of alkyl sulfones from alkyl halides.

  • Copper-catalyzed cross-coupling has emerged as the premier method for synthesizing functionalized aryl sulfones, demonstrating broad substrate scope and high functional group tolerance that classical methods cannot match.

The choice of synthetic strategy should be guided by the availability of starting materials, the desired substitution pattern of the target sulfone, and the presence of other functional groups in the molecule. By understanding the principles and comparative yields outlined in this guide, researchers can make informed decisions to efficiently access these vital chemical motifs.

References

  • Kirihara, M., Itou, A., Noguchi, T., & Yamamoto, J. (2010). Synlett, 2010(10), 1557-1561. [Link]

  • MDPI. (2025). Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents. [Link]

  • Ghorbani-Vaghei, R., & Veisi, H. (2014). RSC Advances, 4(108), 63091-63095. [Link]

  • Jeyakumar, K., & Chand, D. K. (2007). Synthesis, 2007(11), 1685-1687. [Link]

  • Wang, J., Liu, L., & Zhang, Y. (2012). Phosphorus, Sulfur, and Silicon and the Related Elements, 187(8), 941-947. [Link]

  • MDPI. (2020). Recent Advances in the Synthesis of Sulfides, Sulfoxides and Sulfones via C-S Bond Construction from Non-Halide Substrates. [Link]

  • Springer. (n.d.). Recent developments of synthesis and biological activity of sultone scaffolds in medicinal chemistry. [Link]

  • Wikipedia. (n.d.). Julia olefination. [Link]

  • ResearchGate. (n.d.). Selected synthetic protocols for the synthesis of sulfones or sulfinates. [Link]

  • ResearchGate. (n.d.). Various methods for the synthesis of sulfones. [Link]

  • Organic Chemistry Portal. (n.d.). Modified Julia Olefination, Julia-Kocienski Olefination. [Link]

  • Wiley Online Library. (n.d.). The Julia–Kocienski Olefination. [Link]

  • MDPI. (2024). Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity. [Link]

  • Liu, N.-W., et al. (2016). Synthesis, 48(13), 1939-1973. [Link]

  • Murakami, T., & Furusawa, K. (2002). Synthesis, 2002(04), 479-482. [Link]

  • ResearchGate. (2025). Recent Advances in the Synthesis of Sulfides, Sulfoxides and Sulfones via C-S Bond Construction from Non-Halide Substrates. [Link]

  • National Institutes of Health. (n.d.). Synthesis of Fluoroolefins via Julia-Kocienski Olefination. [Link]

  • BIOENGINEER.ORG. (2025). Innovative Approach to Sulfone Synthesis: Harnessing Molecular Oxygen with a Functional Catalyst. [Link]

  • ResearchGate. (n.d.). Selected methods for the synthesis of sulfoxides and sulfones with emphasis on oxidative protocols. [Link]

  • Organic Chemistry Portal. (n.d.). Stereoselective Synthesis of (E)-Alkenyl Sulfones from Alkenes or Alkynes via Copper-Catalyzed Oxidation of Sodium Sulfinates. [Link]

  • ResearchGate. (n.d.). Synthesis of γ-keto sulfones by copper-catalyzed oxidative sulfonylation of tertiary cyclopropanols. [Link]

  • Baskin, J. M., & Wang, Z. (2002). Organic Letters, 4(24), 4423-4425. [Link]

  • Royal Society of Chemistry. (n.d.). Copper-catalyzed oxidative sulfenylation and alkylation of indolin-2-ones for direct construction of sulfur-substituted quaternary carbons. [Link]

  • American Chemical Society. (n.d.). Synthesis of Cyclic Sulfones by Ring-Closing Metathesis. [Link]

  • MDPI. (2024). Oxysulfonylation of Alkynes with Sodium Sulfinates to Access β-Keto Sulfones Catalyzed by BF₃·OEt₂. [Link]

  • Bian, M., Xu, F., & Ma, C. (2007). Synthesis, 2007(19), 2951-2956. [Link]

  • Beilstein Journals. (2018). Rapid transformation of sulfinate salts into sulfonates promoted by a hypervalent iodine(III) reagent. [Link]

  • National Institutes of Health. (n.d.). Alkyl Sulfinates: Formal Nucleophiles for Synthesizing TosMIC Analogs. [Link]

  • American Chemical Society. (2024). Copper-Catalyzed Sulfur Alkylation of Sulfenamides with N-Sulfonylhydrazones. [Link]

Sources

Safety & Regulatory Compliance

Safety

sodium 2-methoxy-2-oxoethane-1-sulfinate proper disposal procedures

As a Senior Application Scientist, I have overseen the integration and disposal of numerous highly reactive organosulfur intermediates in drug development workflows. Managing sodium 2-methoxy-2-oxoethane-1-sulfinate (CAS...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have overseen the integration and disposal of numerous highly reactive organosulfur intermediates in drug development workflows. Managing sodium 2-methoxy-2-oxoethane-1-sulfinate (CAS: 1866983-18-7) requires a precise understanding of its thermodynamic vulnerabilities.

Sulfinate salts ( R−SO2​Na ) contain sulfur in an intermediate (+4) oxidation state. This makes them excellent nucleophiles for cross-coupling reactions, but it also renders them thermodynamically unstable when exposed to ambient moisture, air, or incompatible chemicals. Mismanagement of these salts often leads to self-disproportionation, generating unstable sulfinic acids that degrade into volatile, foul-smelling, and potentially pressurizing sulfur byproducts[1].

The following standard operating procedure (SOP) provides self-validating, step-by-step guidance for the safe handling, oxidative quenching, and logistical disposal of this chemical.

Risk Assessment & Mechanistic Causality

Before initiating disposal, it is critical to understand why specific operational choices are made:

  • Moisture & Air Sensitivity: Ambient moisture causes slow hydrolysis. Storing waste in ambient air allows partial oxidation and disproportionation. Therefore, all bulk solid waste must be purged with an inert gas (Argon or N2​ ) prior to sealing.

  • Ester Hydrolysis: The "2-methoxy-2-oxoethane" moiety is a methyl ester. During aqueous quenching, maintaining a slightly basic pH (7–9) not only stabilizes the resulting sulfonate but also promotes the hydrolysis of this ester into a highly water-soluble carboxylate, ensuring complete destruction of the active intermediate.

  • Incompatibility: Never mix unquenched sulfinate solid waste with strong acids. Acidification protonates the salt to form sulfinic acid, which rapidly decomposes and can cause sealed waste containers to rupture [2].

Quantitative Disposal Parameters

To ensure regulatory compliance and prevent exothermic runaway reactions, all waste streams must be segregated according to the parameters in the table below.

Disposal StreamMaterial StateMax ConcentrationQuenching Required?Final Routing
Bulk Solid Dry Powder / UnreactedN/ANo (Pack under Argon)High-Temp Incineration ( SOx​ scrubber)
Aqueous Residuals Solution / Bench Spills< 5% w/vYes (Oxidize to Sulfonate)Aqueous Hazardous Waste (pH 7–9)
Contaminated PPE Solid / WipesN/ANoSolid Hazardous Waste

Step-by-Step Disposal Methodologies

Every protocol below is designed as a self-validating system: you will verify the success of the chemical deactivation before the material ever reaches your institution's Environmental Health and Safety (EHS) team.

Protocol A: Direct Disposal of Bulk/Unreacted Solid

Causality: Direct packaging for high-temperature incineration is the safest logistical route for bulk solids. Attempting to chemically quench large quantities of sulfinate salts in the lab can lead to uncontrollable exothermic reactions.

  • Inert Transfer: Inside a certified fume hood or glovebox, transfer the unreacted sodium 2-methoxy-2-oxoethane-1-sulfinate into a dry, chemically compatible high-density polyethylene (HDPE) waste container.

  • Atmospheric Purge: Insert a gas line and purge the headspace of the container with Argon or dry Nitrogen for 30–60 seconds. Why? Displacing oxygen and ambient humidity prevents the generation of pressurizing degradation gases during transit.

  • Seal and Label: Seal tightly with a PTFE-lined cap. Label the container strictly as: "Hazardous Solid Waste - Reducing Agent (Organosulfinate Salt)."

  • EHS Routing: Transfer to your waste management team. Ensure the manifest notes the requirement for high-temperature incineration with an active SOx​ scrubber, as combustion yields sulfur dioxide ( SO2​ ) [3].

Protocol B: Oxidative Quenching of Residuals and Spills

Causality: For contaminated glassware, reaction residuals, or small bench spills, the reactive sulfinate (+4) must be deliberately oxidized to the thermodynamically stable sulfonate (+6) prior to aqueous waste consolidation. This prevents off-gassing and cross-reactions in mixed waste carboys.

  • Dissolution: In a well-ventilated fume hood, dissolve the residual sulfinate salt in a large excess of cold deionized water to achieve a concentration of < 5% w/v.

  • Thermal Control: Place the reaction flask in an ice-water bath. Why? The oxidation of sulfinates is highly exothermic; thermal control prevents solvent boil-off.

  • Oxidative Quench: Slowly add 5% aqueous hydrogen peroxide ( H2​O2​ ) dropwise while stirring vigorously. Alternatively, dilute sodium hypochlorite (bleach) can be used.

  • Self-Validation (pH & Peroxide Test): Stir for 30 minutes. Use starch-iodide paper to verify a slight excess of oxidant (indicating complete consumption of the reducing sulfinate). Check the pH and adjust to 7–9 using 1M NaOH . This basic pH ensures the ester group hydrolyzes, fully deactivating the molecule.

  • Consolidation: Once thermally stabilized and validated, transfer the solution to your standard aqueous waste stream (Labeled: "Aqueous Waste - Organic Sulfonates, pH 8").

Operational Disposal Workflow

The following logical workflow dictates the decision-making process for handling this specific chemical waste on the benchtop.

G Start Sodium 2-methoxy-2-oxoethane-1-sulfinate Waste Generation Decision Waste Type? Start->Decision Bulk Bulk Solid / Unreacted Decision->Bulk Solid Residual Aqueous / Residuals Decision->Residual Spill/Solution Pack Pack in inert, sealed container (Argon/N2 purged) Bulk->Pack Quench Oxidative Quench (5% H2O2, ice bath) Residual->Quench Incinerate High-Temp Incineration (with SOx Scrubber) Pack->Incinerate Test Verify Oxidation & Neutralize (pH 7-9) Quench->Test AqueousWaste Aqueous Hazardous Waste (Stable Sulfonates) Test->AqueousWaste

Workflow for the segregation, quenching, and disposal of reactive sulfinate salts.

References

  • Title: Applications of Sulfinate Salts Source: Concordia University Research Repository URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards (Chapter 8: Management of Waste) Source: National Center for Biotechnology Information (NCBI) Bookshelf URL: [Link]

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